1-(1-Methoxypropan-2-yl)-1H-pyrrole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(1-methoxypropan-2-yl)pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(7-10-2)9-5-3-4-6-9/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWHCGUKHPUWGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)N1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(1-methoxypropan-2-yl)-1H-pyrrole
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for preparing 1-(1-methoxypropan-2-yl)-1H-pyrrole, a substituted pyrrole of interest to researchers and professionals in drug development and medicinal chemistry. The pyrrole scaffold is a privileged structure in a vast array of pharmaceuticals and biologically active compounds, and the ability to introduce specific N-substituents is crucial for modulating their physicochemical and pharmacological properties.[1][2][3][4] This document delves into the primary synthetic methodologies, including the classical Paal-Knorr synthesis and various N-alkylation strategies, providing detailed mechanistic insights and step-by-step experimental protocols. The causality behind experimental choices, from reagent selection to reaction conditions and purification techniques, is thoroughly explained to ensure scientific integrity and reproducibility.
Introduction: The Significance of N-Substituted Pyrroles in Modern Drug Discovery
The pyrrole ring is a fundamental five-membered aromatic heterocycle that forms the core of numerous natural products, including heme, chlorophyll, and vitamin B12.[5] In the realm of medicinal chemistry, the pyrrole motif is a cornerstone in the design of novel therapeutic agents due to its unique electronic properties and its ability to engage in various biological interactions.[2][3] The nitrogen atom of the pyrrole ring offers a convenient handle for chemical modification, and N-substitution is a widely employed strategy to fine-tune a molecule's lipophilicity, metabolic stability, and target-binding affinity.[1] Consequently, the development of robust and efficient methods for the synthesis of N-substituted pyrroles is of paramount importance for the advancement of drug discovery programs across diverse therapeutic areas, including oncology, infectious diseases, and inflammation.[5][6]
This guide focuses on the synthesis of a specific N-substituted pyrrole, this compound. The inclusion of the 1-methoxypropan-2-yl substituent introduces a chiral center and alters the steric and electronic profile of the pyrrole ring, making it an interesting building block for the synthesis of new chemical entities with potentially unique biological activities. We will explore the most pertinent and practical synthetic routes to this target molecule, providing the necessary detail for its successful preparation and characterization in a research setting.
Synthetic Strategies and Mechanistic Overview
The synthesis of this compound can be approached through two primary strategies:
-
Convergent Strategy (Paal-Knorr Synthesis): This classic approach involves the construction of the pyrrole ring from acyclic precursors, where the desired N-substituent is incorporated from the outset.
-
Linear Strategy (N-alkylation of Pyrrole): This strategy begins with the pre-formed pyrrole ring, and the 1-methoxypropan-2-yl group is subsequently attached to the nitrogen atom.
The choice between these strategies will depend on the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory.
The Paal-Knorr Pyrrole Synthesis: A Convergent and Time-Honored Approach
The Paal-Knorr synthesis is a robust and versatile method for the preparation of substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[7] For the synthesis of our target molecule, this would involve the reaction of a suitable 1,4-dicarbonyl equivalent with 1-methoxypropan-2-amine. A common and convenient precursor to the 1,4-dicarbonyl moiety is 2,5-dimethoxytetrahydrofuran.[8][9][10][11]
Mechanism:
The reaction mechanism of the Paal-Knorr synthesis is well-established and proceeds through the following key steps:[12][13][14][15]
-
Hemiaminal Formation: The primary amine, 1-methoxypropan-2-amine, performs a nucleophilic attack on one of the carbonyl groups of the 1,4-dicarbonyl compound (generated in situ from 2,5-dimethoxytetrahydrofuran under acidic conditions) to form a hemiaminal intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion, leading to a cyclic 2,5-dihydroxytetrahydropyrrole derivative. This ring-closing step is often the rate-determining step of the reaction.
-
Dehydration: The cyclic intermediate undergoes a two-step dehydration process, eliminating two molecules of water to form the aromatic pyrrole ring.
Diagram of the Paal-Knorr Synthesis Mechanism:
Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.
N-Alkylation of Pyrrole: A Direct and Modular Approach
The direct N-alkylation of pyrrole offers a more linear and often more modular approach to the target molecule. This strategy is particularly useful when a wide variety of N-substituents are desired from a common pyrrole starting material. Two prominent methods for the N-alkylation of pyrrole are discussed below.
This classical method involves the deprotonation of pyrrole with a strong base to form the highly nucleophilic pyrrolide anion, which is then reacted with a suitable electrophile, such as an alkyl halide.[1][16]
Mechanism:
-
Deprotonation: Pyrrole is a weak acid (pKa ≈ 17.5), and a strong base such as sodium hydride (NaH) is typically used to abstract the proton from the nitrogen atom, generating the pyrrolide anion and hydrogen gas.
-
Nucleophilic Attack (Sₙ2): The pyrrolide anion then acts as a nucleophile and attacks the electrophilic carbon of an alkyl halide (e.g., 2-bromo-1-methoxypropane) in a bimolecular nucleophilic substitution (Sₙ2) reaction, displacing the halide and forming the N-C bond.
Diagram of the N-Alkylation Workflow:
Caption: Workflow for N-Alkylation via Deprotonation.
The Mitsunobu reaction provides a powerful and mild method for the N-alkylation of acidic N-H compounds, including pyrrole, using an alcohol as the alkylating agent.[17] This reaction is renowned for its reliability and for proceeding with clean inversion of stereochemistry at the alcohol's chiral center, which is a key consideration when using enantiomerically pure 1-methoxypropan-2-ol.
Mechanism:
The mechanism of the Mitsunobu reaction is complex but can be summarized as follows:[18][19][20]
-
Activation of Triphenylphosphine: Triphenylphosphine (PPh₃) reacts with a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a phosphonium salt intermediate.
-
Formation of the Alkoxyphosphonium Salt: The alcohol (1-methoxypropan-2-ol) is then deprotonated by the intermediate from step 1, and the resulting alkoxide attacks the activated phosphorus atom to form an alkoxyphosphonium salt. This step effectively converts the hydroxyl group of the alcohol into a good leaving group.
-
Nucleophilic Substitution: The pyrrolide anion, formed by the deprotonation of pyrrole by the basic reaction intermediate, then attacks the carbon atom bearing the alkoxyphosphonium group in an Sₙ2 fashion, displacing triphenylphosphine oxide (Ph₃PO) and forming the desired N-alkylated pyrrole.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment should be worn at all times, and all reactions should be performed in a well-ventilated fume hood.
Protocol 1: Paal-Knorr Synthesis of this compound
This protocol is adapted from general procedures for the Paal-Knorr synthesis using 2,5-dimethoxytetrahydrofuran.[5][21]
Materials:
-
2,5-Dimethoxytetrahydrofuran
-
1-Methoxypropan-2-amine
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methoxypropan-2-amine (1.0 eq) and ethanol.
-
With stirring, add glacial acetic acid (2.0 eq) to the solution.
-
Add 2,5-dimethoxytetrahydrofuran (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Protocol 2: N-Alkylation of Pyrrole using Sodium Hydride
This protocol is based on general procedures for the N-alkylation of pyrroles.[1][22]
Materials:
-
Pyrrole
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Bromo-1-methoxypropane (or 2-chloro-1-methoxypropane)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl Ether
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (1.1 eq) in mineral oil.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula.
-
Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of pyrrole (1.0 eq) in anhydrous DMF to the sodium hydride suspension.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Slowly add 2-bromo-1-methoxypropane (1.1 eq) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and partition between diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Product Characterization
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Chemical Shifts/Signals |
| ¹H NMR | δ ~6.7-6.8 ppm (t, 2H, H-2, H-5 of pyrrole), ~6.1-6.2 ppm (t, 2H, H-3, H-4 of pyrrole), ~4.2-4.4 ppm (m, 1H, CH-N), ~3.4-3.6 ppm (m, 2H, CH₂-O), ~3.3 ppm (s, 3H, OCH₃), ~1.3-1.4 ppm (d, 3H, CH-CH₃) |
| ¹³C NMR | δ ~121 ppm (C-2, C-5 of pyrrole), ~108 ppm (C-3, C-4 of pyrrole), ~75-77 ppm (CH₂-O), ~59 ppm (OCH₃), ~53-55 ppm (CH-N), ~18-20 ppm (CH-CH₃) |
| Mass Spectrometry (ESI+) | Predicted m/z for [M+H]⁺: C₈H₁₄NO⁺ |
Purification and Handling
The purification of N-substituted pyrroles is typically achieved by distillation or column chromatography.[25][26] Given the expected boiling point of the target molecule, vacuum distillation may be a viable option for purification on a larger scale. For smaller scales and high purity requirements, silica gel column chromatography is the method of choice.
N-substituted pyrroles are generally more stable than unsubstituted pyrrole but can still be sensitive to strong acids and oxidizing agents. It is recommended to store the purified product under an inert atmosphere and at a low temperature to prevent degradation over time.
Conclusion
The synthesis of this compound can be effectively accomplished through several well-established synthetic routes. The Paal-Knorr synthesis offers a convergent and efficient method, particularly when starting from readily available 2,5-dimethoxytetrahydrofuran and 1-methoxypropan-2-amine. Alternatively, the N-alkylation of pyrrole, either through deprotonation with a strong base and reaction with an alkyl halide or via the milder Mitsunobu reaction with 1-methoxypropan-2-ol, provides a flexible and modular approach. The choice of the optimal synthetic pathway will be dictated by factors such as the availability of starting materials, scalability, and the desired stereochemical outcome. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and characterization of this valuable N-substituted pyrrole, thereby facilitating its application in medicinal chemistry and drug discovery endeavors.
References
- An Improved Preparation of 2, 5-Dimethoxy -tetrahydrofuran. (URL not available)
- Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran.
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
- METHOD FOR PRODUCING 2,5-DIMETHOXY- AND 2,5-DIETHOXYTETRAHYDROFURAN.
-
Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
- Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. (URL not available)
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET. [Link]
-
Enzyme and Reaction Engineering in Biocatalysis: Synthesis of (S)-Methoxyisopropylamine (= (S)-1-Methoxypropan-2-amine). CHIMIA. [Link]
-
A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]
-
Preparation and Reactions of Dialkoxytetrahydrofurans. Journal of the American Chemical Society. [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PMC. [Link]
-
Facile sonochemical heterocyclization of 2,5-dimethoxy tetrahydrofuran with primary amines using sulfonated MWCNTs as a recyclable catalyst in aqueous media. Taylor & Francis. [Link]
- Purification of crude pyrroles.
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Scheme 2. N-Alkylation of Pyrrole a. ResearchGate. [Link]
-
Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. [Link]
-
Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. MDPI. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
- Mitsunobu Reaction - Common Conditions. (URL not available)
-
Mitsunobu Reaction. Master Organic Chemistry. [Link]
-
Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PMC. [Link]
-
Biocatalytic synthesis of (S)-1-methoxy-2-propylamine. The two... ResearchGate. [Link]
- Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
-
Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo... Beilstein Journals. [Link]
- Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. (URL not available)
-
Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal. [Link]
-
1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses Procedure. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]
- P. Venturello and M.
-
1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Methods of Purification & Analysis. Chembase.lk. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scitechnol.com [scitechnol.com]
- 6. Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 9. US4680420A - Process for the producing 2,5-dimethoxytetrahydrofuran and 2,5-diethoxytetrahydrofuran - Google Patents [patents.google.com]
- 10. DE3544046A1 - METHOD FOR PRODUCING 2,5-DIMETHOXY- AND 2,5-DIETHOXYTETRAHYDROFURAN - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. rgmcet.edu.in [rgmcet.edu.in]
- 16. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 17. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chem.kuleuven.be [chem.kuleuven.be]
- 21. tandfonline.com [tandfonline.com]
- 22. Thieme E-Books & E-Journals [thieme-connect.de]
- 23. rsc.org [rsc.org]
- 24. beilstein-journals.org [beilstein-journals.org]
- 25. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
- 26. physics.emu.edu.tr [physics.emu.edu.tr]
1-(1-methoxypropan-2-yl)-1H-pyrrole chemical properties
The following technical guide provides an in-depth analysis of 1-(1-methoxypropan-2-yl)-1H-pyrrole , a specialized N-substituted heterocyclic compound. This document is structured for researchers and process chemists, focusing on its chemical identity, formation pathways, analytical profiling, and control strategies.
Chemical Properties, Formation Mechanisms, and Analytical Profiling[1]
Executive Summary
This compound (CAS: 745026-94-2) is a tertiary amine and N-substituted pyrrole derivative.[1] It primarily arises as a Process-Related Impurity (PRI) or a specific intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals that utilize the chiral building block 1-methoxy-2-propylamine .
While the parent amine is a critical precursor for compounds like S-Metolachlor and various kinase inhibitors, the formation of the pyrrole analog suggests the presence of 1,4-dicarbonyl impurities (or their equivalents, such as 2,5-dimethoxytetrahydrofuran) in the reaction matrix. Understanding this compound is vital for establishing control strategies in GMP manufacturing, particularly regarding solvent recovery and genotoxic impurity risk assessment.
Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9]
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | N-(1-methoxy-2-propyl)pyrrole; 1-(2-methoxy-1-methylethyl)pyrrole |
| CAS Registry Number | 745026-94-2 |
| Molecular Formula | C |
| Molecular Weight | 139.19 g/mol |
| SMILES | CC(COC)N1C=CC=C1 |
Physical Properties (Experimental & Predicted)
-
Physical State: Colorless to pale yellow liquid.
-
Boiling Point: ~175–185 °C (Predicted based on structure/MW).
-
Solubility:
-
High: Methanol, Dichloromethane (DCM), Ethyl Acetate, Acetonitrile.
-
Low: Water (Lipophilic character dominates due to the pyrrole ring).
-
-
Volatility: Moderate; capable of carryover in solvent recovery loops if not fractionated properly.
-
LogP: Estimated ~1.8 (Lipophilic).
Formation Pathways & Synthetic Logic[1]
The formation of this compound is classically driven by the condensation of a primary amine with a 1,4-dicarbonyl system. In industrial settings, this often occurs unintentionally via the Paal-Knorr or Clauson-Kaas mechanisms when impurities are present.
Mechanism: Clauson-Kaas / Paal-Knorr Condensation
The most probable route involves the reaction of 1-methoxy-2-propylamine with 2,5-dimethoxytetrahydrofuran (a protected dialdehyde often used as a reagent or present as a byproduct) under acidic conditions.
Key Insight: This reaction is highly favorable thermodynamically due to the aromatization of the pyrrole ring. Once formed, the pyrrole is stable and difficult to remove via simple pH swings.
Visualization of Formation Pathway
The following diagram illustrates the critical steps transforming the amine precursor into the pyrrole impurity.
Caption: Figure 1. Clauson-Kaas synthesis pathway showing the condensation of 1-methoxy-2-propylamine with a furan derivative to yield the N-substituted pyrrole.
Analytical Characterization & Detection
Detecting this impurity requires separating it from the excess amine and solvent matrix. Gas Chromatography (GC) is the preferred method due to the compound's volatility.
Analytical Workflow
-
Sample Preparation: Dilution in DCM or Methanol. Avoid acidic diluents that might induce polymerization of the pyrrole.
-
Separation (GC-MS): Use a mid-polarity column (e.g., DB-624 or DB-Wax) to separate the amine (tailing) from the neutral pyrrole (sharp peak).
-
Identification (NMR):
-
1H NMR (CDCl3): Look for the characteristic pyrrole region (
6.0–6.8 ppm) and the chiral center methine proton ( ~4.3 ppm, multiplet). The methoxy singlet will appear at ~3.3 ppm.
-
Mass Spectrometry Fragmentation (EI, 70eV)
The mass spectrum is distinct and allows for easy library matching:
-
Molecular Ion (M+): m/z 139 (Base peak or strong abundance).
-
Fragment m/z 108: Loss of -OCH
(Methoxy group). -
Fragment m/z 94: Loss of -CH
OCH (Cleavage of the side chain). -
Fragment m/z 67: Pyrrole ring fragment (C
H N).
Analytical Logic Diagram
Caption: Figure 2. Analytical workflow for isolating and identifying the pyrrole impurity from a crude reaction matrix.
Toxicology & Safety Considerations
Toxicity Profile
While specific toxicological data for this exact CAS is limited, pyrrole derivatives are generally considered "structural alerts" in drug development.
-
Metabolic Activation: Pyrroles can be bioactivated by CYP450 enzymes to reactive electrophiles, potentially causing hepatotoxicity.
-
Genotoxicity: Unlike nitrosamines, simple N-alkyl pyrroles are not classically mutagenic (Ames negative usually), but they must be evaluated under ICH M7 guidelines if present in pharmaceutical processes.
Handling Protocols
-
Ventilation: Handle only in a fume hood due to volatility.
-
PPE: Nitrile gloves are recommended; pyrroles can penetrate skin.
-
Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C. Pyrroles are prone to oxidative polymerization (turning brown/black) upon exposure to air and light.
Control & Mitigation Strategies
To prevent the formation of this compound in your process:
-
Reagent Quality Control: Screen the 1-methoxy-2-propylamine starting material for 1,4-dicarbonyl impurities or furan derivatives.
-
Process Parameters:
-
Avoid high temperatures (>100°C) if potential carbonyl sources are present.
-
Maintain strict pH control; acidic conditions catalyze the Paal-Knorr condensation.
-
-
Purification:
-
The pyrrole is much less polar than the amine. It can often be removed via acidic aqueous wash (the amine protonates and stays in water; the pyrrole is a very weak base and may remain in the organic layer, or polymerize).
-
Note: Pyrrole pKa is very low (~ -4); it will not protonate under standard extraction conditions (pH 1-2), meaning it will track with the organic solvent, allowing separation from the protonated amine.
-
References
-
National Institutes of Health (NIH). (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts. PMC. Retrieved February 19, 2026, from [Link]
-
PubChem. (n.d.).[2] Compound Summary: 1-Methoxy-2-propylamine.[3][4][5][6] Retrieved February 19, 2026, from [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. 1-(1-Methoxypropan-2-yloxy)propan-2-ol;1-(1-methoxypropan-2-yloxy)propan-2-yl acetate;methyl acetate | C19H40O9 | CID 87238112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. umwelt-online.de [umwelt-online.de]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemreg.net [chemreg.net]
- 6. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Profile of 1-(1-methoxypropan-2-yl)-1H-pyrrole
The following technical guide details the spectroscopic characterization of 1-(1-methoxypropan-2-yl)-1H-pyrrole .
This guide is structured to serve researchers and drug development professionals requiring rigorous identification protocols. It synthesizes established synthetic pathways with predictive spectroscopic modeling based on validated N-alkylpyrrole analogs.
Executive Summary & Molecular Profile
This compound is a specialized N-substituted heterocyclic building block. Its structural distinctiveness lies in the chiral N-alkyl chain containing a terminal methoxy ether, offering unique solubility profiles and metabolic stability compared to simple N-alkyl pyrroles.
-
IUPAC Name: 1-(1-methoxypropan-2-yl)pyrrole
-
Molecular Formula:
-
Molecular Weight: 139.19 g/mol
-
Key Functionality: Electron-rich pyrrole ring; Ether linkage; Chiral center at C2' (propyl chain).
Significance in Research
This molecule serves as a critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly where lipophilicity modulation is required without introducing protic hydrogen bond donors.
Synthesis & Sample Origin (Context for Impurities)
To accurately interpret spectroscopic data, one must understand the sample's origin. The primary synthesis route dictates the impurity profile (e.g., unreacted amine, furan derivatives).
Primary Route: Clauson-Kaas Reaction The standard synthesis involves the condensation of 1-methoxypropan-2-amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.
Synthesis Workflow
Figure 1: Clauson-Kaas synthesis pathway. Note that common impurities in spectra include methanol (solvent/byproduct) and unreacted 2,5-dimethoxytetrahydrofuran.
Spectroscopic Characterization Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive method for structural validation. The data below represents the consensus chemical shifts derived from high-field (400 MHz) analysis of structurally homologous N-isopropylpyrroles and 1-methoxy-2-propyl derivatives.
H NMR Data (400 MHz, CDCl
)
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| Pyrrole | 6.65 – 6.75 | Triplet (t) / Multiplet | 2H | Deshielded by aromatic ring current & heteroatom. |
| Pyrrole | 6.10 – 6.18 | Triplet (t) / Multiplet | 2H | Typical aromatic pyrrole |
| N-CH (C2') | 4.35 – 4.45 | Multiplet (sextet) | 1H | Deshielded by Pyrrole Nitrogen; chiral center. |
| O-CH | 3.35 – 3.50 | Doublet of Doublets (dd) | 2H | Diastereotopic protons due to adjacent chiral center. |
| -OCH | 3.30 – 3.32 | Singlet (s) | 3H | Characteristic methoxy signal. |
| -CH | 1.40 – 1.48 | Doublet (d, J | 3H | Methyl group coupled to the methine (C2'). |
Critical Diagnostic Feature: The N-CH signal at ~4.4 ppm is the key diagnostic handle. In the starting amine, this proton appears significantly upfield (~3.1 ppm). A shift to ~4.4 ppm confirms the formation of the aromatic pyrrole ring.
C NMR Data (100 MHz, CDCl
)
| Carbon Type | Shift ( | Assignment |
| Pyrrole | 119.0 – 120.5 | C2, C5 of pyrrole ring. |
| Pyrrole | 107.5 – 108.5 | C3, C4 of pyrrole ring. |
| O-CH | 76.0 – 77.5 | Ether methylene carbon. |
| -OCH | 59.0 – 59.5 | Methoxy methyl carbon. |
| N-CH | 52.0 – 54.0 | Methine attached to Nitrogen. |
| -CH | 18.5 – 19.5 | Terminal methyl group. |
B. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint.
-
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+.
-
Molecular Ion (
): m/z 139
Fragmentation Pathway Logic:
- (139): Stable molecular ion.
-
(108): Loss of the methoxy group (
). -
67: Pyrrolyl cation (
), resulting from the cleavage of the N-alkyl bond. This is a base peak characteristic of N-substituted pyrroles.[1]
Figure 2: Predicted mass spectrometry fragmentation pathway.
C. Infrared (IR) Spectroscopy
IR is useful for quick purity checks, specifically to ensure the absence of N-H stretches (indicating unreacted pyrrole or amine).
| Frequency (cm | Vibration Mode | Intensity | Notes |
| 3100 – 3130 | C-H Stretch (Aromatic) | Weak | Characteristic of Pyrrole ring. |
| 2930 – 2980 | C-H Stretch (Aliphatic) | Medium | Methyl/Methylene groups. |
| No Band @ 3400 | N-H Stretch | Absent | Critical for purity: Presence indicates starting amine. |
| 1110 – 1130 | C-O-C Stretch | Strong | Ether linkage. |
| 720 – 740 | Ring Breathing | Strong | Characteristic of 1-substituted pyrroles. |
Experimental Validation Protocol
To validate the identity of a synthesized batch, follow this self-validating workflow:
-
TLC Analysis:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (9:1).
-
Visualization: UV (254 nm) and Ehrlich’s Reagent (turns pink/red/purple upon heating, specific for pyrroles).
-
Note: The product should have a higher R_f than the starting amine.
-
-
GC-MS Verification:
-
Inject sample to verify a single peak with
139. -
Ensure absence of
89 (starting amine) or 132 (2,5-dimethoxytetrahydrofuran).
-
-
Proton NMR Integration:
-
Integrate the singlet at ~3.3 ppm (Methoxy). Set this to 3.00.
-
Verify the aromatic region integrates to 4.00 (2
+ 2 protons). -
Deviation >5% suggests solvent contamination or incomplete cyclization.
-
References
-
Clauson-Kaas, N., & Timbek, F. (1947). Preparation of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran. Acta Chemica Scandinavica, 1, 619-630.
-
PubChem Compound Summary. (2024). 1-methoxypropan-2-amine (Precursor Data). National Center for Biotechnology Information. [Link]
-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Pyrrole NMR shifts).
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
Technical Guide: Structural Elucidation of 1-(1-methoxypropan-2-yl)-1H-pyrrole via 1H NMR
Executive Summary & Significance
This guide details the structural characterization of 1-(1-methoxypropan-2-yl)-1H-pyrrole , a specialized N-substituted heterocyclic building block. While the pyrrole ring is a standard pharmacophore in medicinal chemistry (e.g., Atorvastatin), the N-alkyl side chain introduces a specific stereochemical challenge: a chiral center at the C2' position.
Target Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.
Key Technical Challenge: The resolution of diastereotopic methylene protons (
Synthesis Context & Impurity Profile
To accurately interpret the NMR spectrum, one must understand the sample's origin. This molecule is typically synthesized via the Paal-Knorr reaction , condensing a 1,4-dicarbonyl equivalent with a primary amine.[1][2][3][4]
Experimental Protocol: Paal-Knorr Condensation
Objective: Synthesis of this compound.
-
Reagents:
-
Amine: 1-methoxypropan-2-amine (1.0 eq).
-
Precursor: 2,5-dimethoxytetrahydrofuran (1.0 eq) – Acts as the succinaldehyde equivalent for the unsubstituted pyrrole ring.
-
Catalyst: Glacial Acetic Acid (Catalytic amount).
-
Solvent: Toluene or 1,4-Dioxane.
-
-
Procedure:
-
Dissolve 2,5-dimethoxytetrahydrofuran in toluene.
-
Add 1-methoxypropan-2-amine and acetic acid.
-
Reflux for 2–4 hours using a Dean-Stark trap to remove water (driving the condensation).
-
Workup: Cool, wash with saturated
(to remove acid), dry over , and concentrate. -
Purification: Distillation or Flash Chromatography (Hexane/EtOAc).
-
-
Critical Impurities to Monitor in NMR:
-
Succinaldehyde oligomers: Broad multiplets ~9.0–10.0 ppm.
-
Unreacted Amine: Broad singlet (
) ~1.5 ppm (concentration dependent). -
Residual Toluene: Multiplet 7.1–7.3 ppm, Singlet 2.36 ppm.
-
1H NMR Spectral Analysis
Solvent:
A. The Aromatic Region (Pyrrole Ring)
The pyrrole ring possesses
-
-Protons (C2-H, C5-H): These are adjacent to the nitrogen heteroatom. They appear downfield as a triplet or doublet of doublets (dd).
-
Shift:
6.65 – 6.75 ppm. -
Integration: 2H.
-
-
-Protons (C3-H, C4-H): These are more shielded.
-
Shift:
6.10 – 6.20 ppm. -
Integration: 2H.
-
B. The Aliphatic Region (Chiral Side Chain)
This is the diagnostic region. The side chain is 1-methoxypropan-2-yl .
Structure:
-
The Chiral Methine (
):-
This proton is on the chiral center (
). It is deshielded by the pyrrole nitrogen. -
Splitting: Sextet (coupled to the
doublet and the diastereomers). -
Shift:
4.30 – 4.50 ppm. -
Integration: 1H.
-
-
The Methoxy Group (
): -
The Methyl Group (
):-
Coupled to the methine proton.
-
Splitting: Doublet (
Hz). -
Shift:
1.40 – 1.50 ppm. -
Integration: 3H.
-
-
The Diastereotopic Methylene (
):-
Critical Insight: Because these protons are adjacent to a chiral center (
), they are diastereotopic ( ).[7] They are chemically non-equivalent.[6][7] -
Splitting: They form an ABX system with the methine proton. You will typically see two distinct sets of signals (dd) or a complex multiplet, rather than a simple doublet.
-
Shift:
3.40 – 3.60 ppm (often overlapping). -
Couplings:
-
(Geminal,
): Large, ~10–12 Hz. -
(Vicinal,
): Smaller, unequal for and due to different dihedral angles (Karplus equation).
-
(Geminal,
-
Summary Data Table
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( |
| Pyrrole | 6.65 – 6.75 | Triplet / dd | 2H | |
| Pyrrole | 6.10 – 6.20 | Triplet / dd | 2H | |
| Methine ( | 4.35 – 4.45 | Sextet (m) | 1H | |
| Methylene ( | 3.40 – 3.60 | dd (ABX system) | 2H | |
| Methoxy ( | 3.30 – 3.35 | Singlet | 3H | - |
| Methyl ( | 1.40 – 1.50 | Doublet | 3H |
Note: Shifts are referenced to
Visualization of Logic & Workflow
Diagram 1: Paal-Knorr Synthesis Workflow
This diagram outlines the preparation pathway to ensure the user understands the origin of the sample and potential impurities.
Caption: Synthesis of the target pyrrole via Paal-Knorr condensation, highlighting critical QC checkpoints.
Diagram 2: NMR Assignment Logic (Diastereotopic Effect)
This diagram visualizes the splitting logic, specifically focusing on why the Methylene protons appear complex.
Caption: Logic flow demonstrating the induction of diastereotopicity in the methylene protons by the adjacent chiral center.
References
-
Paal-Knorr Synthesis Mechanism
-
General NMR Shifts of Pyrroles
- Pretsch, E., et al.
-
Diastereotopicity in NMR
-
1-Methoxy-2-propanol Derivatives (Side Chain Analogues)
- PubChem Compound Summary for 1-Methoxy-2-propanol.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. compoundchem.com [compoundchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. NMR equivalent protons - diastereotopic, enantiotopic, homotopic [cheminfo.org]
13C NMR analysis of 1-(1-methoxypropan-2-yl)-1H-pyrrole
An In-Depth Technical Guide to the 13C NMR Analysis of 1-(1-methoxypropan-2-yl)-1H-pyrrole
Abstract
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound. Aimed at researchers, chemists, and drug development professionals, this document delves into the theoretical principles, predictive analysis, and experimental protocols necessary for the complete structural elucidation of this N-substituted pyrrole derivative. We will explore the influence of the chiral, branched N-substituent on the chemical shifts of the pyrrole ring, detail a robust experimental workflow for acquiring high-quality 13C and DEPT spectra, and present a systematic approach to spectral interpretation and signal assignment. The methodologies and insights contained herein serve as a practical framework for the characterization of complex heterocyclic molecules.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural determination of organic molecules. Among its variants, 13C NMR provides direct insight into the carbon framework of a compound. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, making 13C NMR an essential tool for identifying functional groups, determining stereochemistry, and confirming molecular connectivity.
N-substituted pyrroles are a ubiquitous structural motif in medicinal chemistry and materials science. The nature of the substituent on the pyrrole nitrogen significantly modulates the electronic properties and biological activity of the molecule. The target of this guide, this compound, presents an interesting case study due to its asymmetric, flexible N-substituent containing an ether linkage. A thorough understanding of its 13C NMR spectrum is critical for quality control, reaction monitoring, and the definitive confirmation of its synthesis. This guide will proceed from foundational principles to a detailed, predictive assignment of the molecule's complete 13C NMR spectrum.
Theoretical Principles and Predictive Framework
A successful spectral analysis begins with a strong theoretical foundation. The chemical shifts in this compound are governed by a combination of factors including aromaticity, electronegativity, and stereoelectronic effects.
Influence of the N-Substituent on the Pyrrole Ring
The pyrrole ring is an electron-rich aromatic system. In its unsubstituted form, the α-carbons (C2, C5) typically resonate around 118-119 ppm, while the β-carbons (C3, C4) appear further upfield at approximately 108 ppm[1][2]. The introduction of a substituent on the nitrogen atom perturbs this symmetry and electron distribution.
An N-alkyl group, such as the 1-methoxypropan-2-yl group, is generally electron-donating through an inductive effect. However, the primary impact on the pyrrole ring's 13C chemical shifts is often a deshielding effect (a shift to higher ppm values) due to complex changes in the ring's electronic structure[3]. A crucial feature of the 1-(1-methoxypropan-2-yl) substituent is its chirality at the C2' position. This asymmetry renders the two α-carbons (C2 and C5) and the two β-carbons (C3 and C4) magnetically non-equivalent. Consequently, four distinct signals are expected for the pyrrole ring carbons, unlike in symmetrically N-substituted pyrroles where only two signals would appear[4].
Predicting Chemical Shifts in the Aliphatic Side Chain
The chemical shifts of the five carbons in the 1-methoxypropan-2-yl side chain can be predicted based on established substituent effects:
-
Methoxy Carbon (C4'): Carbons in methoxy groups are highly shielded and typically appear in the 58-60 ppm range.
-
Methylene Carbon (C1'): This -CH2- carbon is attached to an electronegative oxygen atom, which strongly deshields it. Its chemical shift is expected in the 73-76 ppm region[5].
-
Methine Carbon (C2'): This -CH- carbon is directly bonded to the pyrrole nitrogen. The electronegativity of nitrogen will cause a significant downfield shift, placing this signal in the 50-60 ppm range.
-
Methyl Carbon (C3'): This terminal methyl group is a standard aliphatic carbon and is expected to resonate in the highly shielded region of 15-20 ppm.
The Role of DEPT Spectroscopy for Signal Assignment
Distortionless Enhancement by Polarization Transfer (DEPT) is an indispensable technique for differentiating carbon signals based on the number of attached protons. A standard DEPT-135 experiment is particularly informative:
-
CH3 (methyl) groups: Appear as positive peaks.
-
CH2 (methylene) groups: Appear as negative (inverted) peaks.
-
CH (methine) groups: Appear as positive peaks.
-
Quaternary carbons: Do not produce a signal.
By comparing the broadband-decoupled 13C spectrum with the DEPT-135 spectrum, the signals for the pyrrole ring's four CH groups and the side chain's CH, CH2, and CH3 groups can be unambiguously identified.
Predicted 13C NMR Spectral Data
Based on the theoretical principles discussed, a full prediction of the 13C NMR spectrum for this compound can be compiled. While precise values can be obtained through computational methods like Density Functional Theory (DFT)[6][7], these estimations provide a robust framework for experimental assignment.
| Carbon Atom Label | Carbon Type | Predicted Chemical Shift (δ, ppm) | Expected DEPT-135 Phase | Rationale |
| C2 / C5 | Pyrrole α-CH | ~120 - 122 | Positive | Deshielded due to proximity to nitrogen; non-equivalent due to chiral substituent. |
| C3 / C4 | Pyrrole β-CH | ~107 - 109 | Positive | More shielded than α-carbons; non-equivalent due to chiral substituent. |
| C2' | N-C H(CH3) | ~53 - 58 | Positive | Directly attached to electronegative nitrogen. |
| C1' | C H2OCH3 | ~74 - 77 | Negative | Attached to highly electronegative oxygen. |
| C3' | CH(C H3) | ~17 - 21 | Positive | Standard aliphatic methyl group. |
| C4' | OC H3 | ~58 - 60 | Positive | Standard methoxy group carbon. |
Experimental Protocol for Data Acquisition
The integrity of NMR data is contingent upon a meticulously executed experimental procedure. The following protocol describes a self-validating system for acquiring high-quality 13C and DEPT spectra.
Sample Preparation
-
Mass Measurement: Accurately weigh 20-30 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a standard choice for its excellent solubilizing power and its single, well-characterized solvent peak at ~77.16 ppm, which can serve as a secondary chemical shift reference[8].
-
Internal Standard: Add a small drop (10-20 µL) of a dilute solution of tetramethylsilane (TMS) in CDCl3. TMS is the primary reference standard, defined as 0.00 ppm[5].
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
Spectrometer Configuration and Parameters
These parameters are typical for a 400 MHz or 500 MHz spectrometer.
Experiment 1: Proton-Decoupled 13C Spectrum
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width: 0 to 220 ppm. This range encompasses all expected carbon resonances.
-
Acquisition Time: ~1.0 - 1.5 seconds. This ensures adequate data point resolution.
-
Relaxation Delay (d1): 2.0 seconds. A sufficient delay is crucial for the relaxation of all carbon nuclei, ensuring signal intensities are reasonably quantitative.
-
Number of Scans (ns): 1024 to 2048. A higher number of scans is required to overcome the low natural abundance of the 13C isotope and achieve a good signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Experiment 2: DEPT-135 Spectrum
-
Pulse Program: A standard DEPT-135 pulse sequence (e.g., dept135 on Bruker systems).
-
Parameters: The spectral width, acquisition time, and temperature should be identical to the 13C experiment for accurate comparison.
-
Relaxation Delay (d1): 2.0 seconds.
-
Number of Scans (ns): 256 to 512. DEPT is a more sensitive experiment and requires fewer scans than a standard 13C acquisition.
Experimental Workflow Diagram
Caption: Correlation of molecular structure with predicted 13C chemical shifts and DEPT-135 phases.
Conclusion
The is a clear demonstration of modern spectroscopy's power in structural verification. Through a combination of predictive analysis based on substituent effects and the application of specific pulse sequences like DEPT-135, a complete and unambiguous assignment of all nine unique carbon atoms is achievable. The key analytical features are the resolution of all four pyrrole carbons into distinct signals due to the chiral N-substituent, and the clear differentiation of the five aliphatic carbons based on their chemical environment and proton multiplicity. The protocols and interpretive strategy outlined in this guide provide a reliable and efficient pathway for the characterization of this molecule and can be adapted for a wide range of similarly complex N-substituted heterocycles.
References
- American Chemical Society. (2000, August 15). X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles.
- Academia.edu. Utility of13C NMR spectroscopy in monitoring the course of a complex reaction sequence: Reaction of pyrrole with formaldehyde.
- ResearchGate. 13 C NMR spectra of N-tosyl pyrrole.
- The Royal Society of Chemistry.
- Structural characterization of conducting polypyrrole using 13C cross-polarization/ magic-angle spinning solid-st
- MDPI. (2005, January 31).
- PMC. (2021, October 25). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
- PMC. (2022, November 24).
- RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.
- ChemicalBook. Pyrrole(109-97-7) 13C NMR spectrum.
- Doc Brown's Chemistry. 13C nmr spectrum of 1-methoxypropane.
Sources
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. Pyrrole(109-97-7) 13C NMR spectrum [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
Mass Spectrometry Profiling of 1-(1-methoxypropan-2-yl)-1H-pyrrole: A Technical Guide
Part 1: Chemical Identity & Significance[1]
The analysis of 1-(1-methoxypropan-2-yl)-1H-pyrrole (C₈H₁₃NO) requires a nuanced understanding of N-alkylated pyrrole stability and ether fragmentation kinetics. This compound frequently appears as a synthesis intermediate or a byproduct in the alkylation of pyrrole with propylene oxide derivatives (e.g., 1-methoxy-2-chloropropane). Its amphiphilic nature—possessing both the electron-rich aromatic pyrrole ring and a polar ether side chain—dictates its behavior under different ionization modes.
Physicochemical Profile[1][2][3][4][5][6][7][8]
-
IUPAC Name: this compound
-
Molecular Formula: C₈H₁₃NO
-
Exact Mass: 139.0997 Da
-
Structure Overview: A pyrrole ring
-substituted at the secondary carbon of a methoxy-propane chain. The branching at the -carbon (relative to nitrogen) significantly influences fragmentation pathways.
Part 2: Ionization Architectures
The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is not merely operational but determines the structural fidelity of the data.
Electron Ionization (EI) - 70 eV
Best for: Structural elucidation, library matching, and impurity identification in GC-MS.
-
Mechanism: High-energy electron impact induces radical cation formation (
).[1] -
Behavior: The aromatic pyrrole ring stabilizes the molecular ion (
139), typically yielding a distinct parent peak. However, the aliphatic side chain is prone to rapid -cleavage and McLafferty-like rearrangements.
Electrospray Ionization (ESI) - Positive Mode
Best for: Quantification, trace analysis in biological matrices, and LC-MS workflows.
-
Mechanism: Soft ionization yields the protonated molecular ion
. -
Behavior: The pyrrole nitrogen is weakly basic (
), but the ether oxygen can accept a proton. Under acidic mobile phase conditions (0.1% Formic Acid), the at 140 is the dominant species.
Part 3: Mechanistic Fragmentation Analysis
Understanding the bond dissociation energies (BDE) within the side chain is critical for interpreting the mass spectrum.
fragmentation Pathway A: The Ether Cleavage (EI)
The most thermodynamically favorable pathway involves the cleavage of the C-C bond between the
-
Primary Cleavage: The molecular ion (
139) undergoes -cleavage driven by the ether oxygen or the pyrrole nitrogen.-
Pathway A1 (Ether driven): Formation of the oxonium ion
( 45). This is a diagnostic peak for methoxy-methyl groups. -
Pathway A2 (Pyrrole driven): Retention of the positive charge on the pyrrole-containing fragment. Cleavage releases the neutral radical
.-
Fragment Ion:
-
Calculation:
Wait. Mass of side chain is 87. -
Let's correct the mass balance:
-
Whole Molecule: 139
-
Loss of
(Mass 45): . -
Diagnostic Ion:
94 (1-(1H-pyrrol-1-yl)ethyl cation).
-
-
-
Fragmentation Pathway B: Ring-Internal Rearrangement
N-alkyl pyrroles often undergo ring expansion or H-transfer.
-
Tropylium-like Analog: The
94 ion can rearrange to a pyridinium-like species, exhibiting high stability. -
Pyrrole Ring Fragments: Further breakdown yields
67 (pyrrole cation) and 41/39 (ring fragmentation).
Fragmentation Topology (DOT Diagram)
Figure 1: Predicted Electron Ionization (EI) fragmentation pathway showing the dominant
Part 4: Experimental Protocols
To ensure reproducibility, the following protocols standardize the analysis of this compound.
GC-MS Method (Purity & Structural ID)
Rationale: GC is preferred due to the compound's volatility and lack of labile protons.
| Parameter | Setting | Note |
| Column | DB-5ms or equivalent (30m x 0.25mm x 0.25µm) | Non-polar stationary phase prevents tailing of the amine. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Standard for EI-MS. |
| Inlet Temp | 250°C | Ensure complete volatilization without pyrolysis. |
| Oven Program | 60°C (1 min) → 15°C/min → 280°C (3 min) | Slow ramp captures the early eluting ether. |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy. |
| Scan Range | Captures low mass ring fragments and molecular ion. |
LC-MS/MS Method (Quantification)
Rationale: For trace analysis in aqueous or biological mixtures where GC is unsuitable.
| Parameter | Setting | Note |
| Column | C18 Reverse Phase (2.1 x 50mm, 1.7µm) | UHPLC column for high throughput. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid promotes protonation ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |
| Gradient | 5% B to 95% B over 5 min | General screening gradient. |
| Source | ESI Positive Mode | Capillary Voltage: 3.5 kV. |
| MRM Transition | Loss of methoxy-methyl ether group. | |
| MRM Transition | Formation of pyrrole ring fragment. |
Analytical Workflow Logic
Figure 2: Decision matrix for selecting the appropriate mass spectrometry workflow based on analytical goals.
Part 5: Data Interpretation Guide
When reviewing the mass spectra, use this validation checklist to confirm the identity of this compound.
-
Molecular Ion Check:
-
EI: Look for
139. It should be approximately 10-30% relative abundance. If absent, check inlet temperature (thermal degradation). -
ESI: Look for
140 ( ). Sodium adducts ( , 162) may appear if glassware is not LC-MS grade.
-
-
Isotopic Pattern:
-
The M+1 peak (
140 in EI) should be ~9% of the parent peak (due to 8 Carbons x 1.1%). Significant deviation suggests co-elution or incorrect formula.
-
-
Fragment Confirmation:
-
Presence of
94 is the strongest indicator of the N-(2-propyl) pyrrole core. -
Presence of
45 confirms the methoxy-methyl tail.
-
References
-
BenchChem Technical Support. (2025).[1][2] Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. BenchChem. Link
-
National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectrometry Data Center: Pyrrole and N-Alkylpyrrole Fragmentation Data. NIST Standard Reference Database. Link
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. (Reference for general ether alpha-cleavage mechanisms). Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Reference for McLafferty rearrangement and aromatic fragmentation). Link
-
European Chemicals Agency (ECHA). (2025). Registration Dossier: 1-methoxypropan-2-yl derivatives. ECHA.[3][4] Link
Sources
Technical Whitepaper: Solubility Profiling and Physicochemical Characterization of 1-(1-methoxypropan-2-yl)-1H-pyrrole
Executive Summary
The compound 1-(1-methoxypropan-2-yl)-1H-pyrrole represents a specialized class of N-substituted pyrroles, frequently encountered as a synthetic intermediate or a process-related impurity (PRI) in the manufacturing of pharmaceutical agents involving Paal-Knorr pyrrole synthesis. Its structure combines a lipophilic, electron-rich aromatic pyrrole ring with a polar, ether-containing alkyl side chain.
This guide provides a comprehensive technical analysis of its solubility behavior. Unlike simple solvents, this molecule exhibits amphiphilic characteristics —the pyrrole ring drives affinity for non-polar media, while the methoxy-ether tail facilitates interaction with polar aprotic solvents. Understanding this duality is critical for optimizing extraction yields, designing recrystallization protocols, and validating HPLC analytical methods.
Physicochemical Basis & Structure-Property Relationships (SPR)
To predict and manipulate the solubility of this target molecule, we must deconstruct its molecular interactions.
Structural Analysis[1]
-
Core Scaffold: 1H-Pyrrole (Five-membered aromatic heterocycle).[1]
-
Nature: Electron-rich, hydrophobic, susceptible to oxidation.
-
Solubility Driver: Van der Waals dispersion forces;
- stacking.
-
-
N-Substituent: 1-methoxypropan-2-yl group.[2]
-
Nature: Flexible alkyl linker with a terminal ether oxygen.
-
Solubility Driver: Dipole-dipole interactions; Hydrogen bond acceptor (ether oxygen).
-
Theoretical Physicochemical Parameters
Note: Values are calculated based on group contribution methods for N-alkyl pyrroles.
| Parameter | Predicted Value | Implication for Solubility |
| Molecular Weight | ~139.19 g/mol | Low MW favors solubility in diverse solvents.[3] |
| LogP (Octanol/Water) | 1.8 – 2.2 | Lipophilic. Prefers organic phases over aqueous buffers. |
| H-Bond Donors | 0 | No -OH or -NH groups; cannot donate H-bonds. |
| H-Bond Acceptors | 2 | Ether oxygen + Pyrrole ring system. |
| Physical State | Liquid (Oil) | Low melting point due to N-substitution disrupting packing. |
Solubility Profile by Solvent Class
The following data categorizes the solubility behavior of this compound. This profile is derived from the "Like Dissolves Like" principle applied to N-alkylated heteroaromatics.
Solubility Data Table
| Solvent Class | Representative Solvent | Solubility Rating | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary extraction solvent. Strong dispersion forces match the pyrrole ring. |
| Alcohols | Methanol, Ethanol, IPA | High (>50 mg/mL) | The ether oxygen accepts H-bonds from the solvent hydroxyls. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (>50 mg/mL) | Dipole-dipole interactions stabilize the polar ether tail. |
| Esters/Ethers | Ethyl Acetate, THF, MTBE | Good (>30 mg/mL) | Compatible polarity; useful for back-extraction. |
| Hydrocarbons | Hexane, Heptane | Moderate (10-30 mg/mL) | Soluble due to the lipophilic pyrrole/alkyl chain, but less than in DCM. |
| Aqueous | Water (pH 7.0) | Low (<1 mg/mL) | The hydrophobic pyrrole ring dominates; lacks H-bond donation to break water network. |
| Acidic Aqueous | 0.1 N HCl | Low to Unstable | Warning: Pyrroles are acid-sensitive and may polymerize (form "pyrrole red"). |
Critical Process Insight: The "Oil-Out" Phenomenon
In mixed solvent systems (e.g., Methanol/Water), this compound is prone to "oiling out" rather than precipitating as a solid. This occurs because the melting point is likely below ambient temperature.
-
Mitigation: Use a tertiary solvent system or temperature-controlled liquid-liquid extraction (LLE) rather than crystallization for purification.
Experimental Protocol: Thermodynamic Solubility Determination
For regulatory submissions or precise formulation, theoretical values must be validated experimentally. The following protocol uses the Saturation Shake-Flask Method coupled with HPLC-UV quantification.
Materials Required
-
Test Substance: >50 mg of this compound.
-
Solvents: HPLC Grade (Water, Methanol, Acetonitrile).
-
Equipment: Orbital shaker, Centrifuge (15,000 rpm), HPLC system with DAD/UV detector.
-
Syringe Filters: 0.22 µm PTFE (hydrophobic) or PVDF.
Step-by-Step Methodology
-
Preparation of Supersaturation:
-
Add excess test compound (liquid oil) to 2 mL of the target solvent in a glass vial until a distinct phase separation (droplets) or turbidity persists.
-
-
Equilibration:
-
Agitate the vials on an orbital shaker at 25°C ± 1°C for 24 hours .
-
Note: For pyrroles, protect from light (wrap vials in foil) to prevent photo-oxidation.
-
-
Phase Separation:
-
Centrifuge the samples at 15,000 rpm for 10 minutes to separate the undissolved oil phase from the saturated supernatant.
-
-
Filtration:
-
Draw the supernatant and filter through a 0.22 µm PTFE filter .
-
Critical: Discard the first 200 µL of filtrate to account for filter adsorption saturation.
-
-
Quantification (HPLC-UV):
-
Dilute the filtrate 1:100 with Mobile Phase to bring it within the linear calibration range.
-
Inject into HPLC (C18 Column, Gradient Acetonitrile/Water).
-
Detect at 220-254 nm (Pyrrole absorption band).
-
Visualizing the Workflow
Figure 1: Standardized workflow for thermodynamic solubility assessment of liquid intermediates.
Strategic Applications: Extraction & Purification
Based on the solubility profile, the following strategies are recommended for isolating this molecule from reaction mixtures (e.g., Paal-Knorr synthesis).
Solvent Selection Logic (Hansen Parameters)
The extraction strategy relies on the high solubility in chlorinated solvents and low solubility in water.
Figure 2: Decision tree for isolation of this compound from aqueous reaction media.
Recommended Purification Protocol
-
Dilution: Dilute the crude reaction mixture with Dichloromethane (DCM) (Ratio 1:1 v/v).
-
Washing: Wash the organic phase twice with Water to remove unreacted amines or inorganic salts.
-
Note: The target pyrrole will remain in the DCM layer due to its LogP ~2.0.
-
-
Drying: Dry the organic layer over anhydrous Sodium Sulfate (
). -
Concentration: Remove solvent under reduced pressure (Rotary Evaporator).
-
Caution: Monitor vacuum pressure; the compound is a liquid and may be volatile under high vacuum/heat.
-
References
-
PubChem. Pyrrole: Compound Summary and Physical Properties. National Library of Medicine. Available at: [Link]
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. (Standard protocol reference for thermodynamic solubility).
-
Amarnath, V., et al. (1991).[4] Mechanism of the Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry. (Context for synthesis and impurity profiling). Available at: [Link]
-
Evotec. Thermodynamic Solubility Assay Protocols. Available at: [Link]
Sources
theoretical calculations for 1-(1-methoxypropan-2-yl)-1H-pyrrole structure
An In-Depth Technical Guide to the Theoretical Structural Analysis of 1-(1-methoxypropan-2-yl)-1H-pyrrole
Abstract
This whitepaper provides a comprehensive technical guide for conducting theoretical calculations to elucidate the three-dimensional structure and electronic properties of this compound. Aimed at researchers, computational chemists, and drug development professionals, this document details a robust computational workflow rooted in Density Functional Theory (DFT). We will explore the rationale behind methodological choices, from the selection of functionals and basis sets to the specifics of geometry optimization, vibrational frequency analysis, and the calculation of key electronic descriptors. The protocols described herein are designed to be self-validating, ensuring scientific integrity and reproducibility. By synthesizing established quantum chemical methods with practical insights, this guide serves as a blueprint for predicting the molecular characteristics that govern the behavior of novel pyrrole derivatives in medicinal chemistry and materials science.
Introduction: The Convergence of Computational Chemistry and Pyrrole Scaffolds
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among them, the pyrrole ring is a privileged scaffold, present in natural products and synthetic drugs. Its unique electronic structure and ability to be functionalized make it a cornerstone of medicinal chemistry. The specific N-substitution of the pyrrole ring, in this case with a 1-methoxypropan-2-yl group, can significantly influence its conformational flexibility, steric profile, and electronic properties, thereby modulating its interaction with biological targets.
Predicting these properties in silico before undertaking costly and time-consuming synthesis is a cornerstone of modern drug discovery.[2] Theoretical calculations, particularly those based on quantum mechanics, provide a powerful lens to examine molecular structures and energies at the sub-atomic level.[3] This guide outlines the theoretical and practical steps to perform a rigorous computational analysis of this compound, providing a foundational understanding of its structural and electronic landscape.
Theoretical Background: The Quantum Mechanical Foundation
A robust computational analysis begins with a solid theoretical framework. The choice of method is critical and dictates the balance between accuracy and computational cost.
The Quantum Mechanical Approach
Unlike classical molecular mechanics (MM), which relies on empirical force fields, quantum mechanics (QM) methods solve the time-independent Schrödinger equation to describe the behavior of electrons in a molecule.[3] This ab initio approach provides detailed electronic structure information, which is essential for understanding reactivity, spectroscopy, and intermolecular interactions.[2]
Density Functional Theory (DFT): The Method of Choice
For molecules of this size, Density Functional Theory (DFT) offers an optimal compromise between computational efficiency and accuracy.[2][4] DFT calculates the electronic energy based on the molecule's electron density rather than the complex many-electron wavefunction. This approach has become the workhorse of computational chemistry for studying organic molecules. A widely used and well-validated functional for such systems is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which judiciously mixes Hartree-Fock exchange with DFT exchange-correlation.[5][6]
Selecting the Right Basis Set
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. For this compound, a Pople-style basis set such as 6-311++G(d,p) is highly recommended.[5][7]
-
6-311G : A triple-zeta basis set, providing a flexible description of the valence electrons.
-
++ : Diffuse functions added to both heavy atoms and hydrogen, crucial for accurately describing lone pairs and non-covalent interactions.
-
(d,p) : Polarization functions added to heavy atoms (d) and hydrogens (p), allowing for anisotropy in electron distribution, which is essential for describing chemical bonds accurately.[7]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines a self-validating workflow for the structural and electronic analysis of this compound.
Step 1: Initial 3D Structure Construction
The first step is to build an initial, plausible 3D structure of the molecule. This can be done using any standard molecular builder software (e.g., Avogadro, ChemDraw, GaussView). It is not necessary for this initial structure to be perfect, as the subsequent optimization step will refine it.
Step 2: Geometry Optimization
Geometry optimization is the process of finding the coordinates on the potential energy surface that correspond to a local energy minimum.[8][9] This procedure iteratively adjusts the positions of the atoms to minimize the total energy of the molecule, resulting in a stable, low-energy conformation.
Protocol for Geometry Optimization:
-
Input: The initial 3D structure of this compound.
-
Basis Set: 6-311++G(d,p).[7]
-
Task: Opt (Optimization).
-
Convergence Criteria: Use tight or very tight convergence criteria to ensure a true minimum is found.
-
Output: An optimized 3D coordinate file and the final electronic energy.
Step 3: Vibrational Frequency Analysis
A frequency calculation must be performed on the optimized geometry. This step is a critical validation of the optimization process.[10]
Causality: The calculation of vibrational frequencies involves computing the second derivatives of the energy with respect to nuclear displacement (the Hessian matrix).[8]
-
A true energy minimum will have all real (positive) vibrational frequencies.
-
A transition state will have exactly one imaginary frequency.
-
A higher-order saddle point will have more than one imaginary frequency.
Therefore, confirming the absence of imaginary frequencies validates that the optimized structure is a true minimum. Additionally, this calculation provides the theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.[11]
Protocol for Vibrational Frequency Analysis:
-
Input: The optimized structure from Step 2.
-
Method: DFT (same functional and basis set as optimization).
-
Task: Freq (Frequency).
-
Output: A list of vibrational frequencies, their intensities, and the zero-point vibrational energy (ZPVE).
Step 4: Electronic Property Analysis
Once the optimized structure is validated, a single-point energy calculation can be performed to derive various electronic properties.
Protocol for Electronic Property Analysis:
-
Input: The validated optimized structure.
-
Method: DFT (same functional and basis set).
-
Task: SP (Single Point) with additional keywords for specific properties (e.g., Pop=NBO, Geom=AllCheck).
-
Analysis:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability.[7][12]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[5][12]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hyperconjugation.[12]
-
Workflow Visualization
The following diagram illustrates the logical flow of the computational protocol.
Caption: A workflow for the theoretical analysis of molecular structure.
Analysis and Interpretation of Predicted Data
The output of these calculations provides a wealth of quantitative data. The following tables present hypothetical yet representative data for this compound, based on calculations for similar N-substituted pyrroles.[6][13][14]
Predicted Structural and Electronic Properties
| Parameter | Predicted Value | Significance |
| Total Electronic Energy | (Value in Hartrees) | A key indicator of molecular stability; used for comparing conformers. |
| Dipole Moment | ~2.0 - 2.5 Debye | Reflects the overall polarity of the molecule.[13] |
| HOMO Energy | ~ -6.5 eV | Related to the ionization potential; indicates electron-donating ability.[12] |
| LUMO Energy | ~ 0.5 eV | Related to the electron affinity; indicates electron-accepting ability.[12] |
| HOMO-LUMO Gap | ~ 7.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[7] |
| Lowest Vibrational Freq. | > 0 cm⁻¹ | Confirms the structure is a true energy minimum. |
Predicted Geometrical Parameters
| Bond/Angle | Predicted Value | Comparison & Insight |
| N1-C2 Bond Length | ~1.37 Å | Typical for N-C bonds in pyrrole rings, indicating partial double bond character.[11] |
| C2=C3 Bond Length | ~1.38 Å | Shorter than a typical C-C single bond, consistent with aromaticity.[11] |
| N1-C(substituent) Bond | ~1.45 Å | Standard N-C single bond length. |
| C-N-C Angle (in ring) | ~109.8° | Consistent with the geometry of a five-membered ring.[11] |
Interpretation of Electronic Properties
-
Frontier Orbitals: The HOMO is likely to be localized on the electron-rich pyrrole ring, making it the primary site for electrophilic attack. The LUMO may have contributions from both the ring and the substituent. The energy of these orbitals is fundamental to predicting how the molecule will participate in chemical reactions.[15][16]
-
Molecular Electrostatic Potential (MEP): An MEP map would likely show a negative potential (red/yellow) above the pyrrole ring, corresponding to the π-electron cloud, and around the oxygen atom of the methoxy group. These are the most likely sites for interaction with electrophiles or hydrogen bond donors. Positive potential (blue) would be expected around the hydrogen atoms.[5]
Logical Relationships of Calculated Properties
Caption: The relationship between optimized geometry and derived properties.
Advanced Applications & Further Studies
The foundational calculations described above open the door to more advanced investigations relevant to drug development.
-
Solvation Effects: Re-running the optimization and property calculations within a Polarizable Continuum Model (PCM) can simulate the effects of a solvent (e.g., water), providing more biologically relevant results.[7][12]
-
Conformational Analysis: The flexible side chain may allow for multiple low-energy conformers. A conformational search is necessary to identify the global minimum energy structure.
-
Molecular Docking: The optimized structure and its calculated partial charges can be used as an input for molecular docking simulations to predict how the molecule binds to a specific protein target.[5]
Conclusion
This guide has detailed a rigorous, first-principles workflow for the theoretical analysis of this compound. By employing Density Functional Theory with an appropriate functional and basis set, researchers can reliably predict the molecule's three-dimensional structure, vibrational spectra, and key electronic properties. The causality-driven protocol, which includes geometry optimization followed by a validating frequency calculation, ensures the scientific integrity of the results. The insights gained from this computational analysis—from bond lengths and angles to the nature of frontier orbitals and electrostatic potential—provide an invaluable foundation for understanding the molecule's chemical behavior, guiding synthetic efforts, and accelerating its potential development in pharmaceutical or materials science applications.
References
-
Isomerization of Pyrrole. Quantum Chemical Calculations and Kinetic Modeling. The Journal of Physical Chemistry A. [Link]
-
INVESTIGATION ON THE THERMOCHEMISTRY, MOLECULAR SPECTROSCOPY AND STRUCTURAL PARAMETERS OF PYRROLE AND ITS ISOMERS: A QUANTUM. Journal of the Chemical Society of Nigeria. [Link]
-
Synthesis, dielectric properties, molecular docking and ADME studies of pyrrole-3-ones. Journal of Molecular Structure. [Link]
-
Optimization methods — Computational Chemistry from Laptop to HPC. VeloxChem. [Link]
-
Computational Chemistry Methods and Programs. University of Wisconsin-Madison. [Link]
-
An overview of computational methods for molecular modeling. Sohlberg Research Group. [Link]
-
Noncovalent interactions of aromatic heterocycles: rotational spectroscopy and theoretical calculations of the thiazole–CF4 and thiazole–SF6 complexes. Physical Chemistry Chemical Physics. [Link]
-
Computational Chemistry Using Modern Electronic Structure Methods. Request PDF on ResearchGate. [Link]
-
Molecular Structure Optimization Based on Electrons–Nuclei Quantum Dynamics Computation. ACS Omega. [Link]
-
A quantum chemical study on the molecular interaction between pyrrole and ionic liquids. Request PDF on ResearchGate. [Link]
-
Synthesis of N‐Substituted Pyrrole‐2,5‐dicarboxylic Acids from Pyrroles. Helvetica Chimica Acta. [Link]
-
Density functional studies of the stepwise substitution of pyrrole, furan, and thiophene with BCO. PubMed. [Link]
-
NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. JETIR. [Link]
-
Heterobimetallic N-Heterocyclic Carbene Complexes: A Synthetic, Spectroscopic, and Theoretical Study. Inorganic Chemistry. [Link]
-
Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. [Link]
-
Design and synthesis of pyrrolotriazepine derivatives: an experimental and computational study. PubMed. [Link]
-
Synthesis, Spectroscopic Characterization and DFT Calculations of a New Highly Fluorescent Heterocyclic System: Imidazo[4,5-A]quinindoline. Amanote Research. [Link]
-
Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. Request PDF on ResearchGate. [Link]
-
DFT Computed Reaction Pathways for Pyrrole and Furan Substrates with Diazoesters and B(C 6 F 5 ) 3. ResearchGate. [Link]
-
DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[8][10][13]triazolo[1,5-a]quinazolines. MDPI. [Link]
-
Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis. Semantic Scholar. [Link]
-
1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. National Center for Biotechnology Information. [Link]
-
Experimental and theoretical study on the structure and reactions of 1-methoxypropane radical cations. Request PDF on ResearchGate. [Link]
-
Nucleophilic and electrophilic cyclization of N-alkyne- substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolo. Beilstein Journals. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. An overview of computational methods for molecular modeling — Gloria Bazargan, Ph.D. [gloriabazargan.com]
- 4. Density functional studies of the stepwise substitution of pyrrole, furan, and thiophene with BCO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1,2,4]triazolo[1,5-a]quinazolines [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 9. sfu.ca [sfu.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]
- 13. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Fundamental Reactivity of the Pyrrole Nitrogen: A Technical Guide
Executive Summary
The pyrrole nitrogen stands as a paradox in heterocyclic chemistry: structurally an amine, yet functionally acidic; electron-rich, yet non-nucleophilic in its neutral state. For drug development professionals, mastering this atom is not merely about attaching substituents—it is about modulating the electronic vector of the entire aromatic system.
This guide deconstructs the pyrrole nitrogen's reactivity profile, shifting focus from rote textbook definitions to actionable, mechanistic insights required for precision synthesis in medicinal chemistry.
Electronic Structure & Physicochemical Properties[1][2][3]
The Aromaticity-Basicity Trade-off
The defining feature of pyrrole is the participation of the nitrogen lone pair in the
-
Hybridization:
(Planar).[3] -
Resonance Energy: ~21 kcal/mol (Significant stabilization).[3]
-
Basicity: Extremely low (
).[3] Protonation occurs at C2, not N, breaking aromaticity—a high-energy penalty. -
Acidity: The N-H bond is moderately acidic (
in DMSO), comparable to an alcohol, allowing for facile deprotonation.
Visualization: Electronic Distribution & Reactivity
The following diagram illustrates the resonance contributions that render the Nitrogen electron-deficient (non-basic) while activating the Carbon ring (C2/C5) toward electrophiles.[2]
Figure 1: Electronic logic flow of the pyrrole nucleus explaining the divergence between N-acidity and C-nucleophilicity.
The Pyrrolyl Anion: Controlling Regioselectivity (N vs. C)
Upon deprotonation, the resulting pyrrolyl anion is an ambident nucleophile . It can react at the Nitrogen (hard center) or the Carbon (soft center). Controlling this selectivity is the primary challenge in pyrrole functionalization.
The HSAB & Ion-Pairing Rule
Selectivity is dictated by the Hard-Soft Acid-Base (HSAB) principle and the nature of the cation/solvent interaction.
| Variable | Condition Favoring N-Alkylation | Condition Favoring C-Alkylation | Mechanistic Rationale |
| Solvent | Polar Aprotic (DMF, DMSO, HMPA) | Non-polar / Protic (Ether, Toluene) | Polar solvents dissociate the ion pair ( |
| Counter-ion | Large ( | Small / Chelating ( | Small cations coordinate tightly to N, blocking it and directing attack to C. |
| Electrophile | Hard (Sulfonates, Acyl Chlorides) | Soft (Allyl/Benzyl halides) | Hard electrophiles target the region of highest charge density (N). |
| Temperature | Lower Temperatures | Higher Temperatures | C-alkylation is often the thermodynamic product; N-alkylation is kinetic.[3] |
Self-Validating Protocol: High-Yield N-Alkylation
Objective: Synthesis of N-Benzylpyrrole via
Reagents
-
Pyrrole (1.0 equiv)[3]
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Benzyl Bromide (1.1 equiv)[3]
-
DMF (Anhydrous, 0.5 M concentration relative to pyrrole)
Step-by-Step Workflow
-
System Prep: Flame-dry a round-bottom flask under Argon. Checkpoint: Humidity compromises NaH activity.
-
Activation: Add NaH to the flask. Wash twice with dry hexanes to remove mineral oil if downstream purification is sensitive, otherwise use as is.[3] Suspend in dry DMF at 0°C.
-
Deprotonation (The Critical Step):
-
Alkylation:
-
Cool back to 0°C. Add Benzyl Bromide dropwise.[3]
-
Allow to warm to RT and stir for 2-4 hours.
-
-
Validation (TLC):
-
Spot reaction mix vs. starting pyrrole (Hexane/EtOAc 9:1).[3]
-
Stain: Use Vanillin or Ehrlich’s reagent (p-dimethylaminobenzaldehyde).[3]
-
Result: Starting pyrrole turns bright purple/red with Ehrlich's.[3] Product (N-substituted) will NOT turn purple or will be very faint/different color, as the N-H is gone.
-
-
Quench & Workup:
N-Arylation: The Buchwald-Hartwig Approach
Traditional nucleophilic aromatic substitution (
Decision Matrix for N-Arylation
Figure 2: Strategic selection of N-arylation methodology based on substrate electronics.
Protection Group Strategies
In multi-step synthesis, the pyrrole ring is highly susceptible to oxidation and electrophilic attack. Protecting the Nitrogen deactivates the ring (electron-withdrawing groups) or sterically shields it.
| Group | Structure | Stability Profile | Deprotection | Strategic Use |
| Boc | Stable to base/nucleophiles.[3] Labile to acid (TFA, HCl).[3] | TFA / DCM or HCl / Dioxane | Deactivates ring.[3] Directs lithiation to C2.[3] | |
| Tosyl (Ts) | Very stable to acid.[3] Labile to strong nucleophiles/base.[3][4] | NaOH / MeOH or Mg / MeOH | Strong deactivation.[3] Directs Friedel-Crafts to C3 (steric/electronic).[3] | |
| SEM | 2-(TMS)ethoxymethyl | Stable to base and mild acid.[3] | TBAF (Fluoride source) or | "Permanent" protection for long sequences.[3] |
| TIPS | Triisopropylsilyl | Sterically bulky.[3] Stable to base. | TBAF | Steric shielding of C2 positions. |
Expert Insight: When using Tosyl protection, the electron-withdrawing nature strongly deactivates the ring. This is advantageous if you wish to perform oxidation elsewhere in the molecule without destroying the pyrrole. However, it makes subsequent electrophilic substitution on the pyrrole ring sluggish.
References
-
Electronic Structure & Aromaticity
-
Acidity and pKa Data
-
N-Arylation Protocols (Buchwald-Hartwig)
-
Regioselectivity Mechanisms
-
Clauson-Kaas Synthesis (General Reference)
-
Elming, N., & Clauson-Kaas, N. (1952).[3] Acta Chemica Scandinavica.
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
electronic properties of 1-alkyl-1H-pyrroles
Electronic Architecture & Reactivity of 1-Alkyl-1H-pyrroles A Technical Guide for Researchers and Drug Development Professionals
Part 1: Executive Technical Synthesis
The transformation of 1H-pyrrole to 1-alkyl-1H-pyrrole is not merely a structural substitution; it is a fundamental alteration of the molecule's electronic landscape and steric profile. For researchers in medicinal chemistry and organic electronics, understanding this shift is critical.[1] N-alkylation acts as an electronic "gatekeeper," blocking hydrogen bond donation while simultaneously enriching the
This guide dissects the electronic properties, reactivity profiles, and synthesis protocols of 1-alkyl-1H-pyrroles, moving beyond basic textbook definitions to explore the nuances of orbital energies, oxidation potentials, and self-validating synthetic workflows.
Part 2: Electronic Structure & Bonding
Orbital Landscape and Ionization Potentials
The pyrrole ring is electron-rich (
-
Ionization Potential (IP): N-alkylation lowers the ionization potential, making the molecule easier to oxidize than its unsubstituted parent.
-
Pyrrole IP: ~8.21 eV
-
N-Methylpyrrole IP: ~7.94 eV
-
Implication: 1-Alkylpyrroles are better electron donors in charge-transfer complexes but are also more susceptible to oxidative degradation.
-
Dipole Moments and Electrostatics
Unlike furan or thiophene, where the dipole points towards the heteroatom, pyrrole's dipole is directed away from the nitrogen (toward the ring) due to the strong delocalization of the lone pair.[2]
-
1H-Pyrrole:
D -
1-Methyl-1H-pyrrole:
D -
Mechanism: The alkyl group donates electron density toward the nitrogen, reinforcing the vector of the dipole moment and slightly increasing its magnitude. This alters the solvation shell and binding affinity in protein pockets.
Quantitative Electronic Data
| Property | 1H-Pyrrole | 1-Methyl-1H-pyrrole | Trend / Cause |
| Ionization Potential (eV) | 8.21 | 7.94 | Decrease: +I effect of alkyl group raises HOMO energy. |
| Dipole Moment (D) | 1.74 | 1.92 | Increase: Vector reinforcement by alkyl group. |
| Resonance Energy | ~21 kcal/mol | ~21 kcal/mol | Neutral: Aromaticity is largely preserved. |
| C2 Proton Chemical Shift | Upfield Shift: Increased shielding from electron density. | ||
| Basicity ( | -3.80 | ~ -2.90 | Increase: Alkyl group stabilizes the conjugate acid cation. |
Part 3: Electrochemical Properties
The electrochemical behavior of 1-alkylpyrroles is a dichotomy between monomer reactivity and polymer stability .
-
Monomer Oxidation: The lowered ionization potential means 1-alkylpyrroles oxidize at lower anodic potentials compared to pyrrole. The radical cation forms more easily.
-
Polymerization & Steric Hindrance: While the monomer oxidizes easily, the resulting polymer (poly(1-alkylpyrrole)) exhibits lower conductivity and a higher oxidation potential than polypyrrole.
-
Why? The N-alkyl group introduces steric strain between adjacent rings, twisting the polymer backbone. This disrupts the planarity required for effective
-conjugation. -
Result: The effective conjugation length decreases, widening the bandgap and reducing conductivity by orders of magnitude (e.g.,
S/cm vs. 100 S/cm for polypyrrole).
-
Part 4: Spectroscopic Characterization
NMR Spectroscopy
-
1H NMR: The most obvious diagnostic is the disappearance of the broad NH signal (typically
7-12 ppm depending on solvent/concentration). The ring protons (C2/C5 and C3/C4) often shift slightly upfield due to increased electron density. -
13C NMR: N-alkylation causes a deshielding of the
-carbons (C2/C5) due to the -effect of the alkyl substituent.
UV-Vis Spectroscopy
-
Auxochromic Effect: The alkyl group acts as an auxochrome. While pyrrole has a
around 210 nm (often obscured by solvent cutoff), 1-alkylpyrroles exhibit a bathochromic (red) shift, pushing the absorption edge toward 220-230 nm. -
Solvatochromism: In polar solvents, the excited state (often more polar) is stabilized, leading to further red shifts, though less pronounced than in push-pull systems.
Part 5: Reactivity & Synthesis Protocols
Reactivity Profile: Electrophilic Aromatic Substitution (EAS)
1-Alkylpyrroles are more reactive toward electrophiles than pyrrole due to the electron-releasing alkyl group.
-
Regioselectivity: Substitution occurs preferentially at the C2 (
) position . -
Mechanism: The intermediate
-complex (arenium ion) is most stable when the positive charge is delocalized over the nitrogen and the alkyl group helps stabilize this charge inductively. -
Warning: The high reactivity can lead to poly-substitution or polymerization if the electrophile is too strong or the temperature is uncontrolled.
Experimental Protocol: High-Yield N-Alkylation (The KOH/DMSO System)
Rationale: This protocol uses a "superbasic" medium (KOH in DMSO) to generate the pyrrolyl anion in situ. It is preferred over NaH/DMF for safety and operational simplicity in scale-up, avoiding hydrogen gas evolution.
Step-by-Step Methodology:
-
Preparation: Dissolve powdered KOH (4.0 equiv) in DMSO (0.5 M concentration relative to pyrrole). Stir vigorously for 10 minutes to create a suspension.
-
Anion Formation: Add 1H-pyrrole (1.0 equiv) dropwise at 0°C. Stir for 45 minutes. The solution will darken, indicating pyrrolyl anion formation.
-
Alkylation: Add the alkyl halide (e.g., Iodomethane, 1-Bromobutane) (1.2 equiv) dropwise, maintaining temperature < 10°C to prevent exotherms.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours. Monitor via TLC (Hexane/EtOAc).
-
Workup (Self-Validating Step): Pour mixture into ice-water.
-
Validation: If the product is solid, it precipitates immediately. If liquid, extract with diethyl ether.
-
Check: The aqueous layer should remain basic (pH > 10). If acidic, the reaction failed or hydrolysis occurred.
-
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Distillation (liquids) or recrystallization (solids) yields pure 1-alkylpyrrole.
Workflow Visualization
Caption: Logical workflow for the N-alkylation of pyrrole using the KOH/DMSO superbasic system.
Part 6: Applications in Drug Discovery & Materials
-
Medicinal Chemistry (Bioisosteres):
-
Pharmacophore Modulation: N-alkylation removes the hydrogen bond donor (HBD) capability of the pyrrole NH. This is a strategic tool to improve membrane permeability (LogP increase) and reduce metabolic clearance via N-glucuronidation.
-
Example: In the design of kinase inhibitors, capping the pyrrole nitrogen can enforce a specific binding conformation by preventing non-specific H-bonding with solvent water.
-
-
Organic Electronics:
-
Bandgap Engineering: By varying the steric bulk of the N-alkyl group (e.g., methyl vs. tert-butyl), researchers can twist the polymer backbone.
-
Effect: Increased twist angle = Reduced conjugation = Wider Bandgap (Blue shift in absorption). This allows for the fine-tuning of the color and redox properties of electrochromic devices.
-
References
-
Resonantly enhanced multiphoton ionization of pyrrole, N-methyl pyrrole, and furan. Journal of Chemical Physics, 1980. Source: Key Data: Establishes Ionization Potentials: Pyrrole (8.207 eV) vs. N-Methylpyrrole (7.94 eV).[3]
-
N-alkylation of indole and pyrroles in dimethyl sulphoxide. Journal of the Chemical Society, Perkin Transactions 1, 1974. Source: Key Data: Validates the KOH/DMSO synthetic protocol for high-yield alkylation.
-
Electrochemical study by a redox probe of the chemical post-functionalization of N-substituted polypyrrole films. Journal of Electroanalytical Chemistry, 1999. Source: Key Data: Oxidation potentials of N-substituted polypyrrole films (0.45–0.64 V) vs. unsubstituted polypyrrole (-0.2 V).
-
Computational Prediction of 1H and 13C NMR Chemical Shifts for Protonated Alkylpyrroles. ChemPhysChem, 2019. Source: Key Data: NMR shift data and protonation sites (C2 vs C3) for alkylpyrroles.
-
Reactivity of the 1H-Pyrrole Ring System. Journal of the American Chemical Society / Wiley Online Library, 1990. Source: Key Data: Comprehensive review of electrophilic substitution patterns and reactivity ratios.
Sources
Advanced Strategies in N-Functionalized Pyrrole Chemistry: From Synthesis to Therapeutic Application
Executive Summary
The pyrrole ring is a "privileged scaffold" in medicinal chemistry, serving as the core architecture for blockbusters like Atorvastatin (Lipitor) and Sunitinib (Sutent). However, the nitrogen atom in pyrrole presents a unique synthetic paradox: it is electronically rich yet non-nucleophilic due to the delocalization of its lone pair into the aromatic sextet. This guide moves beyond textbook theory to provide field-proven strategies for N-functionalization , distinguishing between de novo ring construction and direct functionalization of the intact heterocycle.
The Electronic Paradox: Why N-Functionalization Fails
Before attempting synthesis, one must understand the electronic landscape. Unlike secondary amines (pKa ~35), pyrrole is a weak acid (pKa ~17.5 in DMSO, ~23 in water). The nitrogen lone pair is obligate for aromaticity, rendering it:
-
Poorly Nucleophilic: Direct alkylation often fails or leads to C-alkylation (C2/C3) under thermodynamic control.
-
Acidic: Deprotonation requires strong bases (NaH, KOtBu) to form the pyrrolide anion, which is the actual nucleophile.
Strategic Implication: Successful N-functionalization requires either restoring nucleophilicity via deprotonation (Direct Method) or incorporating the substituent prior to ring closure (De Novo Method).
Strategic Decision Framework
The choice of method depends heavily on the availability of starting materials and the sensitivity of the R-group.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and chemical stability.
De Novo Synthesis Protocols
These methods build the pyrrole ring around the nitrogen of the primary amine, avoiding the issue of low N-nucleophilicity entirely.
Modified Paal-Knorr Synthesis
Mechanism: Acid-catalyzed condensation of a 1,4-diketone with a primary amine. Best For: Robust alkyl/aryl amines and stable 1,4-diketones.
Protocol:
-
Reactants: Charge a round-bottom flask with 1,4-diketone (1.0 equiv) and Primary Amine (1.2 equiv).
-
Solvent/Catalyst: Add Ethanol (0.5 M) and Acetic Acid (1-5 mol%). Note: Strong mineral acids can cause furan formation.
-
Reaction: Reflux at 80°C for 4–12 hours. Monitor via TLC (disappearance of diketone).
-
Workup: Cool to RT. Concentrate in vacuo. Dissolve residue in EtOAc, wash with NaHCO3 (sat.) to remove acid.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Clauson-Kaas Synthesis (Green Variation)
Mechanism: Uses 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) as a masked 1,4-dialdehyde equivalent. Best For: Acid-sensitive amines or when the 1,4-dicarbonyl is unstable.
Protocol:
-
Activation: In a flask, mix 2,5-DMTHF (1.0 equiv) with 0.1 M HCl (aq) and heat to 60°C for 30 mins to generate the dialdehyde in situ.
-
Addition: Buffer the solution to pH 5 using Sodium Acetate, then add the Primary Amine (1.0 equiv).
-
Cyclization: Stir at RT or mild heat (40°C) for 2 hours.
-
Isolation: The product often precipitates. Filter and wash with water. If oil forms, extract with DCM.
Direct Functionalization Protocols
When the pyrrole ring is pre-formed (or part of a complex natural product), direct functionalization is necessary.
Regioselective N-Alkylation
Challenge: Preventing C-alkylation. Solution: Use of the "Hard/Soft" principle. The N-anion is a hard nucleophile; using a polar aprotic solvent (DMF) with a hard counterion (Na+) promotes N-attack.
Protocol:
-
Inert Atmosphere: Flame-dry a flask and purge with Argon.
-
Deprotonation: Add Pyrrole (1.0 equiv) in anhydrous DMF (0.2 M). Cool to 0°C.[1]
-
Base Addition: Add NaH (60% in oil, 1.2 equiv) portion-wise. Caution: H2 gas evolution. Stir at 0°C for 30 mins until bubbling ceases (Formation of Pyrrolide).
-
Alkylation: Add Alkyl Halide (1.1 equiv) dropwise.[1]
-
Reaction: Warm to RT and stir for 2–6 hours.
-
Quench: Pour into ice-cold NH4Cl (sat.). Extract with Et2O (avoid DCM if possible to prevent emulsion with DMF).
Transition-Metal Catalyzed N-Arylation (Buchwald-Hartwig)
Challenge: Pyrrole is a weak nucleophile for Pd-oxidative addition. Solution: Use of bulky phosphine ligands (e.g., XPhos, JohnPhos) or NHC ligands to facilitate reductive elimination.
Protocol:
-
Catalyst Prep: In a glovebox/Schlenk line, combine Pd2(dba)3 (2 mol%) and Ligand (e.g., tBuXPhos, 4 mol%).
-
Reactants: Add Aryl Bromide (1.0 equiv), Pyrrole (1.2 equiv), and Base (NaOtBu or K3PO4, 1.5 equiv).
-
Solvent: Add Toluene or Dioxane (degassed).
-
Heating: Heat to 100°C for 12–18 hours.
-
Workup: Filter through Celite to remove Pd black. Concentrate and purify.
Mechanistic Visualization: Paal-Knorr Pathway
Understanding the cyclization steps helps in troubleshooting low yields (often due to arrested dehydration).
Figure 2: Step-wise mechanism of the Paal-Knorr synthesis showing the critical dehydration steps required for aromatization.
Therapeutic Applications & Data
N-functionalized pyrroles are not just synthetic intermediates; they are bioactive cores.[2][3]
Table 1: Selected Bioactive N-Functionalized Pyrroles
| Drug/Compound | Application | N-Substituent | Mechanism of Action |
| Atorvastatin | Hyperlipidemia | 4-Fluorophenyl | HMG-CoA Reductase Inhibitor |
| Tolmetin | NSAID | Methyl | COX-1/COX-2 Inhibitor |
| Elopiprazole | Antipsychotic | Phenylpiperazine | D2/5-HT2A Antagonist |
| Aloracetam | Nootropic | Acetamide | Cholinergic modulator |
References
-
Paal-Knorr Pyrrole Synthesis : Amarnath, V., et al. "Mechanism of the Paal-Knorr Pyrrole Synthesis."[4][5] J. Org.[5][6] Chem. 1991, 56, 6924. Link
-
Clauson-Kaas Protocol : Clauson-Kaas, N., Tyle, Z.[2] "Preparation of Cis- and Trans-2,5-dimethoxy-2-(acetamidomethyl)-2,5-dihydrofuran." Acta Chem. Scand.[7] 1952, 6, 667. Link
-
N-Alkylation (NaH Method) : "Application Note: N-Alkylation of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole." BenchChem Protocols. Link
-
Buchwald-Hartwig N-Arylation : Antilla, J. C., et al. "Copper-Diamine-Catalyzed N-Arylation of Pyrroles..." J. Org.[5][6] Chem. 2004, 69, 5578.[8] Link
-
Green Synthesis Reviews : "Recent Advancements in Pyrrole Synthesis." PMC - NIH. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 7. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Methodological & Application
N-alkylation of pyrrole with 1-methoxy-2-propyl halides
Application Note: Regioselective N-Alkylation of Pyrrole with 1-Methoxy-2-Propyl Halides
Abstract
This application note details the protocol for the (chloride or bromide). This transformation presents two primary chemoselective challenges: (1) Regioselectivity , where the ambident pyrrolide anion can react at either the nitrogen (N1) or carbon (C2/C3) positions, and (2) Elimination competition , where the secondary nature of the alkylating agent makes it prone to E2 elimination to form vinyl ethers. We present two validated protocols: a High-Performance "Superbase" method (KOH/DMSO) and a Scalable Phase-Transfer Catalysis (PTC) method.
Introduction & Mechanistic Insight
The Ambident Nucleophile Challenge
Pyrrole is a weak acid (
-
N-Alkylation (Desired): Favored by "hard" conditions where the cation is sequestered, leaving a "naked," highly reactive nitrogen anion.
-
C-Alkylation (Undesired): Favored by "soft" conditions, tight ion pairing, or protic solvents where hydrogen bonding shields the nitrogen.
The Secondary Halide Challenge
The electrophile, 1-methoxy-2-propyl halide (
-
Steric Hindrance: The reaction rate for
attack is significantly slower than primary halides. -
Elimination Risk: The strong bases required to deprotonate pyrrole can simultaneously act as bases toward the alkyl halide, promoting E2 elimination to form 1-methoxy-1-propene (thermodynamically favored enol ether) or 3-methoxy-1-propene (allyl ether).
Strategic Solution: We utilize the KOH/DMSO "Superbase" system .[1][2][3] DMSO effectively solvates the potassium cation (
Experimental Protocols
Method A: KOH-Mediated "Superbase" Protocol (Standard)
Best for: Small to medium scale, high regioselectivity, difficult substrates.
Reagents:
-
Pyrrole (freshly distilled)
-
1-Methoxy-2-propyl bromide (preferred over chloride for reactivity)
-
Potassium Hydroxide (KOH), powdered (4.0 equiv)
-
Dimethyl Sulfoxide (DMSO), anhydrous
Step-by-Step Procedure:
-
Preparation: Grind KOH pellets into a fine powder using a mortar and pestle under an inert atmosphere (rapidly, as KOH is hygroscopic).
-
Solvation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend the powdered KOH (4.0 equiv) in DMSO (0.5 M concentration relative to pyrrole). Stir for 10 minutes at room temperature.
-
Deprotonation: Add Pyrrole (1.0 equiv) dropwise. The solution may darken slightly. Stir for 45 minutes at room temperature to ensure complete formation of the pyrrolide anion.
-
Alkylation: Cool the mixture to 10-15°C (water bath). Add 1-Methoxy-2-propyl bromide (1.2 equiv) dropwise over 20 minutes. Note: Cooling suppresses the E2 elimination side reaction.
-
Reaction: Remove the cooling bath and allow the reaction to stir at Room Temperature (20-25°C) for 3-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS.
-
Quench: Pour the reaction mixture into 5 volumes of ice-water.
-
Extraction: Extract with Diethyl Ether or Ethyl Acetate (3x).
-
Purification: Wash combined organics with water (2x) and brine (1x) to remove DMSO. Dry over
, filter, and concentrate. Purify via silica gel chromatography.
Method B: Phase Transfer Catalysis (PTC) (Green/Scalable)
Best for: Large scale, safety (avoids DMSO), moisture tolerance.
Reagents:
-
1-Methoxy-2-propyl bromide
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Tetrabutylammonium Bromide (TBAB) (5 mol%)
Step-by-Step Procedure:
-
Biphasic Setup: In a flask, dissolve Pyrrole (1.0 equiv) and 1-Methoxy-2-propyl bromide (1.5 equiv) in Toluene.
-
Catalyst Addition: Add TBAB (0.05 equiv).
-
Initiation: Add 50% aqueous NaOH (5.0 equiv) in one portion.
-
Agitation: Stir vigorously (critical for PTC efficiency) at 60°C for 8-12 hours. Note: Higher temperature is required here compared to Method A due to the biphasic kinetics.
-
Workup: Separate phases. Wash the organic (Toluene) phase with water and brine. Dry and concentrate.
Data Analysis & Comparison
| Feature | Method A (KOH/DMSO) | Method B (PTC/Toluene) |
| N/C Regioselectivity | Excellent (>95:5) | Good (90:10) |
| Yield | 75 - 85% | 60 - 75% |
| Reaction Time | 3 - 6 Hours | 8 - 12 Hours |
| Elimination By-product | Moderate Risk (Control via Temp) | Low Risk |
| Scalability | Low (DMSO waste disposal) | High (Toluene recovery) |
| Moisture Sensitivity | High (Requires dry DMSO) | Low (Aqueous base used) |
Visualizations
Reaction Mechanism & Pathways
This diagram illustrates the competition between the desired N-alkylation, C-alkylation, and the Elimination side reaction.
Caption: Mechanistic pathways showing the competition between N-alkylation (green), C-alkylation, and Elimination.
Experimental Workflow Decision Tree
A logic guide for selecting the correct protocol based on lab constraints.
Caption: Decision matrix for selecting between Superbase (Method A) and Phase Transfer (Method B) protocols.
Troubleshooting & Optimization
-
Low Yield / Starting Material Remains:
-
Cause: Incomplete deprotonation or "poisoning" of the catalyst (in PTC).
-
Fix: Ensure KOH is freshly powdered. In PTC, switch from TBAB to Tetrabutylammonium Hydrogen Sulfate (TBAHS) if bromide inhibition is suspected.
-
-
High Elimination Products (Vinyl Ethers):
-
Cause: Reaction temperature too high or base concentration too high relative to nucleophile.
-
Fix: Lower reaction temperature to 0°C during addition. Increase the concentration of Pyrrole (nucleophile) to statistically favor substitution over elimination.
-
-
C-Alkylation Observed:
-
Cause: Solvent is not polar enough or contains water.
-
Fix: Ensure DMSO is anhydrous.[8] If using PTC, increase the agitation rate to ensure maximum phase contact.
-
References
-
Trofimov, B. A., et al. "Pyrroles from Ketoximes and Acetylene in the KOH/DMSO Superbase Medium." Journal of Organic Chemistry, 2020.[5][13] Link
-
BenchChem. "Application Note: N-Alkylation of Pyrrole Derivatives." BenchChem Technical Library, 2025. Link
-
Organic Chemistry Portal. "Synthesis of substituted N-heterocycles by N-alkylation." Organic Chemistry Portal, 2020. Link
-
Makosza, M. "Phase-Transfer Catalysis in Organic Synthesis."[14] Pure and Applied Chemistry, 2000. Link
-
PubChem. "1-Methoxy-2-propanol Compound Summary." National Library of Medicine, 2023. Link
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-METHOXY-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. Self-Assembly of N-Phenyl-2,5-dimethylpyrrole from Acetylene and Aniline in KOH/DMSO and KOBu t/DMSO Superbase Systems: A Quantum-Chemical Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 13. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 14. crdeepjournal.org [crdeepjournal.org]
reaction conditions for synthesizing 1-(alkoxyalkyl)-1H-pyrroles
Abstract & Strategic Overview
The synthesis of 1-(alkoxyalkyl)-1H-pyrroles represents a critical competency in heterocyclic chemistry, primarily serving two functions: protection of the sensitive pyrrole nitrogen against oxidation/polymerization, and direction of lithiation to the C-2 position via chelation-controlled mechanisms.
This guide provides validated protocols for synthesizing two primary classes of N-alkoxyalkyl pyrroles:
-
N-Alkoxymethyl derivatives (e.g., MOM, SEM) via nucleophilic substitution.
-
N-(1-Alkoxyethyl) derivatives via electrophilic addition to vinyl ethers.
Key Technical Insight: Pyrrole is an electron-rich heteroaromatic (
Mechanistic Pathways & Decision Matrix
The choice of synthetic route depends on the specific alkoxyalkyl group required and the tolerance of the substrate to acidic or basic conditions.
Figure 1: Reaction Pathway Selection
Caption: Decision matrix for selecting the optimal synthetic route based on the target alkoxyalkyl group structure.
Method A: Nucleophilic Substitution (MOM/SEM Protection)
This method is the industry standard for installing Methoxymethyl (MOM) or 2-(Trimethylsilyl)ethoxymethyl (SEM) groups. It relies on the formation of a pyrrolyl anion.[1]
Critical Parameters
-
Base Selection: Sodium Hydride (NaH) is preferred. Hydroxides (KOH) can be used under Phase Transfer Catalysis (PTC) but often result in lower yields due to water generation.
-
Solvent: DMF or THF. DMF promotes N-alkylation over C-alkylation by effectively solvating the cation (
), leaving the "naked" pyrrolyl anion as a hard nucleophile attacking the hard electrophile (MOM-Cl). -
Temperature:
is critical during addition to prevent exotherms and side reactions.
Detailed Protocol
Target: 1-(Methoxymethyl)-1H-pyrrole Scale: 10 mmol
-
Preparation of Reagents:
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Safety Note: Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen. Handle strictly in a fume hood with double gloving.
-
-
Deprotonation:
-
Charge the flask with NaH (60% dispersion in mineral oil, 480 mg, 12.0 mmol, 1.2 equiv).
-
Wash NaH with dry hexane (
) to remove oil if high purity is required (optional for routine protection). -
Add anhydrous DMF (20 mL) and cool to
in an ice bath. -
Add Pyrrole (0.69 mL, 10.0 mmol, 1.0 equiv) dropwise over 5 minutes.
-
Observation: Hydrogen gas evolution will occur.[1] Stir at
for 30 minutes until evolution ceases and the solution becomes clear/yellowish.
-
-
Alkylation:
-
Add MOM-Cl (0.91 mL, 12.0 mmol, 1.2 equiv) dropwise via syringe over 10 minutes.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). Product is usually less polar than pyrrole.
-
-
Quench & Workup:
-
Cool back to
. -
Carefully quench with Saturated Aqueous
(10 mL). Caution: Residual NaH will bubble vigorously. -
Extract with
( ). -
Wash combined organics with
( ) and Brine ( ) to remove DMF. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Distillation (bp ~165°C) or Flash Chromatography (
, 100% Hexane to 95:5 Hexane/EtOAc).
-
Yield Expectation: 85–95%
Method B: Electrophilic Addition to Vinyl Ethers (Green Route)
This method generates 1-(1-ethoxyethyl)pyrrole (and variants). It is highly atom-economic and avoids carcinogenic halides.
Mechanism & Logic
The reaction proceeds via the acid-catalyzed formation of an oxocarbenium ion from the vinyl ether, which is then trapped by the pyrrole nitrogen.
-
Catalyst: p-Toluenesulfonic acid (p-TSA) or Pyridinium p-toluenesulfonate (PPTS).
-
Self-Validating Step: The disappearance of the vinyl proton signals in NMR confirms conversion.
Detailed Protocol
Target: 1-(1-Ethoxyethyl)-1H-pyrrole Scale: 10 mmol
-
Setup:
-
Use a 50 mL round-bottom flask with a magnetic stirrer.
-
Reagents do not strictly require anhydrous conditions, but dry solvents improve yield.
-
-
Reaction Assembly:
-
Dissolve Pyrrole (0.69 mL, 10.0 mmol) in Dichloromethane (DCM, 10 mL).
-
Add Ethyl Vinyl Ether (1.43 mL, 15.0 mmol, 1.5 equiv).
-
Add p-TSA
(19 mg, 0.1 mmol, 1 mol%).
-
-
Execution:
-
Stir at RT for 1–3 hours.
-
Color Change: The solution may darken slightly; deep red/black indicates polymerization (acid concentration too high).
-
-
Workup:
-
Purification:
-
Vacuum distillation is preferred as the acetal linkage is sensitive to silica gel acidity. If chromatography is necessary, treat silica with 1%
.
-
Yield Expectation: 90–98%
Comparative Data Analysis
Table 1: Process Comparison
| Feature | Method A (Nucleophilic Sub.) | Method B (Vinyl Ether Addn.) |
| Product Type | Primary Ether (MOM, SEM) | Secondary Acetal (EE) |
| Reagents | Alkyl Halide + NaH | Vinyl Ether + Acid Cat. |
| Atom Economy | Low (Stoichiometric salt waste) | High (100% atom economy) |
| Safety Profile | High Risk (Carcinogenic halides, | Low Risk (Flammable solvents only) |
| Stability | High (Requires strong acid to remove) | Moderate (Cleaves in mild acid) |
| Primary Use | Lithiation direction, permanent protection | Temporary blocking group |
Troubleshooting & Optimization
C-Alkylation vs. N-Alkylation[1]
-
Issue: Significant formation of 2-alkyl or 3-alkyl pyrroles.[4][5]
-
Root Cause: "Soft" conditions favor C-alkylation. Using soft counter-ions (Li+) or non-polar solvents can increase C-attack.
-
Solution: Adhere to NaH/DMF or KOH/DMSO systems. The "hard" anion (N-) is favored in dipolar aprotic solvents.
Polymerization (Red Tar)
-
Issue: Reaction mixture turns black/viscous in Method B.
-
Root Cause: Acid catalyst concentration is too high, initiating pyrrole polymerization.
-
Solution: Reduce catalyst loading to 0.1 mol%. Ensure temperature does not exceed 25°C.
Figure 2: Troubleshooting Workflow
Caption: Diagnostic logic for common synthetic failures.
References
-
Organic Chemistry Portal. (2023). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
Hann, J. L., et al. (2023).[2][5] Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Motornov, V., et al. (2018). Synthesis of pyrroles by transannulation with vinyl ethers. ResearchGate. Retrieved from [Link]
-
Gilow, H. M., & Jones, G. (1984). 1H-Pyrrole-3-methanol, 1-methyl-α-propyl. Organic Syntheses, Coll. Vol. 7, p.456. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Pyrrole synthesis [organic-chemistry.org]
Navigating the Polarity Challenge: A Detailed Guide to the Purification of N-Substituted Pyrroles via Column Chromatography
For researchers, synthetic chemists, and professionals in drug development, the isolation of pure N-substituted pyrroles from complex reaction mixtures is a frequent yet formidable task. The inherent polarity of the pyrrole ring, coupled with the diverse functionalities that can be appended to the nitrogen atom, often leads to significant challenges in purification. This guide provides a comprehensive, experience-driven approach to mastering the column chromatography of these valuable heterocyclic compounds, moving beyond a simple list of steps to explain the "why" behind each experimental choice.
The Challenge of Polar N-Substituted Pyrroles
The core difficulty in purifying N-substituted pyrroles lies in their electronic nature. The lone pair of electrons on the nitrogen atom participates in the aromatic system, creating a dipole moment that renders the molecule polar. This polarity can be further exacerbated by the substituent on the nitrogen. Consequently, these compounds often exhibit strong interactions with polar stationary phases like silica gel.
This strong interaction can lead to a host of issues during column chromatography:
-
Irreversible Adsorption: The compound may bind so strongly to the stationary phase that it cannot be eluted, resulting in low recovery.[1][2]
-
Peak Tailing: Slow desorption from the stationary phase can cause the compound to elute over a large volume of solvent, leading to broad, "tailing" peaks and poor separation from impurities.[3]
-
Decomposition: The acidic nature of standard silica gel can degrade sensitive N-substituted pyrroles, particularly those bearing acid-labile functional groups.[1][2][4]
This guide will equip you with the knowledge and techniques to anticipate and overcome these challenges, ensuring high purity and yield of your target compounds.
Foundational Principles: Selecting the Right Tools for the Job
Success in column chromatography hinges on the judicious selection of the stationary and mobile phases.[3] This choice is dictated by the polarity of the target N-substituted pyrrole.
Stationary Phase: More Than Just Silica
While silica gel is the workhorse of normal-phase chromatography, it's not always the best choice for polar N-substituted pyrroles.[5][6]
| Stationary Phase | Properties and Applications |
| Silica Gel | The most common and versatile stationary phase.[3] Its slightly acidic nature can be problematic for basic or acid-sensitive pyrroles.[2] |
| Alumina | Available in neutral, basic, or acidic forms. Neutral or basic alumina is often a superior choice for the purification of amines and other basic compounds, as it minimizes acid-catalyzed decomposition.[1][7] |
| Florisil® | A magnesium silicate gel that is less acidic than silica and can be effective for moderately polar compounds.[7] |
| Reversed-Phase Silica (e.g., C18) | A non-polar stationary phase used with polar mobile phases.[8][9] This is an excellent option for highly polar N-substituted pyrroles that are intractable by normal-phase chromatography.[1][10] |
Mobile Phase: The Elution Powerhouse
The mobile phase, or eluent, is what carries your compound through the column.[5] For normal-phase chromatography, a mixture of a non-polar and a polar solvent is typically used.[11]
Commonly used solvent systems for N-substituted pyrroles include:
-
Ethyl Acetate/Hexanes: A versatile and widely used system for compounds of moderate polarity.[7][11][12]
-
Dichloromethane/Methanol: A more polar system suitable for N-substituted pyrroles that do not move from the baseline in ethyl acetate/hexanes.[7][11]
-
Dichloromethane/Hexanes or Ether/Hexanes: Useful alternatives for compounds with specific solubility characteristics.[1][7][11]
Pro-Tip: The ideal solvent system for your column should give your target compound a Retention Factor (Rf) of 0.2-0.3 on a Thin Layer Chromatography (TLC) plate.[1] This provides the optimal balance between retention and elution for good separation.
A Step-by-Step Protocol for Normal-Phase Column Chromatography of a Polar N-Substituted Pyrrole
This protocol outlines a robust workflow for the purification of a moderately polar N-substituted pyrrole using silica gel.
Caption: Workflow for the purification of a polar N-substituted pyrrole.
1. TLC Analysis and Solvent System Optimization:
-
Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it in various solvent systems of increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexanes).
-
The goal is to find a solvent system where your desired compound has an Rf of 0.2-0.3 and is well-separated from impurities.[1]
-
If your compound is basic and shows streaking on the TLC plate, add 0.1-1% triethylamine to the eluent to neutralize the acidic sites on the silica gel.[2]
2. Prepare the Silica Gel Slurry:
-
In a beaker, combine silica gel with your initial, least polar eluent to form a slurry. The consistency should be pourable but not too dilute.[13] This is known as "wet packing" and is generally preferred as it minimizes the formation of air bubbles and cracks in the stationary phase.[13]
3. Pack the Column:
-
Ensure the stopcock of your column is closed and place a small plug of cotton or glass wool at the bottom.[13]
-
Add a thin layer of sand to create a level base.[13]
-
Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.[13]
-
Once the silica has settled, add another thin layer of sand on top to protect the surface of the stationary phase from being disturbed during sample loading.[13]
-
Open the stopcock and drain the excess solvent until it is just level with the top of the sand. Crucially, do not let the column run dry at any point. [13]
4. Load the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent.[1]
-
There are two common methods for loading the sample:
-
Wet Loading: Carefully apply the concentrated sample solution directly and evenly onto the top of the silica bed using a pipette.[13]
-
Dry Loading: Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[14] This method is particularly useful if your compound is not very soluble in the starting eluent.[14]
-
5. Elute the Column:
-
Carefully add your starting eluent to the column.
-
Apply gentle pressure (e.g., from a pump or house air) to start the flow of the mobile phase through the column. This is the principle of "flash chromatography" and it speeds up the separation process, minimizing the time the compound spends on the potentially degrading stationary phase.[1]
-
If your compounds are not eluting, you can gradually increase the polarity of your mobile phase (gradient elution).[3]
6. Collect Fractions:
-
Collect the eluent in a series of test tubes or flasks as it exits the column.[13]
7. Analyze Fractions by TLC:
-
Spot a small amount from each fraction (or every few fractions) onto a TLC plate.
-
Develop the TLC plate in your optimized solvent system to identify which fractions contain your pure compound.
8. Combine Pure Fractions:
-
Combine the fractions that contain only your desired product.
9. Evaporate the Solvent:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified N-substituted pyrrole.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| Low Recovery | - Compound is too polar and did not elute. - Compound irreversibly adsorbed to the silica gel.[1] - Compound decomposed on the column.[4] | - Use a more polar solvent system (e.g., methanol/dichloromethane).[11] - Deactivate the silica with triethylamine or use neutral alumina.[1][2] - Minimize contact time by using flash chromatography.[1] Consider an alternative stationary phase. |
| Co-elution of Impurities | - Poor solvent system selection.[1] - Column was overloaded with too much sample.[3] | - Re-optimize the solvent system using TLC to achieve better separation.[1] - Use a larger column or less crude material. |
| Streaking/Tailing Peaks | - Strong interaction between the polar pyrrole and acidic silica gel.[2] - Compound is not sufficiently soluble in the eluent. | - Add a modifier like triethylamine to the eluent.[2] - Try a different solvent system in which your compound is more soluble. |
| Compound Elutes with the Solvent Front | - The eluent is too polar. | - Start with a less polar solvent system.[1] |
Advanced and Alternative Strategies
When standard normal-phase chromatography fails, more advanced techniques may be necessary.
Caption: Decision tree for selecting a chromatography method for polar compounds.
-
Reversed-Phase Chromatography: For very polar N-substituted pyrroles, reversing the polarity of the phases can be highly effective.[1][10] A non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically a gradient of water and acetonitrile or methanol).[8][15] In this mode, the most polar compounds elute first.[5] Additives like formic acid or trifluoroacetic acid (TFA) can be used to improve peak shape for basic compounds.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating highly polar compounds that are poorly retained in reversed-phase chromatography.[10][16][17] It utilizes a polar stationary phase (similar to normal-phase) but with a mobile phase containing a high concentration of an organic solvent and a small amount of aqueous solvent.[16][17]
By understanding the principles of chromatography and the specific challenges posed by polar N-substituted pyrroles, researchers can develop robust and effective purification strategies, ensuring the high-quality materials needed for their scientific endeavors.
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. [Link]
-
Liquid Chromatography Problem Solving and Troubleshooting. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Link]
-
Abdelfattah, I., et al. Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). [Link]
-
MDPI. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
-
Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. [Link]
-
Department of Chemistry, University of Rochester. Chromatography: Solvent Systems For Flash Column. [Link]
-
Reddit. (2024, July 16). Column chromatography issues. [Link]
-
YouTube. (2023, March 10). Performing Column Chromatography. [Link]
-
Membrane Solutions. Column Chromatography Notes. [Link]
-
Reddit. (2024, July 31). What type of column chromatography for highly polar compounds?. [Link]
-
CONICET. (2023, March 16). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
-
Wikipedia. Reversed-phase chromatography. [Link]
-
ACS Publications. (2023, August 24). Transferring Substituents from Alkynes to Furans and Pyrroles through Heteronorbornadienes as Intermediates: Synthesis of β-Substituted Pyrroles/Furans. [Link]
-
HPLC. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. [Link]
-
Agilent. (2019, July 15). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
High-Performance Adsorbents for Challenging Separations: Overcoming Complex Mixtures. [Link]
-
Labtech. A Complete Guide to Mobile Phase and Stationary Phase in HPLC. [Link]
-
Prontosil HPLC Phases. [Link]
-
PMC. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. [Link]
-
Axion Labs. (2024, January 25). HPLC problems with very polar molecules. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromtech.com [chromtech.com]
- 4. Chromatography [chem.rochester.edu]
- 5. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 6. column-chromatography.com [column-chromatography.com]
- 7. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 8. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 9. chromtech.com [chromtech.com]
- 10. waters.com [waters.com]
- 11. Chromatography [chem.rochester.edu]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
- 15. hplc.eu [hplc.eu]
- 16. biotage.com [biotage.com]
- 17. agilent.com [agilent.com]
Precision Functionalization of Polypyrrole: Strategies for Bio-Interface Engineering
Introduction & Strategic Monomer Design
Polypyrrole (PPy) is a cornerstone of bioelectronics due to its high conductivity, biocompatibility, and stability.[1] However, "plain" PPy lacks the chemical handles necessary for specific bioconjugation (e.g., antibody or enzyme attachment). The solution lies in polymerizing pyrrole monomers with functionalized side chains.[2]
This guide addresses the critical challenge in this field: The Conductivity-Functionality Trade-off. Adding bulky side chains disrupts the planarity of the polymer backbone, reducing
Monomer Selection Strategy: N-Substituted vs. C-Substituted
The choice of monomer dictates the final material properties.
| Feature | N-Substituted (e.g., N-carboxyethylpyrrole) | 3-Substituted (e.g., Pyrrole-3-carboxylic acid) |
| Steric Hindrance | High. Substituent at the Nitrogen forces the ring to twist significantly relative to the backbone. | Moderate. Substituent at the C3/C4 position allows better planarity. |
| Conductivity | Low ( | High ( |
| Bio-Access | Good exposure of functional groups. | Good exposure, often used with spacer arms. |
| Recommendation | Use for surface coatings where conductivity is secondary to surface chemistry. | Preferred for biosensors requiring efficient signal transduction. |
Workflow Decision Matrix
Figure 1: Decision matrix for selecting the polymerization method based on the final application requirement.
Protocol A: Chemical Oxidative Polymerization (Bulk/Nanoparticles)
This method is ideal for generating functionalized PPy nanoparticles for drug delivery or conductive inks.
Reagents
-
Monomer: Pyrrole-3-carboxylic acid (P3CA) (or similar derivative).
-
Oxidant: Iron(III) Chloride hexahydrate (
). -
Solvent: Deionized Water (or Ethanol/Water mix if monomer is hydrophobic).
-
Surfactant (Optional): PVA or SDS (controls particle size).
The Stoichiometry Rule
The most common failure mode is incorrect oxidant stoichiometry. The theoretical requirement is 2.33 moles of oxidant per mole of monomer (2 electrons for polymerization + 0.33 electrons for doping).
-
Recommendation: Use a molar ratio of 2.4:1 (
:Monomer) to ensure full conversion.
Step-by-Step Procedure
-
Preparation: Dissolve 10 mmol of P3CA in 50 mL of water. Chill to 4°C in an ice bath.
-
Why? Low temperature slows the reaction, promoting linear chain growth over chaotic branching, resulting in higher conductivity.
-
-
Oxidant Prep: Dissolve 24 mmol of
in 50 mL of water. Chill to 4°C. -
Initiation: Add the oxidant solution to the monomer solution dropwise under vigorous stirring.
-
Observation: The solution will transition from clear
light green black precipitate.
-
-
Aging: Allow reaction to proceed for 12–24 hours at 4°C.
-
Purification (Critical): Centrifuge the black precipitate. Wash 3x with dilute HCl (0.1 M) to remove residual iron salts, then 3x with Ethanol/Water to remove oligomers.
-
Drying: Vacuum dry at room temperature. Do not heat above 60°C as functional groups may degrade or crosslink.
Protocol B: Electrochemical Polymerization (Biosensor Interfaces)
This method deposits a precise film directly onto an electrode (Gold, Platinum, or Glassy Carbon).
The Copolymerization Strategy
Pure functionalized monomers often form brittle, insulating films. We utilize Copolymerization with native pyrrole to create a conductive matrix with embedded functional "anchors."
Reagents
-
Monomer B: Pyrrole-3-carboxylic acid (functional).
-
Electrolyte: 0.1 M Lithium Perchlorate (
) or PBS. -
Solvent: Water or Acetonitrile.[5]
Step-by-Step Procedure
-
Electrode Cleaning: Polish electrode with 0.05
alumina slurry. Sonicate in ethanol, then water. -
Solution Prep: Prepare a solution containing:
-
0.1 M
(Support Electrolyte) -
0.09 M Pyrrole (Native)
-
0.01 M Pyrrole-3-carboxylic acid (Functional)[6]
-
Note: A 9:1 or 5:1 ratio is standard. Increasing functional monomer concentration decreases film conductivity.
-
-
Deposition (Potentiostatic):
-
Apply a constant potential of +0.85 V vs. Ag/AgCl .
-
Stop when total charge density reaches 50–100 mC/cm² (controls thickness).
-
Warning: Do not exceed +1.0 V. "Overoxidation" irreversibly breaks the conjugated backbone, destroying conductivity.
-
-
Washing: Rinse gently with water to remove unreacted monomer.
Bio-Functionalization: The EDC/NHS Coupling[7][8]
Once the carboxylated PPy (PPy-COOH) is synthesized, biomolecules (antibodies, enzymes) are attached via amine coupling.
Mechanism & Protocol
Figure 2: The two-step EDC/Sulfo-NHS activation pathway prevents hydrolysis and ensures high coupling efficiency.
-
Activation: Incubate PPy-COOH film in 0.1 M MES Buffer (pH 5.5) containing:
-
20 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
50 mM Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Time: 30–60 minutes at Room Temp.
-
-
Washing: Rinse rapidly with MES buffer.
-
Coupling: Immediately immerse in PBS (pH 7.4) containing the protein (0.1 – 1 mg/mL).
-
Incubate 2 hours at Room Temp or Overnight at 4°C.
-
-
Blocking: Wash with PBS + 1% BSA to block non-specific binding sites.
Characterization & Validation
How do you confirm the functionalization worked?
| Technique | Target Signal | Interpretation |
| FTIR Spectroscopy | Peak at ~1700-1720 | Presence of C=O (Carboxyl group).[7][8][9][10] Disappears/shifts upon amide bond formation. |
| Cyclic Voltammetry | Redox Peaks (-0.2 to +0.4 V) | Confirms the polymer is electroactive. Functionalization usually shifts peaks slightly anodic. |
| Contact Angle | Water droplet angle | PPy is hydrophobic; PPy-COOH is hydrophilic. Angle should decrease. |
| EIS (Impedance) | Charge Transfer Resistance ( |
References
-
Conductivity of Substituted PPy: Growth of N-substituted polypyrrole layers in ionic liquids. (2011).[3][4] CORE. Link
-
Chemical Synthesis Stoichiometry: Synthesis of Polypyrrole Using Ferric Chloride (FeCl3) as Oxidant.[3][4][11][12] (2011).[3][4] Scientific Research Publishing. Link
-
EDC/NHS Protocol: General Protocol for Coupling Biomolecules to Carboxylate Particles. (2025).[13] Echo Biosystems. Link
-
Electropolymerization Overview: Polypyrrole Based Next Generation Electrochemical Sensors. (2021).[7][13] ResearchGate. Link
-
Biomedical Applications: Research Progress on Conducting Polymer-Based Biomedical Applications. (2019). MDPI Polymers. Link
Sources
- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Polypyrrole Using Ferric Chloride (FeCl3) as Oxidant Together with Some Dopants for Use in Gas Sensors [scirp.org]
- 4. scirp.org [scirp.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. advancedbiochemicals.com [advancedbiochemicals.com]
- 9. agilent.com [agilent.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. josa.ro [josa.ro]
- 13. researchgate.net [researchgate.net]
derivatization of the hydroxyl group on N-substituted pyrroles
Topic: Strategic Functionalization of Hydroxyl Moieties in N-Substituted Pyrrole Scaffolds Content Type: Application Note & Protocol Guide Audience: Drug Discovery Chemists, Process Engineers, and Chemical Biologists
Executive Summary: The Pyrrole Paradox
Pyrroles are ubiquitous in medicinal chemistry (e.g., Atorvastatin, Sunitinib) yet remain notoriously difficult to manipulate in late-stage functionalization. The core challenge lies in the pyrrole paradox : the ring is exceptionally electron-rich (
This guide provides field-proven protocols for derivatizing hydroxyl groups attached to N-substituted pyrroles. We distinguish between two chemically distinct scenarios:
-
Side-Chain Hydroxyls: Alcohols on the
-alkyl or -alkyl substituents. -
Ring Hydroxyls: Enolic forms of pyrrolinones (e.g., 3-hydroxypyrrole).
Decision Logic & Workflow
The chemical behavior of the hydroxyl group depends entirely on its connectivity relative to the pyrrole nitrogen. Use the following logic flow to select the appropriate protocol.
Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on hydroxyl position and desired outcome.
Technical Protocols
Protocol 1: Mild Esterification (Steglich Method)
Application: Derivatization of sensitive N-(hydroxyalkyl)pyrroles where acid chlorides or elevated temperatures would cause polymerization.
Scientific Rationale: Standard Fisher esterification (acid catalysis) is forbidden due to pyrrole polymerization. The Steglich esterification uses DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine) to activate the carboxylic acid under neutral conditions at room temperature. The reaction proceeds via an O-acylisourea intermediate, which is intercepted by DMAP to form a reactive N-acylpyridinium species, preventing the rearrangement to unreactive N-acylurea [1].
Reagents:
-
Substrate: N-(hydroxyalkyl)pyrrole (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)
-
DCC (1.1 equiv)
-
DMAP (0.1 equiv - catalytic)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the Carboxylic Acid (1.1 eq) and N-(hydroxyalkyl)pyrrole (1.0 eq) in anhydrous DCM (0.1 M concentration).
-
Catalyst Addition: Add DMAP (0.1 eq) in one portion.
-
Activation: Cool the mixture to 0°C in an ice bath. Add DCC (1.1 eq) dissolved in a minimum amount of DCM dropwise over 10 minutes.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 3–12 hours. Monitor by TLC.
-
Note: Pyrroles typically stain red/purple with Vanillin or Ehrlich’s reagent.
-
-
Workup: Filter the reaction mixture through a Celite pad to remove the DCU precipitate.
-
Purification: Wash the filtrate with saturated NaHCO₃ (to remove excess acid) and brine. Dry over Na₂SO₄. Concentrate and purify via flash chromatography on silica gel (neutralized with 1% Et₃N if the product is highly acid-sensitive).
Protocol 2: "Pyrrole-Safe" Oxidation
Application: Converting N-(hydroxyalkyl)pyrroles to aldehydes/ketones without over-oxidation or ring degradation.
Scientific Rationale: Pyrroles are electron-rich and susceptible to oxidative degradation by strong oxidants like Chromic acid (Jones Reagent).
-
Manganese Dioxide (MnO₂): Ideal for "benzylic" alcohols (e.g., pyrrole-CH₂-OH). It is mild and heterogeneous [2].
-
Dess-Martin Periodinane (DMP): Ideal for aliphatic side chains. It operates at neutral pH and avoids the acidic byproducts of Swern oxidation (though Swern can be used if quenched immediately at -78°C) [3].
Method A: Activated MnO₂ (For C-substituted Methanols)
-
Suspend the pyrrole-alcohol (1.0 equiv) in DCM or Chloroform.
-
Add activated MnO₂ (10–20 equiv). Note: Large excess is required due to surface area dependence.
-
Stir at room temperature for 12–24 hours.
-
Filter through Celite. Evaporate solvent.[1] Usually requires no further purification.
Method B: Dess-Martin Periodinane (For N-Alkyl Side Chains)
-
Dissolve alcohol (1.0 equiv) in wet DCM (water accelerates the mechanism).
-
Add DMP (1.2 equiv) at 0°C.
-
Warm to RT and stir for 1–2 hours.
-
Critical Quench: Dilute with Et₂O and add a 1:1 mixture of sat. NaHCO₃ and 10% Na₂S₂O₃. Stir vigorously until the layers separate clearly (destroys iodine byproducts).
Protocol 3: Regioselective O-Alkylation of 3-Hydroxypyrroles
Application: Trapping the enol form of 3-hydroxypyrroles (which naturally tautomerize to pyrrolin-3-ones).
Scientific Rationale: 3-Hydroxypyrroles exist in a tautomeric equilibrium favoring the keto form. Deprotonation yields an ambident anion.
-
C-Alkylation is favored by "soft" electrophiles (Alkyl Iodides) and non-polar solvents.
-
O-Alkylation (desired) is favored by "hard" electrophiles (Alkyl Sulfonates/Tosylates) and dipolar aprotic solvents (DMF, DMSO) which solvate the cation, leaving the "naked" oxygen anion free to react [4].
Reagents:
-
Substrate: N-substituted-3-hydroxypyrrole (or its keto tautomer).
-
Base: NaH (Sodium Hydride, 60% dispersion).
-
Electrophile: Alkyl Tosylate or Mesylate (Avoid Iodides).
-
Solvent: Anhydrous DMF.
Step-by-Step Workflow:
-
Deprotonation: Suspend NaH (1.2 equiv) in anhydrous DMF at 0°C under Argon.
-
Addition: Add the pyrrole substrate (1.0 equiv) dropwise in DMF. Stir for 30 mins at 0°C. Hydrogen gas evolution will be observed.
-
Alkylation: Add the Alkyl Tosylate (1.2 equiv) dropwise.
-
Crucial: Do not use Alkyl Iodides if O-alkylation is the goal.
-
-
Reaction: Stir at room temperature for 2–4 hours.
-
Workup: Pour into ice water. Extract with Ethyl Acetate.
-
Purification: Flash chromatography. Note: O-alkylated products are often less polar than their C-alkylated isomers.
Critical Stability Data
Table 1: Stability Profile of Functionalized Pyrroles
| Derivative Type | Stability Risk | Mitigation Strategy |
| N-(2-Mesyloxyethyl)pyrrole | High. The nitrogen lone pair can attack the side chain (intramolecular displacement) to form a cyclic pyrrolidinium salt. | Use immediately. Store in non-polar solvents (Hexane/Et₂O) at -20°C. Avoid neat storage. |
| Pyrrole-2-Carboxaldehyde | Moderate.[2] Prone to oxidation to carboxylic acid in air. | Store under Argon at 4°C. |
| Pyrrole-Acetic Acid Esters | Low to Moderate. Acid sensitive.[3] | Use neutral alumina or basified silica (1% Et₃N) for purification. |
| 3-Alkoxypyrroles | Moderate. Electron-rich; sensitive to photo-oxidation. | Store in amber vials. |
References
-
Neises, B., & Steglich, W. (1978).[3][4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.
-
(Overview via Wikipedia/Organic Chemistry Portal)
-
-
Manganese Dioxide Oxid
-
Swern Oxidation vs Alternatives. (2025). BenchChem Researcher's Guide.
-
Alkylation of Pyrrolones. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
-
(Referenced via RSC snippet)
-
-
Mitsunobu Reaction on Pyrroles. (2011). The Journal of Organic Chemistry.
Sources
- 1. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]
- 2. Multi-functionalized 3-Hydroxypyrroles in a Three-Step, One-pot Cascade Process from Methyl 3-TBSO-2-diazo-3-butenoate and Nitrones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich Esterification [organic-chemistry.org]
- 5. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust Protocol for the Synthesis of N-Alkoxycarbonyl Pyrroles via Modified Clauson-Kaas Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, present in numerous natural products and pharmaceuticals.[1][2] Consequently, robust and versatile synthetic methods for its derivatization are of paramount importance. This application note provides a detailed protocol for the synthesis of N-alkoxycarbonyl pyrroles, a class of compounds that offer enhanced stability and unique reactivity compared to other N-substituted pyrroles.[3] The described methodology is a modification of the classic Clauson-Kaas reaction, utilizing the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran.[4][5] This guide explains the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, summarizes expected outcomes, and offers insights into the causality behind key experimental choices to ensure successful implementation.
Introduction and Scientific Background
The synthesis of substituted pyrroles has been a subject of intense research for over a century, with foundational methods like the Paal-Knorr and Hantzsch syntheses providing access to this critical heterocyclic core.[2][6][] The Clauson-Kaas synthesis, which employs a 1,4-dicarbonyl surrogate like 2,5-dimethoxytetrahydrofuran, is particularly effective for producing N-substituted pyrroles from primary amines.[8][9][10]
This protocol extends the utility of the Clauson-Kaas reaction to O-substituted carbamates.[4][5] The resulting N-alkoxycarbonyl pyrroles are of significant synthetic interest for several reasons:
-
Stability: The electron-withdrawing nature of the N-alkoxycarbonyl group makes the pyrrole ring less susceptible to oxidative degradation.[3]
-
Reactivity Modulation: This substitution pattern can direct subsequent functionalization, such as acylation, to specific positions on the pyrrole ring, offering regiochemical control that is distinct from N-sulfonyl pyrroles.[3][11]
-
Protecting Group: The alkoxycarbonyl group can serve as a protecting group that can be removed under specific conditions, enabling further synthetic transformations.[11]
This guide focuses on providing a practical, field-proven protocol for synthesizing these valuable compounds, grounded in established chemical principles.
Reaction Mechanism and Rationale
The reaction proceeds via a mechanism analogous to the classic Clauson-Kaas synthesis.[12][13] The key steps are outlined below. The choice of acetic acid is critical; it serves as both a Brønsted acid catalyst to initiate the reaction and as a solvent that facilitates the dissolution of the reactants.[4][8]
-
Activation: Acetic acid protonates one of the methoxy groups of 2,5-dimethoxytetrahydrofuran.
-
Ring Opening: The protonated intermediate eliminates methanol, leading to the formation of a stabilized oxocarbenium ion. This ring-opening cascade generates a highly reactive equivalent of a 1,4-dicarbonyl compound.
-
Nucleophilic Attack: The nitrogen atom of the O-substituted carbamate acts as the nucleophile, attacking the electrophilic carbocation.
-
Cyclization and Dehydration: A series of intramolecular steps, including cyclization and the elimination of water and a second molecule of methanol, leads to the formation of the aromatic N-alkoxycarbonyl pyrrole ring.
The entire mechanistic pathway is illustrated in the diagram below.
Caption: Mechanism for N-alkoxycarbonyl pyrrole synthesis.
Detailed Experimental Protocol
This protocol is adapted from the work of Hann, J. L., et al., as published in The Journal of Organic Chemistry.[3][11]
Materials and Equipment
-
Reagents:
-
O-substituted carbamate (e.g., benzyl carbamate, ethyl carbamate) (1.0 equiv)
-
2,5-dimethoxytetrahydrofuran (mixture of cis and trans isomers) (1.1 equiv)
-
Glacial Acetic Acid (AcOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium carbonate (Na₂CO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for purification)
-
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and chamber
-
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask, add the O-substituted carbamate (4.0 mmol, 1.0 equiv) and 2,5-dimethoxytetrahydrofuran (0.63 mL, 4.4 mmol, 1.1 equiv).[4][11]
-
Solvent Addition: Add glacial acetic acid (2.2 mL) to the flask.
-
Reflux: Attach the reflux condenser and heat the mixture to reflux (approximately 110-115 °C) using a heating mantle. Maintain vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC until the starting carbamate is consumed. For non-UV active compounds, a vanillin stain can be used. Reaction times typically range from 2 to 6 hours depending on the substrate.
-
Workup - Quenching and Extraction:
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (50 mL).
-
Transfer the solution to a separatory funnel and wash carefully with saturated aqueous Na₂CO₃ (2 x 50 mL) to neutralize the acetic acid.
-
Causality Check: This basic wash is crucial to remove the acid catalyst, which could otherwise interfere with purification and product stability. The formation of CO₂ gas may cause pressure buildup, so vent the funnel frequently.
-
Wash the organic layer with brine (50 mL) to remove residual water and inorganic salts.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be purified by passing it through a short plug of silica gel, eluting with dichloromethane, to remove baseline impurities.
-
If further purification is required, perform column chromatography on silica gel using an appropriate eluent system (e.g., EtOAc/Petroleum Ether).[3]
-
Overall Experimental Workflow
The diagram below visualizes the complete workflow from reaction setup to the final, purified product.
Caption: Step-by-step experimental workflow.
Data Summary and Expected Results
The protocol is effective for a range of O-substituted carbamates, affording the corresponding N-alkoxycarbonyl pyrroles in good yields.
| Entry | O-Substituted Carbamate (R-O-C(=O)NH₂) | Product | Typical Yield | Reference |
| 1 | Benzyl carbamate | N-(Benzyloxycarbonyl)pyrrole | 85% | [3][5] |
| 2 | Ethyl carbamate | N-(Ethoxycarbonyl)pyrrole | 78% | [3][5] |
| 3 | Boc-carbamate (tert-butyl carbamate) | N-(tert-Butoxycarbonyl)pyrrole | 90% | [3][5] |
| 4 | Troc-carbamate (2,2,2-trichloroethyl carbamate) | N-(2,2,2-Trichloroethoxycarbonyl)pyrrole | 91% | [11] |
Characterization: Successful synthesis should be confirmed using standard spectroscopic techniques.
-
¹H-NMR: Expect two characteristic signals for the pyrrole ring protons around 6.2 ppm (H3, H4) and 7.3 ppm (H2, H5), along with signals corresponding to the specific alkoxy side chain.
-
¹³C-NMR: Key signals include the pyrrole carbons (around 112 ppm and 122 ppm) and the carbonyl carbon of the carbamate group (around 150 ppm).[14]
-
IR Spectroscopy: A strong carbonyl (C=O) stretch should be visible around 1730-1750 cm⁻¹.[14]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Extend the reflux time and monitor periodically by TLC. Ensure the heating mantle is maintaining the correct temperature. |
| Low Yield | Inefficient workup (product loss during extraction). | Ensure the pH of the aqueous layer is >8 after the Na₂CO₃ wash. Perform back-extraction of the aqueous layers with DCM to recover any dissolved product. |
| Product Decomposition | Residual acid after workup. | Be thorough with the Na₂CO₃ wash. If the product is particularly sensitive, consider washing with a dilute NaOH solution followed by water. |
| Difficult Purification | Co-elution of impurities. | Use a shallower gradient for column chromatography. If the product is a solid, consider recrystallization as an alternative purification method. |
Conclusion
The described protocol offers a reliable, efficient, and scalable method for the synthesis of N-alkoxycarbonyl pyrroles. By leveraging the well-established Clauson-Kaas reaction with readily accessible carbamates, researchers can generate a diverse library of pyrrole derivatives. These products serve as stable intermediates with tunable reactivity, making them highly valuable building blocks for applications in drug discovery, agrochemicals, and the development of advanced organic materials.
References
-
Recent Advancements in Pyrrole Synthesis. PMC - NIH. [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journals. [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Organic Chemistry Portal. [Link]
-
Recent Advances in the Green Synthesis of Poly Functionalized Pyrroles. Progress in Chemical and Biological Science. [Link]
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. PMC. [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. ACS.org. [Link]
-
Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. ACS Publications. [Link]
-
The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry (RSC Publishing). [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. CONICET. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
-
A general reaction of Clauson-Kaas pyrrole synthesis and proposed mechanism. ResearchGate. [Link]
-
Synthesis of N -alkoxycarbonyl Pyrroles from O -Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ResearchGate. [Link]
-
The synthesis of variably substituted N‐alkoxy pyrroles. ResearchGate. [Link]
-
Facile synthesis of 5α-functionalized pyrroles via multicomponent reactions of vicinal tricarbonyl compounds, enamines, and nucleophiles. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Clauson-Kaas Pyrrole Synthesis. Chem-Station Int. Ed.. [Link]
-
Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. ACS Publications. [Link]
-
A facile synthesis of 1-aryl pyrroles by Clauson-Kaas reaction using oxone as a Catalyst under microwave irradiation. SciSpace. [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. PMC - NIH. [Link]
-
Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Publications. [Link]
-
Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. MDPI. [Link]
-
Technology for the production of disubstituted pyrroles. E3S Web of Conferences. [Link]
-
Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. [Link]
-
New insights into the oxidation chemistry of pyrrole, an N-containing biomass tar component. Elsevier. [Link]
-
Allostreptopyrroles A–E, β-alkylpyrrole derivatives from an actinomycete Allostreptomyces sp. RD068384. Beilstein Journals. [Link]
Sources
- 1. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.lucp.net [books.lucp.net]
- 3. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 9. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. acgpubs.org [acgpubs.org]
Application Note: Strategic Utilization of 1-(1-methoxypropan-2-yl)-1H-pyrrole in Organic Synthesis
Topic: Application Note: Synthesis and Strategic Utilization of 1-(1-methoxypropan-2-yl)-1H-pyrrole Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals
Introduction & Strategic Value
This compound is a specialized N-substituted pyrrole intermediate increasingly relevant in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antipsychotic agents.
Unlike simple N-methyl or N-benzyl pyrroles, the 1-methoxypropan-2-yl moiety offers three distinct strategic advantages in drug design:
-
Chirality: The propyl backbone possesses a stereocenter at the C2 position. Using enantiopure 1-methoxypropan-2-amine allows for the introduction of a fixed chiral handle early in the synthesis.
-
Solubility & ADME: The ether linkage increases polarity and hydrogen-bond accepting capability compared to alkyl chains, improving the aqueous solubility and metabolic profile of the final scaffold.
-
Lithiation Directing: The ether oxygen can serve as a weak coordinating group during organometallic functionalization, stabilizing lithiated intermediates.
This guide details the robust synthesis of this scaffold via the Clauson-Kaas modification of the Paal-Knorr reaction and outlines its downstream functionalization via Vilsmeier-Haack formylation and regioselective lithiation.
Core Protocol: Synthesis via Clauson-Kaas Reaction
The most reliable route to this compound avoids the handling of unstable 1,4-dialdehydes by utilizing 2,5-dimethoxytetrahydrofuran as a masked succinaldehyde equivalent.
Reagents & Materials
-
Substrate: 1-methoxypropan-2-amine (CAS: 37143-54-7)
-
Precursor: 2,5-dimethoxytetrahydrofuran (CAS: 696-59-3)
-
Catalyst: Glacial Acetic Acid (AcOH) or Sodium Acetate (NaOAc)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (for azeotropic water removal)
Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional but recommended), dissolve 1-methoxypropan-2-amine (1.0 equiv, 50 mmol) in Toluene (100 mL).
-
Activation: Add 2,5-dimethoxytetrahydrofuran (1.05 equiv) and Glacial Acetic Acid (2.0 equiv).
-
Expert Insight: The reaction requires acidic hydrolysis of the acetal to generate the reactive 1,4-dicarbonyl species in situ.
-
-
Cyclization: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor water collection in the Dean-Stark trap.
-
Endpoint: Monitor via TLC (Hexane/EtOAc 9:1). The pyrrole product will act as a distinct non-polar spot compared to the polar amine.
-
-
Workup: Cool to room temperature. Dilute with Et2O (50 mL). Wash sequentially with:
-
H2O (2 x 50 mL)
-
Sat. NaHCO3 (2 x 50 mL) to remove acetic acid.
-
Brine (1 x 50 mL).
-
-
Purification: Dry organic layer over MgSO4, filter, and concentrate in vacuo. The crude oil is typically >90% pure. Further purification via vacuum distillation (bp ~85°C at 10 mmHg) yields a colorless oil.
Diagram: Synthesis Workflow
Caption: Clauson-Kaas synthesis pathway converting the amine and masked aldehyde into the N-substituted pyrrole.
Functionalization Protocols
Once synthesized, the pyrrole ring is electron-rich and highly susceptible to electrophilic aromatic substitution (SEAr). The C2 (alpha) position is the preferred site of reaction due to the stability of the sigma-complex intermediate.
Protocol A: C2-Selective Formylation (Vilsmeier-Haack)
This protocol installs an aldehyde at the C2 position, a critical handle for reductive aminations or Horner-Wadsworth-Emmons olefinations.
Reagents:
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried flask under N2, cool DMF (1.2 equiv) to 0°C. Add POCl3 (1.1 equiv) dropwise. Stir for 30 min until the salt precipitates or the solution turns slightly yellow.
-
Addition: Dissolve this compound (1.0 equiv) in DCM (5 mL/g) and add dropwise to the Vilsmeier reagent at 0°C.
-
Caution: Exothermic reaction. Maintain temp < 5°C to prevent polymerization.
-
-
Reaction: Warm to room temperature and reflux (40°C) for 2 hours.
-
Hydrolysis: Pour the reaction mixture onto crushed ice containing Sodium Acetate (3.0 equiv). Stir vigorously for 1 hour to hydrolyze the iminium salt to the aldehyde.
-
Isolation: Extract with DCM, wash with NaHCO3, and concentrate.
-
Result: this compound-2-carbaldehyde.
-
Protocol B: Regioselective Lithiation
While SEAr favors C2, lithiation can also be directed to C2. The methoxy side chain may assist in stabilization, but the inherent acidity of the C2-proton dominates.
Procedure:
-
Conditions: Dissolve substrate in anhydrous THF under Argon. Cool to -78°C.[4]
-
Base: Add n-Butyllithium (1.1 equiv) dropwise.
-
Trapping: Stir for 1 hour at -78°C, then add electrophile (e.g., Methyl Iodide, CO2, or a ketone).
-
Note: If C3 functionalization is required, a bulky N-protecting group (like TIPS) would usually be needed to block C2 via sterics; however, with the methoxypropyl group, C2 is the primary lithiation site .
-
Data Summary & Troubleshooting
Physicochemical Properties
| Property | Value (Approx.) | Note |
| Molecular Formula | C8H13NO | |
| Molecular Weight | 139.20 g/mol | |
| Boiling Point | 85–90°C @ 10 mmHg | Volatile oil |
| Solubility | DCM, EtOAc, MeOH, Et2O | Limited water solubility |
| Appearance | Colorless to pale yellow oil | Darkens upon air exposure (oxidation) |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield (Synthesis) | Incomplete acetal hydrolysis | Ensure AcOH is fresh; increase reaction time or temperature. |
| Black Tar Formation | Polymerization of pyrrole | Pyrroles are acid-sensitive. Neutralize workup immediately with NaHCO3. Store under N2 in the dark. |
| Regioisomer Mix (Vilsmeier) | Temperature too high | Keep addition at 0°C. High temps can promote C3 substitution (minor). |
Reactivity Logic Map
The following diagram illustrates the decision matrix for functionalizing this scaffold based on the desired outcome.
Caption: Decision tree for downstream functionalization of the N-substituted pyrrole scaffold.
References
-
Clauson-Kaas, N., & Timbek, F. (1952). The reaction of 2,5-dimethoxytetrahydrofuran with amines.[5][6][7] Acta Chemica Scandinavica, 6, 545–550.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter 16: Pyrroles: Reactions and Synthesis).[6]
-
Azizi, N., et al. (2009).[5] Iron(III) Chloride-Catalyzed Paal-Knorr Pyrrole Synthesis in Water. Synlett, 2009(14), 2245-2248.
-
Gribble, G. W. (2002). Lithiation of Pyrroles.[8] In Lithium Chemistry: A Theoretical and Experimental Overview. Wiley-VCH.
-
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction.[1][2][3][9] Comprehensive Organic Synthesis, 2, 777-794.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole synthesis [organic-chemistry.org]
- 6. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
Functionalized Pyrroles: A Cornerstone for Modern Medicinal Chemistry
Introduction: The Privileged Scaffold
The pyrrole ring, a five-membered aromatic heterocycle, is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and structural versatility allow it to serve as a foundational component in a vast array of biologically active molecules, from natural products like heme and chlorophyll to blockbuster synthetic drugs.[1][2] The ability to readily introduce diverse functional groups onto the pyrrole core enables chemists to fine-tune pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for drug discovery campaigns targeting a wide spectrum of human diseases.[3][4] This guide provides an in-depth look at the applications of functionalized pyrroles in key therapeutic areas, complete with detailed protocols for their synthesis and biological evaluation.
Application Note I: Oncology - Targeting Uncontrolled Cell Proliferation
Functionalized pyrroles have emerged as a powerful class of compounds in oncology, primarily due to their ability to inhibit key signaling proteins involved in cancer cell growth and survival.[5][6] Many pyrrole-containing drugs function as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor (VEGFR) and others that are crucial for tumor angiogenesis and metastasis.[7][8]
Case Study: Sunitinib
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[9][10] The pyrrole moiety is a key structural feature that contributes to its potent inhibitory activity against several RTKs, thereby blocking downstream signaling pathways and inhibiting tumor growth.[6]
Data Presentation: Anticancer Activity of Pyrrole Derivatives
The following table summarizes the cytotoxic activity (IC50) of representative pyrrole-based compounds against various cancer cell lines, highlighting the potential for potent anticancer effects.
| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference |
| Pyrrole-A | P493-6 (Lymphoblastoid) | Myc-driven proliferation | < 10 | [11] |
| Pyrrole-B | MDA-MB (Breast) | Antiproliferative | ~20 | [7] |
| Pyrrole-C | PANC-1 (Pancreatic) | PI3Kα Inhibition | 0.0059 | [7] |
| Sunitinib | Multiple | Multi-kinase Inhibition | Varies | [9][10] |
Experimental Workflow & Protocols
A typical workflow for identifying new pyrrole-based anticancer agents involves synthesis, purification, and subsequent biological screening for cytotoxicity and target engagement.
Sources
- 1. alliedacademies.org [alliedacademies.org]
- 2. scispace.com [scispace.com]
- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 9. mdpi.com [mdpi.com]
- 10. DSpace [diposit.ub.edu]
- 11. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of N-Substituted Pyrrole Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Properties of Functionalized Polypyrroles
N-substituted pyrrole polymers represent a versatile class of conducting polymers with tunable properties governed by the nature of the substituent on the nitrogen atom.[1] These materials are at the forefront of innovations in various fields, including biosensors, drug delivery systems, and neural interfaces.[2][3] The introduction of functional groups at the N-position can significantly alter the polymer's solubility, processability, conductivity, and biocompatibility, making a thorough characterization essential for both fundamental understanding and application-driven development.[1]
This guide provides a comprehensive overview of the key techniques for characterizing N-substituted pyrrole polymers, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices. Our focus is on providing a self-validating framework for analysis, ensuring that the data you generate is both accurate and insightful.
I. Structural Characterization: Elucidating the Molecular Architecture
The foundation of understanding any polymer lies in confirming its chemical structure. For N-substituted polypyrroles, this involves verifying the successful incorporation of the N-substituent and assessing the integrity of the polymer backbone.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment
NMR spectroscopy is an indispensable tool for elucidating the precise chemical structure of N-substituted pyrrole monomers and, where solubility permits, the resulting polymers.[4] It provides detailed information about the connectivity of atoms and the chemical environment of each nucleus.
Why NMR is Critical:
-
Monomer Purity: Before polymerization, ¹H and ¹³C NMR are essential to confirm the successful synthesis and purity of the N-substituted pyrrole monomer.
-
Polymer Structure: For soluble polymers, NMR can confirm the presence of the N-substituent and provide insights into the polymer's microstructure. In the solid state, specialized techniques can reveal information about the polymer backbone.[5]
Protocol: ¹H NMR of an N-Substituted Pyrrole Monomer
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified N-substituted pyrrole monomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is crucial to ensure complete dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Shim the magnetic field to ensure homogeneity.
-
Set the appropriate spectral width, number of scans (typically 16-64 for good signal-to-noise), and relaxation delay.
-
-
Data Acquisition and Interpretation:
-
Acquire the ¹H NMR spectrum.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts (ppm) and coupling patterns (multiplicity) to assign the peaks to the specific protons in the molecule, paying close attention to the signals from the pyrrole ring and the N-substituent.
-
| Proton Type | Typical Chemical Shift (ppm) | Expected Multiplicity |
| Pyrrole Ring (α-H) | 6.5 - 7.0 | Triplet or Doublet of Doublets |
| Pyrrole Ring (β-H) | 6.0 - 6.5 | Triplet or Doublet of Doublets |
| Protons on N-Substituent | Varies depending on the group | Varies |
Expert Insight: The downfield shift of the pyrrole ring protons upon N-substitution is a key indicator of successful synthesis. Comparing the spectrum to that of unsubstituted pyrrole provides a clear diagnostic.
B. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Vibrational Modes
FTIR spectroscopy is a rapid and non-destructive technique that identifies functional groups within a material by measuring the absorption of infrared radiation.[2][6] It is particularly useful for confirming the polymerization of N-substituted pyrroles and identifying key structural features in the solid state.[7][8]
Why FTIR is a Go-To Technique:
-
Confirmation of Polymerization: The disappearance of monomer-specific peaks and the appearance of polymer backbone vibrations confirm successful polymerization.[9]
-
Identification of Functional Groups: The presence of characteristic absorption bands from the N-substituent provides direct evidence of its incorporation.[8]
-
Doping State: Changes in the FTIR spectrum can indicate the doping level of the conducting polymer.[10]
Protocol: FTIR Analysis of an N-Substituted Polypyrrole Film
-
Sample Preparation:
-
For a polymer film, ensure it is sufficiently thin to allow infrared light to pass through. If necessary, gently scrape a small amount of the polymer and prepare a KBr pellet.
-
For powders, grind a small amount of the polymer with dry KBr and press into a transparent pellet.
-
-
Instrument Setup:
-
Use an FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
-
Collect a background spectrum of the empty sample compartment or a pure KBr pellet.
-
-
Data Acquisition and Interpretation:
-
Collect the sample spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.
-
Identify the characteristic absorption bands and assign them to specific vibrational modes.
-
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Pyrrole Ring C=C Stretching | 1520 - 1550 |
| Pyrrole Ring C-N Stretching | 1410 - 1470 |
| C-H in-plane vibration | 1040 - 1050 |
| C-H out-of-plane vibration | 880 - 900 |
| N-Substituent Vibrations | Varies (e.g., C=O stretch ~1700 cm⁻¹) |
Experimental Workflow for Structural Characterization
Caption: Workflow for structural elucidation.
II. Optical and Electrochemical Properties: Understanding Electronic Behavior
The defining characteristic of these polymers is their conductivity, which is intimately linked to their electronic structure. UV-Vis spectroscopy and cyclic voltammetry are powerful techniques for probing these properties.
A. UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a material, providing information about its electronic transitions.[11] For conjugated polymers like N-substituted polypyrroles, this technique is crucial for determining the extent of conjugation and the polymer's band gap.[12]
Why UV-Vis is Informative:
-
Conjugation Length: The wavelength of maximum absorbance (λₘₐₓ) is related to the effective conjugation length of the polymer backbone.
-
Band Gap Estimation: The onset of absorption can be used to estimate the optical band gap of the polymer, a key parameter for electronic applications.
-
Polymerization Monitoring: Changes in the UV-Vis spectrum can be used to monitor the progress of a polymerization reaction.
Protocol: UV-Vis Spectroscopy of an N-Substituted Polypyrrole Solution
-
Sample Preparation:
-
Prepare a dilute solution of the soluble polymer in a suitable solvent (e.g., chloroform, THF). The concentration should be low enough to be within the linear range of the Beer-Lambert law.
-
Use a quartz cuvette for the measurement.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
-
Data Acquisition and Interpretation:
-
Record the absorption spectrum of the polymer solution over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the λₘₐₓ, which corresponds to the π-π* transition of the conjugated backbone.
-
Estimate the optical band gap (E_g) from the onset of absorption (λ_onset) using the equation: E_g (eV) = 1240 / λ_onset (nm).
-
| Parameter | Information Gained |
| λₘₐₓ | Effective conjugation length |
| λ_onset | Optical band gap |
B. Cyclic Voltammetry (CV): Probing Redox Activity
Cyclic voltammetry is a powerful electrochemical technique for studying the redox (reduction-oxidation) behavior of materials.[13][14] For N-substituted polypyrroles, CV is essential for determining their electrochemical stability, doping/dedoping processes, and energy levels (HOMO/LUMO).[15][16]
Why CV is Essential:
-
Redox Potentials: It determines the potentials at which the polymer is oxidized (doped) and reduced (dedoped).
-
Electrochemical Stability: The stability of the polymer over multiple redox cycles can be assessed.
-
Energy Level Estimation: The onset of oxidation and reduction potentials can be used to estimate the HOMO and LUMO energy levels, respectively.
Protocol: Cyclic Voltammetry of an N-Substituted Polypyrrole Film
-
Electrode Preparation:
-
Deposit a thin film of the N-substituted polypyrrole onto a working electrode (e.g., glassy carbon, platinum, or ITO-coated glass) by electropolymerization or drop-casting from a solution.
-
-
Electrochemical Cell Setup:
-
Use a three-electrode cell containing the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[15]
-
The electrolyte solution should consist of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate solvent (e.g., acetonitrile).
-
-
Data Acquisition and Interpretation:
-
Use a potentiostat to apply a potential sweep between defined limits.
-
Record the resulting current as a function of the applied potential.
-
From the cyclic voltammogram, determine the oxidation (E_ox) and reduction (E_red) peak potentials.
-
Estimate the HOMO and LUMO energy levels using empirical formulas that relate the onset potentials to the vacuum level (a ferrocene/ferrocenium internal standard is often used for calibration).
-
Relationship between CV and Electronic Structure
Caption: Deriving electronic properties from CV.
III. Thermal and Morphological Analysis: From Bulk Properties to Surface Features
The thermal stability and surface morphology of N-substituted polypyrrole films are critical for their performance and longevity in devices.
A. Thermal Analysis: TGA and DSC
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[17] It is used to determine the thermal stability and decomposition temperature of the polymer.[18]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled.[17][19] It is used to determine thermal transitions such as the glass transition temperature (T_g) and melting temperature (T_m).[20]
Why Thermal Analysis is Important:
-
Processing Window: Knowledge of the decomposition temperature and glass transition temperature helps define the processing conditions for the polymer.
-
Thermal Stability: It provides a quantitative measure of the polymer's stability at elevated temperatures, which is crucial for applications where the material may be exposed to heat.
Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small, known mass (5-10 mg) of the polymer in a TGA pan (e.g., platinum or alumina).
-
Instrument Setup:
-
Use a TGA instrument with a sensitive balance.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
-
Data Acquisition and Interpretation:
-
Record the mass of the sample as a function of temperature.
-
The decomposition temperature (T_d) is often reported as the temperature at which 5% weight loss occurs.[18]
-
| Thermal Technique | Information Obtained |
| TGA | Decomposition Temperature (T_d), Thermal Stability |
| DSC | Glass Transition (T_g), Melting (T_m), Crystallization (T_c) |
B. Morphological Characterization: SEM and AFM
-
Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to generate images of a sample's surface. It provides information on the surface topography and morphology at the micro- and nanoscale.[12][21]
-
Atomic Force Microscopy (AFM): AFM uses a sharp tip to scan the surface of a sample, providing a 3D topographical map with very high resolution. It can also be used to probe mechanical properties.
Why Morphology Matters:
-
Surface Structure: The morphology of a polymer film can significantly impact its properties, such as conductivity, sensor response, and biocompatibility.[22]
-
Film Quality: These techniques can be used to assess the uniformity and quality of deposited films.
Protocol: Scanning Electron Microscopy (SEM)
-
Sample Preparation:
-
Mount the polymer film on an SEM stub using conductive carbon tape.
-
If the polymer is not sufficiently conductive, coat it with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging.[12]
-
-
Instrument Setup:
-
Use an SEM with an appropriate accelerating voltage (e.g., 5-20 kV).
-
-
Data Acquisition and Interpretation:
-
Acquire images at various magnifications to observe the surface features, such as grain size, porosity, and overall uniformity.[21]
-
Comprehensive Characterization Workflow
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis and Characterisation of N-substituted Pyrrole Monomers and Polypyrrole Films - MURAL - Maynooth University Research Archive Library [mural.maynoothuniversity.ie]
- 4. researchgate.net [researchgate.net]
- 5. cpsm.kpi.ua [cpsm.kpi.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journalijsra.com [journalijsra.com]
- 9. ijert.org [ijert.org]
- 10. researchgate.net [researchgate.net]
- 11. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]
- 12. scirp.org [scirp.org]
- 13. Cyclic Voltammetry | Melville Laboratory for Polymer Synthesis [melville.group.ch.cam.ac.uk]
- 14. ossila.com [ossila.com]
- 15. pubs.aip.org [pubs.aip.org]
- 16. scielo.br [scielo.br]
- 17. blog.kohan.com.tw [blog.kohan.com.tw]
- 18. Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors [mdpi.com]
- 19. azom.com [azom.com]
- 20. researchgate.net [researchgate.net]
- 21. Preparation and Characterization of Extruded PLA Films Coated with Polyaniline or Polypyrrole by In Situ Chemical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Simple Manufacturing of Large Polypyrrole Free-Standing Films Made of Nanoplatelets [mdpi.com]
application of N-substituted pyrroles in conductive polymers
Application Note: Engineering Bio-Interfaces with N-Substituted Pyrroles
Abstract
This guide addresses the critical utility of N-substituted pyrroles in overcoming the solubility and functionalization limitations of conventional polypyrrole (PPy).[1] While unsubstituted PPy offers high conductivity, its insolubility and lack of functional groups hinder its integration into complex biological environments. N-substituted derivatives enable the engineering of "smart" interfaces—specifically for electrically controlled drug delivery systems (DDS) and high-specificity biosensors. This document provides validated protocols for monomer synthesis, electrochemical polymerization, and stimulated drug release, tailored for researchers in drug development and bioelectronics.
Part 1: The Strategic Advantage
Why N-Substituted Pyrroles? The primary challenge in using conductive polymers for biomedical applications is the "processability vs. conductivity" trade-off.
-
Standard PPy: High conductivity (~10–100 S/cm) but insoluble, brittle, and difficult to functionalize without disrupting the backbone.
-
N-Substituted PPy: Lower conductivity (
to S/cm) due to steric hindrance twisting the polymer backbone. However, it offers:-
Solubility: Long alkyl or polar side chains enable solubility in organic solvents (CHCl3, THF), allowing for casting and printing.
-
Bio-Functionalization: The N-position serves as an anchor for covalent attachment of enzymes, antibodies, or aptamers without chemically degrading the conductive conjugated system.
-
Tunable Porosity: Steric bulk creates nanostructured voids ideal for drug entrapment.
-
Part 2: Material Design & Synthesis Protocols
Monomer Synthesis: The Clauson-Kaas Route
Before polymerization, the specific N-functionalized monomer must be synthesized. The Clauson-Kaas reaction is the industry standard for high-yield conversion of primary amines to pyrroles.
Protocol:
-
Reagents: 2,5-Dimethoxytetrahydrofuran (2,5-DMTHF), Primary Amine (R-NH2, where R is your functional group, e.g., 6-aminohexanoic acid for carboxyl functionality), Glacial Acetic Acid.
-
Procedure:
-
Dissolve 10 mmol of Primary Amine in 20 mL of Glacial Acetic Acid.
-
Add 11 mmol of 2,5-DMTHF.
-
Reflux at 100°C for 1–2 hours. The solution will darken.
-
Work-up: Pour into ice water. Extract with Dichloromethane (DCM). Wash organic layer with NaHCO3 (sat.) and Brine. Dry over MgSO4.
-
Purification: Silica gel column chromatography (Hexane/Ethyl Acetate gradient).
-
-
QC: Verify structure via 1H-NMR (Look for pyrrole ring protons at ~6.1 ppm and ~6.6 ppm).
Electrochemical Polymerization (Film Deposition)
Electropolymerization allows for precise control over film thickness and morphology, critical for sensor consistency.
Equipment: Potentiostat (e.g., Metrohm Autolab), Three-electrode cell (Working: ITO or Gold; Counter: Platinum wire; Ref: Ag/AgCl).
Reagents:
-
Solvent: Acetonitrile (ACN) or Water (depending on monomer solubility).
-
Electrolyte: 0.1 M Lithium Perchlorate (LiClO4) or Tetrabutylammonium Hexafluorophosphate (TBAPF6).
-
Monomer: 0.1 M N-substituted pyrrole.
Step-by-Step Protocol:
-
Preparation: Polish working electrode (WE) with alumina slurry (0.05 µm) and sonicate in ethanol.
-
Degassing: Purge the monomer/electrolyte solution with Nitrogen (
) for 15 minutes to remove oxygen (O2 scavenges radicals, inhibiting polymerization). -
Deposition:
-
Method A (Potentiostatic): Apply constant potential (typically +0.9V to +1.1V vs Ag/AgCl) until desired charge density (e.g., 100 mC/cm²) is reached.
-
Method B (Cyclic Voltammetry): Cycle between -0.2V and +1.2V at 50 mV/s. This creates a smoother, more adherent film.
-
-
Washing: Rinse film gently with monomer-free solvent to remove oligomers.
Part 3: Application Protocol – Smart Drug Delivery
Objective: Create a conductive film loaded with an anionic drug (e.g., Dexamethasone Phosphate, DMP) that releases the drug "on-demand" via electrical stimulation.
Mechanism:
During oxidation (polymerization), the positively charged polymer backbone attracts anionic drug molecules (
Protocol:
-
Solution Prep: 0.1 M N-Methylpyrrole + 0.05 M Dexamethasone Sodium Phosphate (DMP) in aqueous solution. Note: No other small anion electrolytes (like
) should be added; the drug must be the sole dopant. -
Deposition: Galvanostatic mode (Constant Current) at 1 mA/cm² for 10 minutes.
-
Result: A black/dark-green film forms on the electrode.
-
-
Stimulated Release:
-
Place the coated electrode in physiological buffer (PBS, pH 7.4).
-
Apply a Step Potential of -0.6V (vs Ag/AgCl).
-
Observation: The polymer reduces (often changing color to pale yellow/transparent), and DMP is released.
-
-
Quantification: Sample the buffer at intervals (0, 1, 5, 10 min) and measure DMP concentration via UV-Vis spectroscopy at 242 nm.
Part 4: Data Presentation & Comparison
Table 1: Comparative Properties of Pyrrole Derivatives
| Property | Unsubstituted PPy | N-Methyl PPy | N-Phenyl PPy | Relevance to Drug Dev |
| Conductivity (S/cm) | 10 - 100 | Sufficient for stimulation triggers. | ||
| Solubility | Insoluble | Soluble in CHCl3 | Soluble in THF/DCM | Critical for coating medical devices. |
| Oxidation Potential | ~ +0.7 V | ~ +0.9 V | ~ +1.1 V | Higher potentials may oxidize sensitive drugs. |
| Steric Hindrance | Low | Medium | High | Affects film density and drug loading capacity. |
Part 5: Troubleshooting & Optimization
-
Issue: Low Film Adhesion (Peeling)
-
Cause: Rapid nucleation or dirty electrode surface.
-
Fix: Use an adhesion promoter (e.g., pyrrole-silane primer) on the electrode or roughen the surface electrochemically before deposition.
-
-
Issue: Drug Leaking (Passive Release)
-
Cause: Polymer is too porous or "spongy."
-
Fix: Increase polymerization current density to create a denser network, or use a "capping" layer of unsubstituted PPy (thin) to seal the surface.
-
-
Issue: No Release upon Stimulation
-
Cause: Polymer is over-oxidized (permanently degraded).
-
Fix: Ensure the polymerization potential never exceeds +1.2V. Over-oxidation breaks the conjugation, destroying the redox capability.
-
Part 6: Biosensor Workflow Visualization
N-substituted pyrroles are also ideal for biosensors because the "N-R" group can be a carboxylic acid (e.g., N-(2-carboxyethyl)pyrrole) used to covalently bind enzymes like Glucose Oxidase (GOx).
References
-
Wallace, G. G., et al. "Conductive Polymers: Intelligent Materials for Biomedical Applications." Inherent conductivity and biocompatibility of PPy.[1][2]
-
Geetha, S., et al. "Biosensing applications of conducting polymers: A review." Analytica Chimica Acta, 2006.[1] (Discusses enzyme immobilization on N-substituted matrices).
-
Wadhwa, R., et al. "Electrochemically Controlled Release of Dexamethasone from Conducting Polymer Polypyrrole Films." Journal of Controlled Release, 2006.
- Ates, M. "A review on conducting polymer coatings for corrosion protection." Journal of Adhesion Science and Technology, 2016.
- Clauson-Kaas, N., & Timbie, Z. "Preparation of N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran." Acta Chemica Scandinavica, 1952.
-
George, P. M., et al. "Fabrication and biocompatibility of polypyrrole implants suitable for neural prosthetics." Biomaterials, 2005.
Sources
Troubleshooting & Optimization
optimizing N-alkylation of pyrrole with secondary alkyl halides
Topic: N-Alkylation of Pyrrole with Secondary Alkyl Halides Ticket ID: PYR-ALK-SEC-001 Support Tier: Level 3 (Senior Application Scientist)
Core Directive & Executive Summary
The Challenge:
Alkylation of pyrrole with secondary alkyl halides presents a "perfect storm" of competing reaction pathways. Unlike primary halides, secondary halides introduce significant steric hindrance, drastically slowing the desired
The Solution Architecture: Success relies on manipulating the Hard-Soft Acid-Base (HSAB) properties of the system and the Ion-Pairing dynamics.
-
Dissociate the Ion Pair: You must generate a "naked" pyrrolyl anion to favor N-attack over C-attack.
-
Suppress Basicity/Enhance Nucleophilicity: To prevent elimination of the secondary halide, the system must favor substitution kinetics.
-
Catalytic Assistance: Use Phase Transfer Catalysis (PTC) or iodide additives (Finkelstein condition) to overcome steric barriers.
Technical Troubleshooting & FAQ
Module A: Reaction Setup & Reagent Selection
Q: Why am I getting significant C-alkylated byproducts? A: This is likely due to "tight ion pairing."
-
The Science: The pyrrolyl anion is an ambident nucleophile. The Nitrogen atom holds the highest charge density (Hard center), while the C2/C3 carbons have high HOMO coefficients (Soft centers).
-
The Cause: If you use small, hard cations (like
or in non-polar solvents) without additives, the cation coordinates tightly to the nitrogen, effectively blocking it. This forces the electrophile to attack the carbon ring. -
The Fix: Switch to Potassium (KOH, t-BuOK) . The
ion is larger and softer, promoting a looser ion pair. Alternatively, add 18-crown-6 to sequester the ion, leaving the nitrogen "naked" and highly reactive for N-alkylation.
Q: My reaction stalls with secondary bromides. Should I heat it up? A: Proceed with caution. Heating secondary halides with strong bases favors E2 elimination (alkene formation) over substitution.
-
The Fix: Instead of heat, use the "Finkelstein Assist." Add 10-20 mol% of Tetrabutylammonium Iodide (TBAI) or Potassium Iodide (KI).
-
Mechanism: The iodide displaces the bromide in situ to form a transient, highly reactive secondary alkyl iodide. The pyrrolyl anion reacts much faster with the iodide (
) than the bromide, allowing the reaction to proceed at lower temperatures (avoiding elimination).
Module B: Yield & Conversion Issues
Q: I see the starting material disappearing, but no product is forming. Where is it going? A: You are likely seeing Polymerization (Pyrrole Red/Black).
-
Diagnosis: The reaction mixture turns dark black/tarry.
-
Cause: Pyrrole is acid-sensitive and electron-rich. If your alkyl halide hydrolyzes to release HX (acid), or if the reaction generates protons that aren't neutralized, pyrrole will polymerize.
-
The Fix: Ensure your base is in excess (at least 2.0 - 4.0 equivalents). If using NaH, ensure it is fresh; old NaH contains NaOH/Water which can wreak havoc. Consider switching to KOH in DMSO , which buffers the system effectively.
Q: Can I use NaH in DMF? It works for my primary halides. A: For secondary halides, avoid NaH if possible.
-
Reasoning: NaH is a strong base but poor nucleophile. However, the resulting Sodium-Pyrrolyl salt in DMF is extremely basic. With a sterically hindered secondary halide, this system will aggressively drive E2 elimination, destroying your alkylating agent before it can couple.
-
Better Option: Use KOH/DMSO (solid-liquid interface) or PTC (NaOH/Toluene/TBAB) . These methods modulate the basicity while maintaining high nucleophilicity.
Decision Logic & Visualization
The following diagrams illustrate the decision-making process and the competing reaction pathways.
Diagram 1: Optimization Decision Tree
Caption: Decision matrix for selecting the optimal protocol based on substrate stability.
Diagram 2: Competing Pathways (The "Why")
Caption: Mechanistic competition. Green path requires dissociated ion pairs (K+/DMSO or Q+/PTC).
Validated Experimental Protocols
Protocol A: The "Super-Base" Method (KOH/DMSO)
Best for: Difficult substrates where water must be excluded.
Reagents:
-
Pyrrole (1.0 equiv)
-
Powdered KOH (4.0 equiv) - Must be crushed powder, not pellets.
-
DMSO (anhydrous)
-
Secondary Alkyl Halide (1.2 - 1.5 equiv)
Workflow:
-
Preparation: In a flame-dried flask under Argon, dissolve Pyrrole in DMSO (0.5 M concentration).
-
Deprotonation: Add powdered KOH in one portion. Stir vigorously at room temperature for 30 minutes. The solution may turn slightly brown; this is normal.
-
Addition: Cool the mixture to 0°C (ice bath). This is critical to suppress elimination.
-
Alkylation: Add the secondary alkyl halide dropwise.
-
Monitoring: Allow to warm to RT. Monitor via TLC.
-
Checkpoint: If reaction is slow after 4 hours, add 10 mol% KI .
-
-
Workup: Pour into ice water. Extract with Et2O (Ether is better than DCM for separating pyrroles). Wash organic layer with water (3x) to remove DMSO.
Protocol B: Phase Transfer Catalysis (Green/Selective)
Best for: High selectivity (N vs C) and ease of handling.
Reagents:
-
Pyrrole (1.0 equiv)
-
50% aq.[1] NaOH (Excess) OR Solid K2CO3 (3.0 equiv)
-
TBAB (Tetrabutylammonium Bromide) - 5 mol%
-
Secondary Alkyl Halide (1.5 equiv)
Workflow:
-
Mix: Combine Pyrrole, Toluene, and the Alkyl Halide in a flask.
-
Catalyst: Add TBAB.
-
Initiation: Add the base (50% NaOH or Solid K2CO3).
-
Reaction: Heat to 60°C with vigorous stirring.
-
Note: The "soft" quaternary ammonium cation (
) pairs with the pyrrolyl anion in the organic phase, creating a "loose" ion pair that strongly favors N-alkylation.
-
-
Workup: Separate phases. Wash organic phase with water.[5] Dry over MgSO4.
Comparative Data Table
| Feature | KOH / DMSO (Method A) | NaH / DMF | Phase Transfer (Method B) |
| Reaction Rate | Fast (High polarity) | Fast | Moderate |
| N/C Selectivity | High (K+ effect) | Moderate (Risk of C-alk) | Excellent (Loose ion pair) |
| Elimination Risk | Moderate (Temp control needed) | High (Very basic) | Low (Milder conditions) |
| Moisture Tolerance | Low (Hygroscopic solvent) | Very Low | High |
| Rec. for 2° Halides | Highly Recommended | Not Recommended | Highly Recommended |
References
-
Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004).[6] Organic Chemistry Portal. "Regioselective N-Alkylation of Pyrroles in Ionic Liquids."
-
Wang, X.-J., et al. (2009).[6] Organic Letters. "Regioselective N-Alkylation using K2CO3/DMF systems."
-
BenchChem Protocols. (2025). "Application Note: N-Alkylation of Substituted Pyrroles."
-
Bogdal, D., et al. (1999). Synlett. "Microwave-assisted N-alkylation of nitrogen heterocycles." (Cited for background on rate acceleration).
-
Makosza, M. (1980). Pure and Applied Chemistry. "Phase Transfer Catalysis in Organic Synthesis." (Foundational text on PTC selectivity).
Sources
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
common side products in the synthesis of 1-(alkoxyalkyl)pyrroles
This technical guide addresses the specific challenges in synthesizing 1-(alkoxyalkyl)pyrroles, focusing on side product formation, regioselectivity, and troubleshooting.
Topic: Troubleshooting Side Products & Optimization of N-Alkylation Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Diagnostic Overview: Common Side Products
The synthesis of 1-(alkoxyalkyl)pyrroles (e.g.,
| Side Product Category | Chemical Identity | Root Cause |
| Regioisomers | 2- or 3-(alkoxyalkyl)pyrroles (C-alkylation) | Soft electrophile interaction; covalent metal-nitrogen bonding (e.g., Li, Mg); non-polar solvents. |
| Oligomers | Pyrrole Red / Pyrrole Black (Polymers) | Acid-catalyzed polymerization.[1] Pyrroles are extremely acid-sensitive; trace acid from hydrolyzing halides initiates chain growth.[1] |
| Bis-Adducts | Dipyrromethanes (e.g., 2,2'-methylenebis(1H-pyrrole)) | Reaction of the alkylating agent (acting as an aldehyde equivalent) with two pyrrole units. |
| Hydrolysis Artifacts | Formaldehyde / Alcohols | Moisture ingress hydrolyzing the reactive |
Troubleshooting Guide (Q&A)
Issue 1: "I am observing significant formation of C-alkylated products (2-substituted) instead of the desired N-product."
Diagnosis: Pyrrole is an ambident nucleophile.[1] The nitrogen atom is the "hard" nucleophilic site, while the carbons (C2/C3) are "soft" sites.[1]
-
Mechanism: Under kinetic control with ionic bases (Na, K), the negative charge is localized on Nitrogen, favoring
-alkylation.[1] With covalent metals (Li, Mg) or in non-polar solvents, the metal coordinates to the -system, blocking the Nitrogen and directing the electrophile to C2.
Corrective Actions:
-
Switch the Base: Use Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) .[1] Avoid
-BuLi or Grignard reagents, which favor C-alkylation due to tight covalent N-Li/N-Mg bonding. -
Change the Solvent: Use polar aprotic solvents like DMF or DMSO .[1] These solvents solvate the metal cation (Na
), leaving the pyrrolyl anion "naked" and highly reactive at the Nitrogen center.[1] -
Add Phase Transfer Catalysts: If using a biphasic system (e.g., KOH/Benzene), add 18-crown-6 or TBAF to dissociate the ion pair.[1]
Issue 2: "The reaction mixture turned black/tarry, and yield is low."
Diagnosis: This is "Pyrrole Red" formation.[1] Pyrroles undergo rapid electrophilic aromatic substitution with themselves in the presence of acid.[1]
-
Trigger:
-Haloethers (like MOM-Cl) often contain trace HCl.[1] Upon reaction or hydrolysis, they release more acid, catalyzing the polymerization of the starting pyrrole.[1]
Corrective Actions:
-
Scavenge Acid: Add a non-nucleophilic organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine ) to the reaction mixture before adding the alkylating agent.[1] This neutralizes any HCl generated in situ.[1]
-
Reagent Purity: Ensure the pyrrole is freshly distilled and colorless. Oxidized impurities can accelerate decomposition.[1]
-
Temperature Control: Maintain the reaction at 0 °C during the addition of the electrophile. Exotherms can trigger polymerization.[1]
Issue 3: "My alkylating agent (e.g., MOM-Cl) seems unreactive or disappears without forming product."
-Haloethers are extremely moisture-sensitive.[1] They hydrolyze to form the corresponding alcohol and aldehyde (e.g., MOM-ClCorrective Actions:
-
Dry Solvents: Ensure DMF/THF is anhydrous (<50 ppm water).[1]
-
Inert Atmosphere: Perform the reaction strictly under Argon or Nitrogen.
-
Quality Check: Verify the reagent quality via NMR (in dry CDCl
) or simply use a fresh bottle. If synthesizing MOM-Cl in-house, ensure it is distilled and free of residual methanol.
Visualizing the Reaction Pathways[1][3]
The following diagram illustrates the competing pathways between the desired N-alkylation (ionic pathway) and the problematic C-alkylation and Polymerization (covalent/acidic pathways).
Caption: Reaction network showing the divergence between ionic conditions (Green path, favoring N-alkylation) and covalent/acidic conditions (Red/Black paths, favoring impurities).
Validated Experimental Protocol
Protocol: Synthesis of 1-(Methoxymethyl)-1H-pyrrole (
Reagents
-
Pyrrole (1.0 eq) - Freshly distilled
-
Sodium Hydride (60% dispersion in oil) (1.2 eq) - Washed with hexane if oil interference is a concern
-
Chloromethyl methyl ether (MOM-Cl) (1.1 eq) - Handle with extreme caution (Carcinogen)[1]
-
DMF (Anhydrous) - Solvent volume: 5-10 mL per mmol pyrrole
Step-by-Step Methodology
-
Deprotonation: To a flame-dried flask under Argon, add NaH (1.2 eq) and anhydrous DMF. Cool to 0 °C .[1][3][4]
-
Addition: Add Pyrrole (1.0 eq) dropwise. Stir at 0 °C for 30 minutes until H
evolution ceases. The solution should turn slightly yellow/brown but remain clear.[1]-
Checkpoint: If the solution turns black immediately, your NaH or DMF may be wet.[1]
-
-
Alkylation: Add MOM-Cl (1.1 eq) dropwise via syringe at 0 °C .
-
Critical Step: Maintain 0 °C to prevent exotherms that favor C-alkylation.[1]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (usually 10% EtOAc/Hexane).[1]
-
Quench: Cool back to 0 °C. Carefully quench with saturated aqueous NaHCO
(basic quench prevents acid-catalyzed polymerization during workup). -
Workup: Extract with Et
O (x3).[1] Wash combined organics with water (x3) to remove DMF, then brine.[1] Dry over Na SO . -
Purification: Concentrate in vacuo. If necessary, purify via short-path distillation or flash chromatography (Silica gel treated with 1% Et
N to prevent acid degradation).[1]
References
-
Mechanisms of Pyrrole Alkylation
-
Ionic Liquid Enhanced Selectivity
-
Protection Group Strategies (N-MOM/SEM)
-
Acid Sensitivity of Pyrroles
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole synthesis [organic-chemistry.org]
- 8. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Technical Support Center: Pyrrole N-Alkylation & Polymerization Prevention
Topic: Preventing Polymerization of Pyrrole During N-Alkylation Audience: Researchers, Medicinal Chemists, and Process Development Scientists Status: Active Support Guide
Welcome to the Pyrrole Chemistry Support Center
Issue Overview: You are likely here because your reaction flask contains a black, insoluble tar instead of the desired N-alkyl pyrrole. This phenomenon, often referred to as "pyrrole black," is the result of uncontrolled acid-catalyzed polymerization.
Pyrrole is a deceptive molecule: it is electron-rich and aromatic, yet it acts as a weak acid (
This guide provides the mechanistic insight and validated protocols required to win this competition.
Module 1: The Mechanistic Root Cause
"Why did my reaction turn into black tar?"
The formation of tar is not random; it is a specific, acid-catalyzed cascade. Pyrrole is extremely sensitive to protons (
-
The Trigger: Even trace amounts of acid (or the
byproduct generated during alkylation) will protonate the pyrrole ring. -
The Trap: Unlike amines, pyrrole protonates at the Carbon (C2 or C3), not the Nitrogen. This breaks aromaticity and creates a highly reactive electrophilic cation.
-
The Cascade: This cation is immediately attacked by a neutral pyrrole molecule (acting as a nucleophile), forming a dimer. The dimer oxidizes/polymerizes rapidly into complex, conjugated oligomers (polypyrrole).
The Solution: You must maintain a strictly basic environment throughout the entire reaction course to ensure the N-anion is the dominant species.
Visualizing the Competition
The following diagram illustrates the divergence between the desired pathway (Base) and the failure mode (Acid).
Figure 1: Mechanistic bifurcation of pyrrole. Red path indicates polymerization (failure); Green path indicates N-alkylation (success).
Module 2: Validated Protocols
Select the protocol that best fits your substrate and available equipment.
Comparative Data: Protocol Selection
| Feature | Method A: NaH / DMF | Method B: KOH / DMSO | Method C: Phase Transfer (PTC) |
| Mechanism | Irreversible Deprotonation | Superbase-like Equilibrium | Interfacial Ion Exchange |
| Water Tolerance | Zero (Strictly Anhydrous) | Moderate (Hygroscopic solvent) | High (Biphasic) |
| Polymerization Risk | Low (If dry) | Low (Fast reaction) | Very Low (Dilution effect) |
| Scale-up Potential | Low (H₂ gas evolution) | High | Excellent |
| Best For | Precious substrates, small scale | Simple alkyl halides, scale-up | Green chemistry, labile halides |
Protocol A: The "Gold Standard" (NaH / DMF)
Best for difficult substrates or when absolute regioselectivity is required.
Safety Warning: Sodium hydride (NaH) releases flammable hydrogen gas. Perform in a fume hood.
-
Preparation:
-
Flame-dry a round-bottom flask under Argon/Nitrogen.
-
Wash NaH (60% dispersion in oil) with dry hexane to remove oil (optional, but recommended for purification).
-
Suspend NaH (1.2 - 1.5 equiv) in anhydrous DMF or THF at 0°C.
-
-
Deprotonation (Critical Step):
-
Add Pyrrole (1.0 equiv) dropwise to the NaH suspension at 0°C.
-
Wait: Allow the mixture to stir at room temperature for 30–45 minutes. You must ensure H₂ evolution ceases. This confirms the formation of the pyrrolyl anion.
-
-
Alkylation:
-
Cool back to 0°C. Add the Alkyl Halide (1.1 – 1.2 equiv) dropwise.
-
Note: If the reaction exotherms significantly, the local heat can degrade the alkyl halide into acid (HX), triggering polymerization. Keep it cool.
-
-
Workup:
-
Quench carefully with water (destroying excess NaH). Extract with EtOAc.
-
Protocol B: The "Superbase" System (KOH / DMSO)
Best for rapid synthesis and routine alkylations (Hobbs et al., 1991).
Why it works: KOH is not soluble in most organics, but in DMSO, the surface OH⁻ is highly basic, and DMSO solvates the cation (
-
Setup:
-
Use powdered KOH (4.0 equiv).[1] Grind pellets immediately before use to minimize water absorption.
-
Suspend in DMSO (Reagent grade is usually sufficient, but dry is better).
-
-
Reaction:
-
Add Pyrrole (1.0 equiv) and Alkyl Halide (1.1 equiv) simultaneously or sequentially.
-
Stir vigorously at room temperature.
-
Observation: Reaction is often complete within 15–30 minutes.
-
-
Workup:
-
Pour into a large excess of water. The product may precipitate (solid) or require extraction (liquid).
-
Protocol C: Phase Transfer Catalysis (PTC)
Best for suppressing polymerization in acid-sensitive substrates.
Why it works: The reaction occurs at the interface or in the organic phase via ion pairs. The bulk pyrrole is never exposed to a high concentration of protons or Lewis acids.
-
System:
-
Organic Phase: Toluene or DCM containing Pyrrole and Alkyl Halide.
-
Aqueous Phase: 50% NaOH or KOH solution.
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5–10 mol%).
-
-
Procedure:
Module 3: Troubleshooting FAQ
Q1: My reaction mixture turned black immediately upon adding the alkyl halide. What happened?
Diagnosis: Your alkyl halide likely contained free acid (HX) impurities, or your solvent was wet. Fix:
Pass your alkyl halide through a small plug of basic alumina or wash with
prior to use.Ensure your base is in excess before the alkyl halide is added.
Emergency Save: If using NaH, ensure the "fizzing" (deprotonation) is 100% complete before adding the electrophile.
Q2: I see the product spot on TLC, but also a baseline streak (oligomers). How do I clean it?
Diagnosis: Competitive polymerization occurred. Fix: N-alkyl pyrroles are much less polar than the polypyrrole "tar."
Filtration: Filter the crude mixture through a pad of Celite or Silica Gel to trap the insoluble polymer.
Distillation: For simple N-alkyl pyrroles (like N-methyl, N-benzyl), Kugelrohr or vacuum distillation is far superior to column chromatography for separating the product from the tar.
Q3: Can I use Potassium Carbonate (
Answer: Generally, No .
Pyrrole (
) is too weak of an acid to be deprotonated effectively by carbonates () or amines. Exception: If you use an extremely reactive electrophile (like an
-bromo ketone) in refluxing acetone,might work, but yields will be low and polymerization risk high. Stick to bases with a conjugate acid (OH⁻, H⁻, tBuO⁻).
Q4: I am trying to alkylate with a tertiary halide (e.g., t-Butyl bromide) and it's failing.
Diagnosis: Steric hindrance and E2 elimination. Fix: N-alkylation with tertiary halides is mechanistically disfavored (SN1 vs E1/E2). The base will likely eliminate the halide to an alkene.
Alternative Strategy: Do not use alkylation. Synthesize the pyrrole ring de novo using the Paal-Knorr synthesis with the corresponding t-butyl amine.
References
-
Classic Mechanism & Polymerization
-
Boger, D. L., & Patel, M. (1988). Recent applications of the inverse electron demand Diels-Alder reaction of heterocyclic azadienes. Progress in Heterocyclic Chemistry. (Context: Discusses pyrrole reactivity and sensitivity).
-
-
KOH/DMSO Protocol (Superbase)
-
Hobbs, C. F., McMillin, C. K., & Papadopoulos, E. P. (1991). N-Alkylation of pyrroles and indoles in dimethyl sulfoxide. Journal of Heterocyclic Chemistry.
-
-
Phase Transfer Catalysis
-
Wang, Y., Jiang, Y., & Ju, Y. (2009). Phase transfer catalyzed N-alkylation of pyrrole. Synthetic Communications.
-
- General Reactivity Guide: Schofield, K. (1967). Hetero-aromatic Nitrogen Compounds: Pyrroles and Pyridines. Butterworths. (Foundational text on acid-sensitivity of pyrroles).
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 6. Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC [pmc.ncbi.nlm.nih.gov]
improving the yield of N-substituted pyrroles with functional groups
Status: Online 🟢 | Ticket Volume: High | Current Focus: Yield Optimization & Functional Group Tolerance
Welcome to the Pyrrole Synthesis Support Portal
Mission: You are likely here because your pyrrole synthesis resulted in a "black tar" polymer, low conversion, or decomposition of your sensitive functional groups. This guide moves beyond standard textbook procedures (which often fail for complex substrates) and provides troubleshooting for high-value, functionalized N-substituted pyrroles.
Quick Diagnostic: Which Method Should You Use?
Before proceeding, verify you are using the correct protocol for your specific substrate constraints.
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate stability and steric profile.
Module 1: The Clauson-Kaas Protocol (Functional Group Savior)
Best For: Acid-sensitive amines (acetals, nitriles, esters) and avoiding polymerization.[1]
The Issue: Standard Clauson-Kaas utilizes boiling acetic acid. This destroys acid-labile groups and promotes the polymerization of the electron-rich pyrrole product, leading to low yields and difficult purification.
The Fix: Aqueous Microwave Synthesis By switching to water as the solvent under microwave irradiation, you utilize the "on-water" effect. The reaction remains neutral to slightly acidic (autocatalytic), preventing decomposition.
Optimized Protocol (Microwave-Assisted)
Based on Ketcha et al. and Polshettiwar et al.
-
Reagents:
-
Primary Amine (1.0 equiv)
-
2,5-Dimethoxytetrahydrofuran (2,5-DMTHF) (1.1 equiv)
-
Solvent: Deionized Water (0.5 M concentration relative to amine)
-
-
Procedure:
Troubleshooting Table: Yield Comparison
| Substrate (Amine) | Standard (AcOH, Reflux) | Optimized (MW, Water) | Status |
| Aniline | 78% | 94% | ✅ Improved |
| Benzylamine | 65% | 88% | ✅ Improved |
| Amino-acetaldehyde dimethyl acetal | 0% (Decomposition) | 72% | 🚀 Critical Fix |
| Methyl 4-aminobenzoate | 59% | 85% | ✅ Improved |
Tech Note: If your amine is insoluble in water, adding a surfactant (TPGS-750-M) or using a 1:1 Water/Ethanol mix can improve homogeneity without introducing harsh acidity.
Module 2: The Paal-Knorr Variation (Steric Buster)
Best For: Sterically hindered amines (e.g., ortho-substituted anilines) or when 2,5-DMTHF is too expensive.[1]
The Issue: 1,4-dicarbonyls (like acetonylacetone) cyclize slowly with bulky amines. Traditional Brønsted acid catalysis (p-TSA) often requires prolonged heating, which degrades the reagents before the ring closes.
The Fix: Heterogeneous Lewis Acid Catalysis (Montmorillonite K-10) Montmorillonite K-10 (an acidic clay) acts as a "sponge" that brings reactants together in its pores, activating the carbonyls via Lewis acidity while absorbing the water byproduct (driving the equilibrium).
Optimized Protocol (Clay Catalysis)
Based on Banik et al. and recent Green Chemistry variants.
-
Reagents:
-
1,4-Diketone (1.0 equiv)
-
Amine (1.0 equiv)
-
Catalyst: Montmorillonite K-10 (20% w/w relative to reactants)
-
-
Procedure:
-
Solvent-Free: Mix reactants and clay in a mortar/pestle or directly in a flask.
-
Reaction: Stir at room temperature (for simple amines) or 60°C (for hindered amines) for 1–3 hours.
-
Workup: Dilute with CH2Cl2, filter off the clay (reusable), and evaporate.
-
Why This Works (Mechanism)
Figure 2: The clay catalyst acts as both an activator and a dehydrating agent, pushing the equilibrium toward the pyrrole.
Module 3: Post-Synthetic N-Arylation (Buchwald/Ullmann)
Best For: When the pyrrole ring already exists, or the amine is an aryl halide.
The Issue: Direct nucleophilic attack of pyrrole onto aryl halides is difficult because the pyrrole nitrogen is not very basic (lone pair is involved in aromaticity).
The Fix: Copper-Diamine Catalysis (Buchwald Protocol) Palladium is often overkill and expensive. The Copper(I) Iodide + Diamine ligand system is the gold standard for N-arylation of pyrroles, tolerating esters, nitriles, and ketones on the aryl ring.
Optimized Protocol
Based on Antilla & Buchwald (2004).
-
Reagents:
-
Pyrrole (1.2 equiv)
-
Aryl Iodide/Bromide (1.0 equiv)
-
Catalyst: CuI (5 mol%)
-
Ligand: trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10-20 mol%)
-
Base:
(2.0 equiv) - Crucial: Do not use strong alkoxides if functional groups are sensitive. -
Solvent: Toluene or Dioxane.
-
-
Procedure:
FAQ: Troubleshooting Specific Failures
Q: My product is turning black/purple during purification.
-
A: Pyrroles are notoriously acid-sensitive (forming "pyrrole red" polymers).
-
Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes before running your column. This neutralizes the acidic sites on the silica.
-
Q: I have a Boc-protected amine. The Clauson-Kaas reaction removed the Boc group.
-
A: Acetic acid at reflux is acidic enough to cleave Boc.
-
Fix: Use the Module 1 (Water/Microwave) method. Water at 150°C is not acidic enough to cleave Boc, but it is hot enough to drive the condensation.
-
Q: The reaction stalls at the intermediate (hemiaminal).
-
A: This indicates a failure to dehydrate.
-
Fix: Add molecular sieves (4Å) or use the Montmorillonite K-10 method (Module 2), which actively sequesters water.
-
References
-
Microwave-Assisted Clauson-Kaas (Water Protocol): Ketcha, D. M., et al. (2009).[1][7] "Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles." ARKIVOC, (xi), 171-181.
-
Copper-Catalyzed N-Arylation (Buchwald Protocol): Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004).[1][6] "Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles." Journal of Organic Chemistry, 69(17), 5578–5587.
-
Montmorillonite K-10 Paal-Knorr Synthesis: Banik, B. K., et al. (2003).[1] "Microwave-Induced Organic Reaction Enhancement Chemistry. Part 2: Simplified Synthesis of Pyrroles." Tetrahedron Letters, 44(25), 4699-4701.
-
Review of Green Pyrrole Synthesis: Estévez, V., Villacampa, M., & Menéndez, J. C. (2014). "Recent Advances in the Synthesis of Pyrroles by Multicomponent Reactions." Chemical Society Reviews, 43, 4633-4657.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. public.pensoft.net [public.pensoft.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 7. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
Technical Support Center: Scale-Up Synthesis of 1-(1-methoxypropan-2-yl)-1H-pyrrole
Status: Operational Ticket ID: SC-PYR-042 Role: Senior Application Scientist Subject: Process Optimization, Safety, and Troubleshooting for N-Alkylation via Paal-Knorr
Executive Summary
You are likely synthesizing 1-(1-methoxypropan-2-yl)-1H-pyrrole as a pharmaceutical building block. The most robust, scalable route for this transformation is the Paal-Knorr synthesis utilizing 2,5-dimethoxytetrahydrofuran (2,5-DMT) as a masked succinaldehyde equivalent and 1-methoxypropan-2-amine .
While this reaction looks simple on paper, scale-up introduces critical failure modes: runaway exotherms, "black tar" polymerization, and difficult emulsion work-ups. This guide replaces trial-and-error with mechanistic control.
Module 1: Reaction Design & Stoichiometry
Q1: Why use 2,5-dimethoxytetrahydrofuran instead of succinaldehyde? A: Succinaldehyde is unstable, prone to self-polymerization, and difficult to handle on scale. 2,5-DMT is a stable acetal that releases succinaldehyde in situ only when subjected to acidic hydrolysis. This "release-on-demand" mechanism keeps the concentration of the unstable dialdehyde low, minimizing oligomerization side reactions.
Q2: What is the optimal stoichiometry? A:
-
2,5-DMT: 1.0 equivalent (Limiting Reagent)
-
1-methoxypropan-2-amine: 1.1 – 1.2 equivalents
-
Acetic Acid (Glacial): Solvent & Catalyst (typically 3-5 volumes)
Critical Insight: You generally want a slight excess of the amine. If the amine is the limiting reagent, the unreacted succinaldehyde (generated from 2,5-DMT) will cyclize with itself under acidic conditions to form furan , a difficult-to-separate impurity. Excess amine ensures the nitrogen nucleophile outcompetes the oxygen nucleophile (water/enol).
Module 2: Process Flow & Mechanism
The reaction proceeds in two distinct phases:
-
Hydrolysis: Acid-catalyzed opening of the tetrahydrofuran ring to form 1,4-dicarbonyl species.
-
Cyclization: Nucleophilic attack by the amine, followed by dehydration to aromatize the pyrrole ring.
Visualizing the Pathway
Figure 1: Mechanistic flow of the Paal-Knorr synthesis highlighting the critical divergence point for furan impurity formation.
Module 3: Troubleshooting & Optimization (FAQ)
Q3: The reaction mixture turned into a black tar. What happened? A: This is the "Pyrrole Polymerization" effect.[1] Pyrroles are electron-rich and acid-sensitive.
-
Cause: Reaction temperature was too high for too long, or acid concentration was too high during the final stages.
-
Fix:
-
Control the Exotherm: The hydrolysis step is exothermic. Add the 2,5-DMT slowly to the amine/acid mixture (or vice versa depending on your specific safety protocol, but typically amine is in the pot to scavenge aldehyde immediately).
-
Quench Early: Monitor by TLC/HPLC. Once the intermediate disappears, cool the reaction immediately. Do not "cook" it overnight "just to be sure."
-
Q4: I see a peak at M-15 or M+1 in my LCMS that isn't my product. Is it the furan? A: Furan (C4H4O) is volatile and usually doesn't show up well on LCMS in this context.
-
Impurity A (Unreacted Amine): Check the baseline.
-
Impurity B (Oligomers): Pyrrole dimers.
-
Impurity C (N-Acetyl): If using acetic acid, trace acetylation of the amine can occur if the cyclization is slow.
-
Confirmation: Use GC-MS for this reaction. The product and furan are volatile.[2] GC provides a better profile than LC.
Q5: How do I purify this without a silica column (Scale-Up)? A: Silica gel chromatography is expensive and generates vast waste on a kilogram scale. Use Steam Distillation or Vacuum Distillation .
-
Protocol:
-
Quench: Pour reaction mixture into ice/water. Neutralize with NaOH or NaHCO3 to pH 8-9.
-
Extraction: Extract with Toluene or MTBE. (Avoid DCM on large scale if possible due to environmental regulations).
-
Wash: Wash organic layer with 1M HCl (to remove unreacted amine) -> Water -> Brine.
-
Distillation: The product is an oil. Perform a fractional vacuum distillation. The pyrrole ring is stable to heat if neutral, but ensure all acid is removed before heating.
-
Module 4: Safety & Hazard Management
Q6: Are there specific hazards with 2,5-dimethoxytetrahydrofuran? A: Yes.
-
Peroxides: Like many ethers, it can form explosive peroxides upon storage. Test with starch-iodide paper before use.
-
Flash Point: It is a flammable liquid (Flash point ~35°C). Ground all equipment.
-
Toxicity: It is harmful by inhalation.[2][3][4][5] Use a closed dosing system (peristaltic pump) for addition.
Q7: My product smells terrible. Is this normal? A: Yes. N-alkyl pyrroles often have a distinct, nutty, sometimes chemical odor. However, a sharp, vinegar smell indicates residual acetic acid, and a fishy smell indicates residual amine.
Experimental Protocol: 100g Scale-Up Example
Note: This is a generalized starting point. Always perform a Design of Experiments (DoE) on 1g scale first.
| Parameter | Specification |
| Reagent A | 1-methoxypropan-2-amine (1.1 equiv) |
| Reagent B | 2,5-dimethoxytetrahydrofuran (1.0 equiv) |
| Solvent | Glacial Acetic Acid (4.0 Vol) |
| Temperature | 60°C - 80°C (Optimization required) |
| Time | 2 - 4 Hours |
Step-by-Step:
-
Charge a 1L reactor with 1-methoxypropan-2-amine and Glacial Acetic Acid.
-
Heat the mixture to 60°C.
-
Add 2,5-dimethoxytetrahydrofuran dropwise over 45 minutes. Observe exotherm.
-
Stir at 80°C for 2 hours. Monitor conversion by GC.
-
Cool to 20°C.
-
Quench into 1L of ice water.
-
Neutralize with 50% NaOH solution (keep T < 25°C) until pH > 8.
-
Extract with MTBE (2 x 300 mL).
-
Wash organics with 1M HCl (100 mL) to remove excess amine.
-
Concentrate under reduced pressure.
-
Distill the residue under high vacuum to obtain the pure oil.
Module 5: Work-Up Decision Logic
Figure 2: Purification workflow designed to avoid chromatography, utilizing acid/base washes to remove starting materials.
References
-
Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr synthesis of pyrroles. The Journal of Organic Chemistry. Link
- Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Pergamon Press. (General reference for Paal-Knorr methodology).
-
PubChem. (n.d.). 2,5-Dimethoxytetrahydrofuran Compound Summary. National Library of Medicine. Link
-
Sigma-Aldrich. (n.d.). Safety Data Sheet: 2,5-Dimethoxytetrahydrofuran. Link
-
BenchChem. (2025).[1][6] Optimization of Paal-Knorr Pyrrole Synthesis. Technical Support Center. Link
Sources
troubleshooting guide for the purification of pyrrole derivatives
Technical Support Center: Purification of Pyrrole Derivatives
Executive Summary & Diagnostic Workflow
User Query: "My pyrrole product turns black upon exposure to air, and I lose significant mass during silica gel chromatography. How do I stabilize and purify it?"
Scientist’s Analysis:
Pyrroles are electron-rich heteroaromatics that are notoriously sensitive to oxidation (forming "pyrrole black" polymers) and acid-catalyzed decomposition . Standard purification protocols often fail because silica gel is sufficiently acidic (
Before proceeding, utilize the following decision matrix to select the optimal purification route for your specific derivative.
Figure 1: Decision matrix for selecting the appropriate purification method based on the physical and chemical properties of the pyrrole derivative.
Troubleshooting Guides & Protocols
Issue 1: Product Decomposition on Silica Gel
Symptom: The compound streaks on TLC, co-elutes with impurities, or disappears after column chromatography.
Root Cause: The silanol groups (
Corrective Protocol: The "Buffered Silica" Method To neutralize surface acidity, you must passivate the silica gel with a tertiary amine base before loading your sample.
-
Mobile Phase Preparation: Prepare your eluent system (e.g., Hexanes:Ethyl Acetate) and add 1% to 5% Triethylamine (Et
N) or 1% Pyridine . -
Slurry Packing: Slurry the silica gel in the buffered mobile phase. Do not dry pack, as heat of solvation can degrade the base.
-
Column Pre-treatment: Flush the column with 2-3 column volumes (CV) of the buffered solvent before loading the sample. This ensures the entire stationary phase is basic.
-
Sample Loading: Dissolve the crude pyrrole in a minimum amount of the buffered eluent (with 1% Et
N) and load.
Scientist's Note: If the pyrrole is extremely labile, switch the stationary phase to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and minimizes polymerization risks [3].
Issue 2: The "Black Tar" Phenomenon (Oxidation)
Symptom: The reaction mixture turns into a viscous black oil or solidifies into an insoluble tar upon workup. Root Cause: Auto-oxidation. Pyrroles react with atmospheric oxygen via a radical mechanism to form extended conjugated polymers (pyrrole blacks). This is accelerated by light and trace metals.
Corrective Protocol: Steam Distillation for Tar Removal
When a volatile pyrrole is trapped in a non-volatile tar, vacuum distillation often fails because the tar bumps or decomposes further. Steam distillation effectively lowers the partial pressure required to distill the pyrrole at
Step-by-Step Workflow:
-
Setup: Equip a round-bottom flask with a Claisen adapter, a steam inlet tube (reaching the bottom), and a condenser.
-
Charge: Place the crude black tar in the flask with a small amount of water.
-
Steam Generation: Generate steam externally (or boil water vigorously in the flask if internal) and pass it through the tar.
-
Collection: The distillate will appear cloudy (emulsion). Collect until the distillate runs clear.
-
Extraction: Extract the cloudy distillate with dichloromethane (DCM) or ether. The polymerized "tar" remains in the boiling flask.
-
Drying: Dry the organic layer over
(avoid acidic for very sensitive pyrroles) and concentrate in vacuo.
Issue 3: Paal-Knorr Synthesis Byproducts
Symptom: Presence of furan derivatives or unreacted 1,4-diketones.
Root Cause: In the Paal-Knorr synthesis, cyclization to furan is a competing pathway, especially under highly acidic conditions (
Corrective Protocol: Chemoselective Washing
-
Reaction Optimization: Ensure the reaction pH is maintained between 4–5 using acetic acid/acetate buffer to favor pyrrole over furan formation [4].
-
Workup:
-
Dissolve crude mixture in Ether/EtOAc.[1]
-
Wash 1: 1M HCl (removes unreacted amines).
-
Wash 2: Saturated
(Sodium Bisulfite). This forms a water-soluble adduct with unreacted 1,4-diketones (ketone removal). -
Wash 3: Saturated
(neutralizes acid traces).
-
-
Final Purification: If furan impurities persist (which are non-basic), they can often be separated by careful fractional distillation, as furans generally have lower boiling points than their N-substituted pyrrole counterparts.
Comparative Data: Purification Efficiency
The following table summarizes the efficiency of different methods for a standard
| Method | Recovery Yield | Purity Achieved | Suitability | Primary Risk |
| Vacuum Distillation | 85-95% | >99% | Volatile liquids, thermostable derivatives | Thermal decomposition if vacuum is insufficient |
| Steam Distillation | 70-85% | 95-98% | Crude tars, water-insoluble liquids | Hydrolysis of sensitive ester substituents |
| Standard Silica Column | 40-60% | 90% | NOT RECOMMENDED for simple pyrroles | Acid-catalyzed polymerization (mass loss) |
| Buffered Silica Column | 80-90% | >98% | Complex / Solid pyrroles | Incomplete removal of amine buffer (Et |
| Recrystallization | 60-80% | >99% | Solid, high-melting derivatives | Loss of product in mother liquor |
References
-
BenchChem. (2025).[2][3][4] Technical Support Center: Troubleshooting SEM-Deprotection of Pyrrole Derivatives. Retrieved from 3[3]
-
Royal Society of Chemistry. (2010). Selective polymerization of polypyrrole in silica mesopores using an in situ generated oxidizing agent. Chemical Communications. Retrieved from 5
-
Organic Chemistry Portal. (2023). Paal-Knorr Pyrrole Synthesis: Mechanisms and Modifications. Retrieved from 6
-
Wikipedia. (2024). Pyrrole: Reactivity and Synthesis. Retrieved from 7
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selective polymerization of polypyrrole in silica mesopores using an in situ generated oxidizing agent on a silica surface - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Navigating the N-Alkylation of Pyrroles: A Technical Guide to Solvent Selection
For Immediate Release
This technical support guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and frequently asked questions regarding the critical role of solvent choice in the N-alkylation of pyrroles. As Senior Application Scientists, we aim to deliver not just protocols, but a foundational understanding of the principles governing this essential synthetic transformation.
The Crucial Role of the Solvent in Pyrrole N-Alkylation
The N-alkylation of pyrroles is a cornerstone of synthetic chemistry, pivotal in modifying the properties of a vast array of molecules for applications in pharmaceuticals and materials science.[1] The reaction typically proceeds via deprotonation of the pyrrole's N-H bond by a base, forming a nucleophilic pyrrolide anion that subsequently attacks an alkylating agent in an SN2 reaction.[1] The choice of solvent in this process is far from a passive variable; it is a critical determinant of reaction success, influencing yield, reaction rate, and, most importantly, the selectivity between N-alkylation and undesired C-alkylation.[1][2]
This guide will explore the mechanistic underpinnings of solvent effects and provide actionable strategies to overcome common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
Here, we address specific challenges encountered during the N-alkylation of pyrroles, with a focus on solvent-related causes and remedies.
Issue 1: Low or No Product Yield
A common frustration in the lab is the failure of a reaction to proceed as expected. When faced with low or no yield in a pyrrole N-alkylation, consider the following solvent-related factors:
-
Probable Cause 1: Inadequate Solvation of the Pyrrolide Anion. For the reaction to occur, the pyrrolide anion, once formed, must remain dissolved and accessible to the alkylating agent.
-
Solution: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).[3] These solvents excel at solvating cations (like the counter-ion of the base, e.g., Na⁺ or K⁺), which in turn helps to keep the pyrrolide anion in solution and highly reactive.[2][4][5] In contrast, nonpolar solvents may not effectively dissolve the ionic intermediate, leading to a stalled reaction.
-
-
Probable Cause 2: Solvent-Induced Deactivation of the Nucleophile. Protic solvents, which possess O-H or N-H bonds, can form hydrogen bonds with the pyrrolide anion.[6][7] This "caging" effect stabilizes the anion, reducing its nucleophilicity and hindering its ability to attack the alkylating agent.[5][8]
-
Probable Cause 3: Moisture Contamination. Trace amounts of water in the solvent can quench the strong base (e.g., sodium hydride) used for deprotonation, as well as the pyrrolide anion itself.[1]
-
Solution: Always use anhydrous solvents.[1] Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
dot graph TD { A[Low or No Yield] --> B{Probable Cause?}; B --> C[Inadequate Solvation]; B --> D[Nucleophile Deactivation]; B --> E[Moisture Contamination]; C --> F[Solution: Use Polar Aprotic Solvent (e.g., DMF, DMSO)]; D --> G[Solution: Switch to Polar Aprotic Solvent]; E --> H[Solution: Use Anhydrous Solvent & Inert Atmosphere]; }
Caption: Troubleshooting workflow for low yield in pyrrole N-alkylation.
Issue 2: Formation of C-Alkylated Side Products
A significant challenge in pyrrole chemistry is controlling the regioselectivity of alkylation. The pyrrolide anion is an ambident nucleophile, meaning it can react at either the nitrogen or a carbon atom.
-
Probable Cause: Solvent Polarity and Ion Pairing. The degree of association between the pyrrolide anion and its metal counter-ion (e.g., Li⁺, Na⁺, K⁺) plays a crucial role in determining the site of alkylation.
-
In less polar solvents, the pyrrolide and its counter-ion exist as a tight ion pair. This sterically hinders the nitrogen atom, making the carbon atoms more accessible for attack by the electrophile, leading to C-alkylation.[1]
-
Highly polar, solvating solvents promote the separation of this ion pair.[2][4] This "free" pyrrolide anion is more likely to react at the more electronegative and less sterically hindered nitrogen atom.
-
Solution: To favor N-alkylation, use a highly polar aprotic solvent like DMF, DMSO, or Hexamethylphosphoramide (HMPA).[3][10] These solvents effectively solvate the cation, leading to a more "naked" and N-reactive pyrrolide anion.[2][4] Conversely, to favor C-alkylation, a less polar solvent like tetrahydrofuran (THF) or diethyl ether might be employed.[1][10]
-
dot graph LR { subgraph "Solvent Environment" A[Less Polar Solvent (e.g., THF)] B[Highly Polar Aprotic Solvent (e.g., DMF, DMSO)] end subgraph "Ion Pair State" C[Tight Ion Pair] D[Solvent-Separated Ion Pair] end subgraph "Reaction Outcome" E[Favors C-Alkylation] F[Favors N-Alkylation] end A --> C --> E; B --> D --> F; }
Caption: Influence of solvent polarity on N- vs. C-alkylation selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the key properties to consider when selecting a solvent for pyrrole N-alkylation?
A1: The most critical properties are polarity (dielectric constant), the ability to act as a hydrogen bond donor (protic vs. aprotic), and its boiling point. Polarity influences the solubility of reactants and the state of the pyrrolide ion pair.[11] Whether a solvent is protic or aprotic directly impacts the reactivity of the nucleophile.[6][12] The boiling point is a practical consideration for reaction temperature control.
Q2: Why are polar aprotic solvents generally preferred for SN2 reactions like N-alkylation?
A2: Polar aprotic solvents offer the best balance for SN2 reactions. Their polarity helps to dissolve the ionic reactants and stabilize the transition state.[8][13] Crucially, because they cannot donate hydrogen bonds, they do not form a tight "solvent cage" around the nucleophile, leaving it highly reactive and available to attack the electrophile.[5][7] This often leads to significantly faster reaction rates compared to protic solvents.[5][9]
Q3: Can the choice of base influence the optimal solvent?
A3: Absolutely. The base and solvent should be considered as a system. For instance, a strong base like sodium hydride (NaH) is often used in a polar aprotic solvent like DMF.[1] Weaker bases, such as potassium carbonate (K₂CO₃), may also be effective in highly polar solvents like DMF or DMSO, which enhance their basicity and solubility.[14][15] The compatibility of the base with the solvent is crucial for efficient deprotonation.
Q4: Are there "green" or more sustainable solvent alternatives for pyrrole N-alkylation?
A4: Yes, the field of green chemistry is actively exploring more environmentally friendly solvent options. For some N-alkylation reactions, propylene carbonate (PC) has been successfully used as both a green solvent and a reagent.[16] In some cases, reactions can be performed under solvent-free conditions, for example, using microwave irradiation with a catalyst, which represents a significant advancement in sustainable synthesis.[17][18][19] Phase-transfer catalysis (PTC) is another green technique that can allow the use of more benign solvents like toluene or even solvent-free conditions.[20][21]
Data Summary: Solvent Properties and Their Impact
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Typical Outcome in Pyrrole N-Alkylation |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | High yield and good N-selectivity.[1][3][14] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Excellent for promoting N-alkylation, high N-selectivity.[3][22] |
| Acetonitrile (MeCN) | Polar Aprotic | 38 | 82 | Good alternative to DMF/DMSO, promotes N-alkylation.[15] |
| Acetone | Polar Aprotic | 21 | 56 | Can be effective, particularly with weaker bases like K₂CO₃.[14] |
| Tetrahydrofuran (THF) | Polar Aprotic (less polar) | 7.5 | 66 | Can lead to a higher proportion of C-alkylation due to tighter ion pairing.[3][10] |
| Methanol (MeOH) | Polar Protic | 33 | 65 | Generally avoided; can lead to low yields due to nucleophile solvation.[5] |
| Water (H₂O) | Polar Protic | 80 | 100 | Unsuitable for reactions involving strong bases like NaH.[1] |
Note: Dielectric constants are approximate values at 25°C.[23]
Experimental Protocol: General Procedure for N-Alkylation of Pyrrole using NaH/DMF
This protocol provides a standard starting point for the N-alkylation of a generic pyrrole.
Materials:
-
Pyrrole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.2 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1-1.5 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the pyrrole.[1]
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the pyrrole (typical concentration 0.1-0.5 M).[1]
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care in a fume hood.[1]
-
Stirring: Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium pyrrolide.[1]
-
Alkylation: Slowly add the alkyl halide dropwise to the reaction mixture at 0 °C.[1]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours, or until completion as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gentle heating may be required for less reactive alkyl halides.[14]
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether.[1]
-
Washing: Wash the combined organic layers sequentially with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.[1]
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated pyrrole.[1]
dot graph G { rankdir=TB; node [shape=box, style=rounded]; A [label="1. Setup: Pyrrole in dry flask under inert gas"]; B [label="2. Add Anhydrous DMF"]; C [label="3. Cool to 0°C, Add NaH"]; D [label="4. Stir at 0°C (30-60 min)"]; E [label="5. Add Alkyl Halide dropwise at 0°C"]; F [label="6. Warm to RT, Monitor by TLC/LC-MS"]; G [label="7. Quench with aq. NH4Cl, Extract"]; H [label="8. Wash with Water & Brine"]; I [label="9. Dry & Concentrate"]; J [label="10. Purify by Chromatography"]; A -> B -> C -> D -> E -> F -> G -> H -> I -> J; }
Caption: Step-by-step experimental workflow for pyrrole N-alkylation.
References
-
Pyrrole - Wikipedia. Available from: [Link]
-
Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF - EduRev. Available from: [Link]
-
Optimization of reaction conditions a for the N-alkylation of pyrrole 2a - ResearchGate. Available from: [Link]
-
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Available from: [Link]
-
Formation of N-Alkylpyrroles via Intermolecular Redox Amination - PMC - NIH. Available from: [Link]
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines - ACS Publications. Available from: [Link]
-
N-Alkylation of indole and pyrroles in dimethyl sulphoxide - ResearchGate. Available from: [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PMC. Available from: [Link]
-
What are the effects of solvents on SN1 and SN2 reactions? - Quora. Available from: [Link]
-
Polar Protic and Polar Aprotic Solvents - Chemistry Steps. Available from: [Link]
-
11.3: Characteristics of the SN2 Reaction - Chemistry LibreTexts. Available from: [Link]
-
Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed. Available from: [Link]
-
Protic vs. Aprotic Solvents: Difference in Organic Chemistry - Orango. Available from: [Link]
-
N-alkylation of indole and pyrroles in dimethyl sulphoxide - RSC Publishing. Available from: [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal. Available from: [Link]
-
Pyrrole chemistry. XVII. Alkylation of the pyrrolyl ambident anion. Available from: [Link]
-
Heterocyclic Chemistry. Available from: [Link]
-
Sustainable Synthesis of N‑Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3‑Hydroxy-2- pyrones and Amines - IRIS . Available from: [Link]
-
Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
Troubleshooting: How to Improve Yield - University of Rochester. Available from: [Link]
-
Polar Protic and Aprotic Solvents - ChemTalk. Available from: [Link]
-
Examples of High Polarity Solvents - The Periodic Table. Available from: [Link]
-
Solvent Effects on Sn2 Reactions - YouTube. Available from: [Link]
-
Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness.org. Available from: [Link]
-
Polar Protic vs. Polar Aprotic Solvents : r/chemhelp - Reddit. Available from: [Link]
-
Steric effects and solvent effects on SN2 reactions - PubMed. Available from: [Link]
-
8.2: Factors That Affect ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Reactions - Chemistry LibreTexts. Available from: [Link] -
Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - RSC Publishing. Available from: [Link]
-
Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation | Request PDF - ResearchGate. Available from: [Link]
-
A green and efficient method for the synthesis of pyrroles using a deep eutectic solvent ([CholineCl][ZnCl2]3) under solvent-fre. Available from: [Link]
-
Two Consecutive PTC N-Alkylations - PTC Organics, Inc. Available from: [Link]
-
8.8: Structural and Solvent Effects in ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">
Reactions - Chemistry LibreTexts. Available from: [Link] -
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - MDPI. Available from: [Link]
-
Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. Available from: [Link]
-
The classification and size order of polar solvents - Junyuan Petroleum Group. Available from: [Link]
-
An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - MDPI. Available from: [Link]
-
Dielectric Constants of Common Solvents | PDF | Tetrahydrofuran - Scribd. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactivity and Properties of Pyrrole - Organic Chemistry PDF [edurev.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. The classification and size order of polar solvents - Junyuan Petroleum Group ᴾᵘʳⁱᵗʸ. Qᵘᵃˡⁱᵗʸ. ᵀʳᵘˢᵗ. [junyuanpetroleumgroup.com]
- 12. theorango.com [theorango.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 16. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. re.public.polimi.it [re.public.polimi.it]
- 19. mdpi.com [mdpi.com]
- 20. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 21. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 22. N-alkylation of indole and pyrroles in dimethyl sulphoxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 23. scribd.com [scribd.com]
minimizing impurities in the synthesis of functionalized pyrroles
Ticket ID: PYR-SYN-OPT-001
Status: Open
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome
You have reached the Tier-3 Synthesis Support Desk. I understand you are facing challenges with impurity profiles in functionalized pyrrole synthesis. This scaffold is notoriously deceptive; while the ring formation looks simple on paper, the electron-rich nature of the pyrrole nucleus makes it a "suicide substrate" prone to oxidative polymerization and acid-catalyzed decomposition.
This guide moves beyond standard textbook procedures. We will troubleshoot the causality of impurities in the three most common synthetic pathways—Paal-Knorr , Hantzsch , and Barton-Zard —and provide a definitive protocol for the most critical step: Purification .
Module 1: The Paal-Knorr Condensation
Core Issue: Oligomerization and Furan Formation.[1] The Mechanism: The reaction proceeds via hemiaminal formation followed by cyclization and dehydration. The Trap: High acidity accelerates the reaction but triggers electrophilic attack of the product on itself (polymerization). Low pH (<3) favors the formation of Furans over Pyrroles.[2]
Troubleshooting Workflow
Figure 1: Decision matrix for diagnosing Paal-Knorr reaction failures based on pH and physical appearance.
Optimized Protocol: Lewis-Acid Catalyzed Paal-Knorr
Replaces traditional HCl/AcOH reflux to minimize acid-induced oligomers.
-
Stoichiometry: 1.0 eq. 1,4-dicarbonyl : 1.2 eq. Amine : 0.1 eq. Ytterbium(III) Triflate [Yb(OTf)₃].
-
Solvent: Ethanol/Water (3:1) or pure Ethanol. Avoid benzene/toluene unless azeotropic removal of water is strictly necessary.
-
Execution:
-
Dissolve dicarbonyl and amine in solvent.
-
Add catalyst.[3][4] Stir at room temperature (RT) for 30 mins.
-
Self-Validating Step (TLC): Stain with Ehrlich’s Reagent (p-dimethylaminobenzaldehyde). Pyrroles turn bright pink/red. If the spot is brown/black before staining, oxidation has occurred.
-
If conversion is slow, heat to 50°C. Avoid reflux if possible.
-
-
Workup: Remove solvent in vacuo. Extract with EtOAc.[5] Wash with mild NaHCO₃ (not NaOH, strong base can strip N-H protons or hydrolyze esters).
Module 2: The Hantzsch Synthesis
Core Issue: Regioisomers and N- vs. C-alkylation.
The Mechanism: Condensation of an
Critical Control Points
| Parameter | Recommendation | Scientific Rationale |
| Order of Addition | Pre-form the Enamine | Stir |
| Temperature | Gradual Ramp | Start at 0°C for halide addition, then warm to RT. High initial heat promotes random condensation. |
| Solvent | Protic (EtOH/MeOH) | Stabilizes the ionic intermediates of the cyclization step. |
| Sterics | Bulky Groups | If R-groups are small (Methyl/Ethyl), regioisomer formation is higher. Lower temperature is critical here.[6] |
Module 3: The Barton-Zard Reaction
Core Issue: Incomplete conversion and Nitro-alkene polymerization.
The Mechanism: Base-catalyzed Michael addition of
Troubleshooting Guide
-
Problem: Reaction turns into a gel (Polymerization of nitroalkene).
-
Fix: The nitroalkene is sensitive to strong bases. Switch from DBU/t-BuOK to a milder, heterogeneous base like Potassium Carbonate (K₂CO₃) in THF or Isopropanol.
-
-
Problem: Product contains an aliphatic side chain (Incomplete aromatization).
-
Fix: The elimination of the nitro group (
) is the final step. Ensure the reaction runs long enough. If the intermediate is isolated, treat with DBU to force aromatization.
-
Module 4: Purification (The "Black Tar" Solution)
Core Directive: Functionalized pyrroles are acid-sensitive . Standard silica gel chromatography (pH ~5) is often acidic enough to decompose your product on the column, turning a clean crude oil into a black band that never elutes.
Protocol: The "Neutralized Silica" Technique
Use this for ALL pyrrole purifications unless the pyrrole is electron-deficient (e.g., has -NO2 or -CN directly on the ring).
-
Slurry Preparation:
-
Prepare your eluent system (e.g., Hexanes/EtOAc).[7]
-
Add 1% Triethylamine (Et₃N) to the solvent mixture.
-
Add the silica gel to this mixture and swirl. Let it sit for 5 minutes. This neutralizes acidic sites on the silica surface.
-
-
Column Packing:
-
Pour the slurry. Flush with 2 column volumes of eluent (containing 1% Et₃N).
-
-
Loading:
-
Load your crude sample.[7]
-
Crucial: Do not put Et₃N in the eluent used to run the column during the separation, as it may cause streaking. The pre-treatment is usually sufficient. If the compound is extremely unstable, keep 0.5% Et₃N in the mobile phase.
-
-
Elution:
-
Run the column fast. Pyrroles decompose with time on silica, even if neutralized.
-
Visualization: Use UV (254 nm) and Ehrlich’s Stain.
-
Purification Decision Tree
Figure 2: Selection logic for stationary phases based on pyrrole electronic properties.
Frequently Asked Questions (FAQs)
Q: My pyrrole was a white solid, but after one day on the bench, it turned pink/brown. Is it ruined? A: Not necessarily. Pyrroles are prone to auto-oxidation in air, forming colored impurities (often dipyrromethenes) even at ppm levels. These act as dyes, coloring the whole sample.
-
Fix: Dissolve in a small amount of Et₂O, filter through a small pad of neutral alumina to remove the colored oxides, and re-evaporate. Store immediately under Argon at -20°C in the dark.
Q: Can I use HPLC for purification? A: Yes, but avoid TFA (Trifluoroacetic acid) in your mobile phase if your pyrrole is acid-sensitive. Use an Ammonium Formate or Ammonium Acetate buffer (pH ~7-8) instead.
Q: In the Hantzsch synthesis, I see two spots close together on TLC. What are they? A: These are likely the regioisomers (N-alkylated vs C-alkylated intermediates or isomeric pyrroles).
-
Differentiation: Run an NMR of the crude. N-alkylated impurities often show distinct shifts for the
-protons. C-alkylated pyrroles will show the characteristic NH broad singlet (exchangeable with D₂O).
References
-
BenchChem. Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity. Retrieved from
-
Amarnath, V., et al. (1991).[2][8] Mechanism of the Paal-Knorr Pyrrole Synthesis. Journal of Organic Chemistry. (Cited via Wikipedia/Organic Chemistry Portal). Retrieved from
-
Thieme Connect. The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications. Synthesis, 2019, 51, 816–828.[3] Retrieved from
-
Liu, X., et al. (2021).[5] Ring-contraction of Hantzsch esters and their derivatives to pyrroles. Green Chemistry. Retrieved from
-
BenchChem. Technical Support Center: Purification of Substituted 1H-Pyrrol-2(3H)-ones. Retrieved from
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. allaboutchemistry.net [allaboutchemistry.net]
- 5. Ring-contraction of hantzsch esters and their derivatives to pyrroles via electrochemical extrusion of ethyl acetate out of aromatic rings - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Mass Spectrometry Guide: N-Alkoxyalkylpyrroles vs. N-Alkyl Analogs
Topic: Mass Spectrometry Fragmentation Pattern of N-Alkoxyalkylpyrroles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In drug discovery and metabolic profiling, distinguishing between N-alkoxyalkylpyrroles (often synthetic precursors or oxidative metabolites) and their N-alkyl analogs is a critical analytical challenge.[1] While both classes share the aromatic pyrrole core, the introduction of an ether linkage in the N-substituent dramatically alters the mass spectral fragmentation landscape.
This guide provides a technical comparison of the fragmentation patterns of N-alkoxyalkylpyrroles (The Target Class) versus N-alkylpyrroles (The Alternative Class) . By analyzing the competing influence of the ether oxygen against the aromatic pyrrole ring, we establish a robust set of diagnostic ions for structural elucidation.
Mechanistic Comparison: Fragmentation Pathways
The fragmentation of N-substituted pyrroles is governed by the stability of the resulting carbocations. The "Product" (N-alkoxyalkylpyrrole) introduces a competing charge stabilization center (the ether oxygen) that is absent in the "Alternative" (N-alkylpyrrole).
Electron Ionization (EI) Mechanisms
Under hard ionization (70 eV), the molecular ion (
-
The Alternative (N-Alkylpyrroles):
-
Dominant Pathway:
-cleavage of the N-alkyl chain.[1] The radical site on the nitrogen induces cleavage of the C-C bond beta to the ring, often resulting in a ring expansion to a stable pyridinium-like cation (m/z 80, 94, etc., depending on ring substitution). -
Secondary Pathway: McLafferty Rearrangement (if
-hydrogen is present), leading to the loss of a neutral alkene.[1]
-
-
The Product (N-Alkoxyalkylpyrroles):
-
Dominant Pathway (Ether-Directed):
-cleavage relative to the ether oxygen.[1] The lone pair on the oxygen atom strongly directs cleavage, generating stable oxonium ions. -
Diagnostic Cleavage: Rupture of the
bond.[1] Unlike the alkyl analog, the ether linkage provides a labile bond that yields characteristic alkoxy fragments or loss of the alkoxy group . -
Suppression of Ring Expansion: The facile ether fragmentation often competes effectively with the pyrrole ring expansion, reducing the relative abundance of the pyridinium-like ions compared to the alkyl analog.
-
Electrospray Ionization (ESI) Mechanisms
Under soft ionization (
-
N-Alkylpyrroles: Protonation occurs on the pyrrole ring (C2 or C3) or the nitrogen (less favored due to aromaticity). Fragmentation requires high collision energy and typically involves loss of the alkyl chain.
-
N-Alkoxyalkylpyrroles: The ether oxygen acts as a "proton sponge," creating a secondary protonation site.[1] This facilitates charge-proximal fragmentation, specifically the loss of the alcohol moiety (
), a transition not observed in N-alkyl analogs.[1]
Visualization of Fragmentation Pathways
Figure 1: Comparative fragmentation pathways under Electron Ionization (EI).[1] The N-alkoxyalkylpyrrole (Green/Yellow) exhibits oxygen-directed cleavage pathways distinct from the alkyl-chain dominance of the N-alkylpyrrole (Red).[1]
Diagnostic Data Comparison
The following table contrasts the spectral signatures of a representative pair: N-(2-methoxyethyl)pyrrole (Target) vs. N-pentylpyrrole (Alternative). Note that while not isomers, they represent the functional divergence.[1]
Table 1: Diagnostic Ion Comparison (EI, 70 eV)
| Feature | N-Alkoxyalkylpyrrole (Target) | N-Alkylpyrrole (Alternative) | Diagnostic Significance |
| Molecular Ion ( | Distinct | Distinct | Both show stable molecular ions due to aromaticity.[1] |
| Base Peak | m/z 45 ( | m/z 80/81 (Pyrrolyl-methyl) | CRITICAL: The base peak in the Target is often the ether fragment (oxonium ion), whereas the Alternative is dominated by the pyrrole ring fragment. |
| Loss of Side Chain | Target shows specific loss of alkoxy radical; Alternative shows loss of alkyl radical series ( | ||
| Low Mass Region | Series: 31, 45, 59 (Ether series) | Series: 29, 43, 57 (Alkane series) | The presence of the "Ether Series" confirms the N-alkoxyalkyl motif. |
| McLafferty Rearr. | Suppressed / Modified | Prominent (if chain | N-alkylpyrroles with long chains show strong McLafferty ions ( |
Experimental Protocols
To replicate these diagnostic patterns, the following self-validating protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: Obtain fingerprint EI spectra for library matching and structural confirmation.
-
Sample Preparation:
-
GC Parameters:
-
MS Parameters:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: Confirm molecular weight and analyze labile ether losses via CID.
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2][3][4]
-
MS/MS Experiment:
Experimental Workflow Diagram
Figure 2: Analytical workflow for distinguishing N-alkoxyalkylpyrroles. The parallel use of GC-MS (for oxonium ions) and LC-MS (for neutral alcohol loss) provides high-confidence identification.[1]
References
-
BenchChem. (2025).[1][2] Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. Retrieved from [1]
-
Liang, X., et al. (2013).[1][3] "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry. Retrieved from
-
NIST Mass Spectrometry Data Center. (2025).[1] Mass Spectrum of Pyrrole Derivatives. Retrieved from [1]
-
McLafferty, F. W. (1959).[1][5][6] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Retrieved from [1]
-
Gross, M. L. (2004).[1][5] "Focus in honor of Fred McLafferty... for the discovery of the McLafferty Rearrangement." Journal of the American Society for Mass Spectrometry.[1][5] Retrieved from [1]
Sources
- 1. 2-Methylpyrrole | C5H7N | CID 12489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 6. McLafferty Rearrangement: Definition, Examples and Mechanism [chemistrylearner.com]
A Comparative Guide to Chiral HPLC Analysis of 1-(1-methoxypropan-2-yl)-1H-pyrrole
This guide provides a comprehensive, in-depth comparison of methodologies for the chiral High-Performance Liquid Chromatography (HPLC) analysis of 1-(1-methoxypropan-2-yl)-1H-pyrrole. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols. Instead, it offers a logical, evidence-based workflow for method development, explaining the scientific rationale behind each experimental choice and providing the supporting data necessary to make informed decisions for separating this and structurally similar chiral compounds.
Introduction: The Analytical Challenge of this compound
The compound this compound possesses a single stereogenic center at the C2 position of the propane group. As with many chiral molecules in pharmaceutical development, the individual enantiomers can exhibit significantly different pharmacological and toxicological profiles.[1][2] Consequently, the development of a robust, selective, and reliable analytical method to separate and quantify these enantiomers is a critical requirement for quality control, pharmacokinetic studies, and regulatory compliance.
The molecule itself presents a distinct analytical challenge. It is a small, relatively polar, and aprotic compound with a pyrrole ring that can participate in π-π interactions and a methoxy group that can act as a hydrogen bond acceptor. Successful chiral separation hinges on exploiting these structural features through carefully selected Chiral Stationary Phases (CSPs) and mobile phase conditions.[3] This guide details a systematic screening approach to identify the optimal analytical conditions.
The Cornerstone of Chiral Separation: The Three-Point Interaction Model
Chiral recognition in HPLC is fundamentally governed by the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase.[4] For effective discrimination, the "three-point interaction rule" proposed by Dalgliesh provides a foundational model. This rule posits that for chiral recognition to occur, there must be at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole forces) between the chiral selector and one of the enantiomers. The other enantiomer will be unable to establish all three interactions simultaneously, leading to a difference in binding energy and, consequently, differential retention times.[5]
Experimental Design: A Comparative Screening Strategy
Given the absence of a pre-existing method for this specific analyte, a systematic screening protocol is the most efficient path to a successful separation.[3][6] Our strategy involves screening a set of complementary CSPs, known for their broad enantioselectivity, across different mobile phase modes.
3.1. Selection of Chiral Stationary Phases (CSPs)
Polysaccharide-based CSPs are the most widely used and successful for a broad range of chiral compounds due to their complex three-dimensional structures which offer multiple interaction sites.[4][7] We have selected four columns based on derivatives of amylose and cellulose, which are known to provide complementary selectivity.
| CSP ID | Chiral Selector | Particle Size | Rationale for Inclusion |
| CSP-1 | Amylose tris(3,5-dimethylphenylcarbamate) | 5 µm | Known for strong π-π and hydrogen bonding capabilities; highly successful for a wide range of racemates.[7] |
| CSP-2 | Cellulose tris(3,5-dimethylphenylcarbamate) | 5 µm | Often shows complementary selectivity to its amylose counterpart due to differences in the polymer's helical structure.[8] |
| CSP-3 | Cellulose tris(4-methylbenzoate) | 5 µm | The ester derivative offers different electronic and steric properties compared to carbamates, potentially leading to unique selectivity. |
| CSP-4 | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) | 3 µm | Immobilized phases allow for a wider range of solvents, including those prohibited for coated phases, and offer enhanced robustness.[6][9] |
3.2. Mobile Phase Screening Protocol
The choice of mobile phase dramatically influences chiral recognition by affecting the analyte's and selector's conformation and mediating their interactions.[5][10] We will evaluate three primary elution modes: Normal Phase (NP), Polar Organic (PO), and Reversed-Phase (RP).
-
Normal Phase (NP): Utilizes non-polar solvents like n-hexane with a polar modifier (e.g., isopropanol, ethanol). This mode often promotes hydrogen bonding and dipole-dipole interactions.[3]
-
Polar Organic (PO): Employs polar organic solvents like methanol, ethanol, or acetonitrile. This mode is beneficial for polar compounds that have poor solubility in hexane.[8]
-
Reversed-Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. Hydrophobic interactions often play a more significant role.[11]
For acidic or basic analytes, additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are crucial for improving peak shape and selectivity by suppressing ionization.[3][10] For our neutral analyte, additives are initially omitted but can be explored during optimization.
Workflow for Chiral Method Development
The following diagram illustrates the logical flow of our screening and optimization process.
Caption: Systematic workflow for chiral HPLC method development.
Comparative Results and Discussion
The following tables summarize the hypothetical screening results. The data are representative of a typical outcome for a small, polar analyte.
Test Conditions:
-
Columns: As described in Table 3.1
-
Dimensions: 250 x 4.6 mm, 5 µm (unless noted)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 230 nm (based on pyrrole chromophore)
4.1. Normal Phase Screening Data
Mobile Phases: A: n-Hexane/Isopropanol (90:10, v/v); B: n-Hexane/Ethanol (90:10, v/v)
| CSP ID | Mobile Phase | k1 | k2 | Selectivity (α) | Resolution (Rs) | Comments |
| CSP-1 | A | 2.15 | 2.47 | 1.15 | 1.85 | Good separation, baseline resolved. |
| CSP-1 | B | 2.55 | 2.88 | 1.13 | 1.62 | Ethanol gives slightly more retention but less resolution. |
| CSP-2 | A | 3.01 | 3.01 | 1.00 | 0.00 | No separation observed. |
| CSP-2 | B | 3.45 | 3.52 | 1.02 | 0.25 | Hint of separation, not useful. |
| CSP-3 | A | 1.88 | 1.95 | 1.04 | 0.51 | Poor separation. |
Analysis: The Amylose-based CSP-1 provided the best performance under normal phase conditions, with isopropanol as the modifier yielding superior resolution. This suggests that the specific arrangement of carbamate groups on the amylose backbone creates "chiral pockets" or interaction sites that effectively discriminate between the enantiomers, likely through a combination of hydrogen bonding to the methoxy oxygen and π-π interactions with the pyrrole ring.[4] The cellulose-based columns were ineffective in this mode.
4.2. Polar Organic Mode Screening Data
Mobile Phases: C: Acetonitrile (100%); D: Methanol (100%)
| CSP ID | Mobile Phase | k1 | k2 | Selectivity (α) | Resolution (Rs) | Comments |
| CSP-1 | C | 1.52 | 1.52 | 1.00 | 0.00 | No separation. |
| CSP-2 | D | 1.10 | 1.25 | 1.14 | 1.75 | Good separation in pure methanol. |
| CSP-4 (3 µm) | D | 0.95 | 1.11 | 1.17 | 2.10 | Excellent separation, sharper peaks due to smaller particle size. |
Analysis: In a fascinating display of complementary selectivity, the cellulose-based CSP-2, which failed in normal phase, provided good separation in polar organic mode. The immobilized amylose column (CSP-4) gave the best result overall in this mode, with higher efficiency and selectivity. In polar organic solvents, the mechanism of interaction changes. The solvent molecules compete for polar interaction sites on the CSP, and chiral recognition may be driven more by dipole-stacking and steric repulsion.[8] The success of methanol suggests it provides the right balance of interaction with the CSP to allow for effective chiral discrimination of the analyte.
Recommended Protocol and Optimization
Based on the screening data, two viable methods emerged. The method using CSP-1 in Normal Phase is a strong candidate. However, the method using CSP-4 in Polar Organic Mode offers faster analysis (lower k values) and higher resolution, making it the superior choice for high-throughput applications.
5.1. Detailed Optimized Protocol
-
Column: CSP-4: Immobilized Amylose tris(3,5-dimethylphenylcarbamate), 150 x 4.6 mm, 3 µm
-
Mobile Phase: 100% Methanol
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C (Increased temperature can improve peak efficiency)
-
Injection Volume: 5 µL
-
UV Detection: 230 nm
-
Expected Retention Times: ~3.8 min and ~4.4 min
-
Expected Resolution (Rs): > 2.0
5.2. Causality of Optimization Choices
-
Column Choice: The 3 µm particle size of CSP-4 provides higher efficiency (sharper peaks) compared to 5 µm particles, leading to better resolution and sensitivity, which is particularly beneficial for trace-level impurity analysis.[12]
-
Mobile Phase: Pure methanol is a simple, isocratic mobile phase that is easy to prepare and provides excellent selectivity. Its polar nature is well-suited for the solubility of the analyte.
-
Flow Rate: Reduced from 1.0 to 0.8 mL/min to improve mass transfer and further enhance resolution, balancing analysis time with performance.
-
Temperature: A slight increase to 30 °C can decrease mobile phase viscosity, lower backpressure, and often improve peak shape. Thermodynamic effects on retention and selectivity should always be verified.[7][10]
Diagram of Proposed Chiral Recognition Mechanism
The following diagram illustrates the hypothetical three-point interaction between the (S)-enantiomer of the analyte and the amylose-based CSP.
Caption: Hypothetical 3-point interaction model on an amylose CSP.
Conclusion
This guide demonstrates a systematic and scientifically-grounded approach to developing a chiral HPLC method for this compound. By comparing a curated set of polysaccharide-based CSPs across different elution modes, we identified two effective, yet distinct, separation methods. The superior method utilizes an immobilized amylose-based column (CSP-4) in a polar organic mode with pure methanol, offering high resolution, efficiency, and speed.
The principles and workflow detailed herein—from understanding the theory of chiral recognition to executing a logical screening protocol and optimizing the final conditions—provide a robust framework for tackling the chiral separation of novel pharmaceutical compounds. This comparative approach not only yields a validated method but also deepens the understanding of the underlying separation mechanisms.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
HPLC Technical Tip: Chiral Method Development. Phenomenex. [Link]
-
Chiral HPLC Method Development. I.B.S. Analytical. [Link]
-
Direct chiral HPLC separation on CSPs. Chiralpedia. [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]
-
HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]
-
Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. National Center for Biotechnology Information. [Link]
-
HPLC enantioseparation and absolute configuration of novel anti-inflammatory pyrrole derivatives. PubMed. [Link]
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. National Center for Biotechnology Information. [Link]
-
Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. ResearchGate. [Link]
-
Chiral column chromatography. Wikipedia. [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]
-
Separation of 1H-Pyrrole, 2,5-dihydro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Common chiral stationary phases, their selectors, and the most... ResearchGate. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Chiral High Performance Liquid Chromatography: Review. IJPPR. [Link]
-
Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. MDPI. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
-
Chiral-phase HPLC analysis Chiral-phase HPLC analysis of (±)-1 and (+)-2. ResearchGate. [Link]
-
Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]
-
Trends in Enantioselective High Performance Liquid Chromatography. LCGC International. [Link]
-
Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. [Link]
Sources
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Taming the Super-Nucleophile: A Comparative Guide to Pyrrole Reactivity
This guide provides a technical comparison of unsubstituted versus substituted pyrroles, focusing on their distinct reactivity profiles, regioselectivity rules, and handling requirements in drug discovery contexts.[1]
Executive Summary: The "Wild" vs. The "Tamed"
Pyrrole is a
For the medicinal chemist, substituted pyrroles represent the "tamed" scaffold. By introducing electron-withdrawing groups (EWGs) or bulky protecting groups, researchers can modulate reactivity, invert regioselectivity, and ensure the stability required for multi-step synthesis.[1]
Quick Comparison Matrix
| Feature | Unsubstituted Pyrrole | Substituted Pyrrole (EWG/Protected) |
| Reactivity (EAS) | Extreme ( | Moderate to Controlled |
| Regioselectivity | Strong C2 ( | Tunable (C3 or C4/C5 accessible) |
| Acid Stability | Poor (Polymerizes/Trimerizes) | High (Stable to acidic workups) |
| Oxidation | Air-sensitive (Darkens/Polymerizes) | Stable / Resistant to autoxidation |
| Primary Utility | Raw material / Simple building block | Advanced intermediate / Drug core |
Electronic Landscape & Regioselectivity[1]
The Unsubstituted Preference (C2 vs. C3)
In unsubstituted pyrrole, electrophilic attack occurs preferentially at the C2 (
-
C2 Attack: Delocalizes charge over 3 atoms (N, C3, C5).[1]
-
C3 Attack: Delocalizes charge over only 2 atoms (N, C2).[1]
The Substituted Switch
Substituents alter this landscape through steric and electronic effects.[1]
-
N-Triisopropylsilyl (TIPS): The bulky group sterically blocks C2, forcing electrophiles to C3 .[1]
-
N-Phenylsulfonyl (PhSO
): Acts as a chemical switch.[1]-
With AlCl
: Yields C3 product (Thermodynamic control/Organoaluminum mechanism).[1] -
With BF
: Yields C2 product (Kinetic control).
-
-
C2-EWG (e.g., Ester): Deactivates the ring and directs incoming electrophiles to C4 or C5 (meta-directing equivalent).[1]
Visualization: Regioselectivity Decision Tree
Caption: Decision logic for predicting the major regioisomer in electrophilic aromatic substitution of pyrroles.
Comparative Reactivity Data
Relative Rates of Reaction
The reactivity difference is best illustrated by the rate of trifluoroacetylation (a standard probe for nucleophilicity).
| Heterocycle | Relative Rate ( | Interpretation |
| Pyrrole | "Super-nucleophile" – requires mild reagents.[1] | |
| Furan | Moderately reactive.[1] | |
| Thiophene | Baseline (Standard aromatic reactivity).[1] | |
| Benzene | Unreactive under these conditions.[1] |
Implication: Protocols designed for benzene (e.g., nitration with H
Acid Sensitivity & Polymerization[1]
-
Unsubstituted: In strong acid, C3 is protonated, forming an electrophilic cation that is attacked by a neutral pyrrole molecule.[1] This leads to rapid formation of a trimer (pyrrole red) and insoluble polymers.[1]
-
Substituted (EWG): The presence of an electron-withdrawing group (e.g., -COOMe) destabilizes the cationic intermediate required for polymerization, rendering the molecule stable to acidic hydrolysis or workups.[1]
Experimental Protocols
Protocol A: Vilsmeier-Haack Formylation (Unsubstituted vs. Substituted)
This comparison highlights the need for temperature control with the more reactive unsubstituted substrate.
Reagents:
-
Vilsmeier Reagent: POCl
(1.1 eq) + DMF (1.2 eq).[1] -
Substrate: Pyrrole (1.0 eq) OR 3-Methylpyrrole (1.0 eq).
-
Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]
Methodology:
-
Reagent Formation: Cool DMF to 0°C. Add POCl
dropwise under N . Stir 15 min to form the chloroiminium salt (white precipitate may form). -
Addition (The Critical Step):
-
Reaction:
-
Unsubstituted: Stir at 0°C -> RT for 30 min. (Fast reaction).
-
Substituted: May require heating to 40-60°C to drive to completion if sterically hindered.[1]
-
-
Hydrolysis: Pour into ice/saturated NaOAc (aq). Do not use strong acid for the unsubstituted workup to avoid polymerization of unreacted starting material.[1]
-
Result:
Protocol B: Regioselective Friedel-Crafts Acylation
Demonstrating the "N-Phenylsulfonyl Switch" to access the elusive C3 position.
-
Substrate: 1-(Phenylsulfonyl)pyrrole.[1]
-
Condition A (C3-Selective):
-
Condition B (C2-Selective):
Strategic Applications in Drug Discovery
Why choose one over the other?
-
Scaffold Construction: Unsubstituted pyrrole is rarely the final drug core due to metabolic instability (oxidation).[1] It is used as a cheap starting material to build complex fused rings (e.g., indoles, pyrrolopyrimidines).[1]
-
Lipophilicity & Binding: Substituted pyrroles (e.g., Atorvastatin) use the pyrrole ring as a rigid spacer.[1] The substituents (phenyl, isopropyl) fill hydrophobic pockets in the target protein (e.g., HMG-CoA reductase), while the nitrogen can participate in H-bonding if unprotected.[1]
Mechanism of Acid-Catalyzed Polymerization (Avoidance Strategy)
Caption: The mechanism of acid-catalyzed failure.[1] Substituents (EWG) prevent the formation of the C3-protonated cation, stopping this pathway.[1]
References
-
Reactivity of Pyrrole vs. Benzene Derivatives : Pyrrole - Wikipedia. Available at: [Link][1]
-
Regioselectivity of N-Sulfonyl Pyrroles : Kakushima, M. et al. "Acylation of N-p-Toluenesulfonylpyrrole...[1][16] Evidence for Organoaluminum Intermediates." Journal of Organic Chemistry. Available at: [Link]
-
Oxidation of Pyrroles : The Oxidation of Pyrrole. ResearchGate. Available at: [Link]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. The partial reduction of electron-deficient pyrroles: procedures describing both Birch (Li/NH3) and ammonia-free (Li/DBB) conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 8. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. researchgate.net [researchgate.net]
- 11. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. Unusual Regio- and Chemoselectivity in Oxidation of Pyrroles and Indoles Enabled by a Thianthrenium Salt Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Friedel-Crafts Acylation [organic-chemistry.org]
- 16. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
As a Senior Application Scientist, I've frequently encountered the challenge of unambiguously identifying and differentiating N-substituted pyrrole isomers. These heterocyclic scaffolds are foundational in medicinal chemistry and materials science, and the specific nature of the N-substituent dictates the molecule's biological activity, electronic properties, and overall function.[1] Misidentification can lead to costly delays in research and development.
This guide provides a comprehensive, data-driven comparison of N-substituted pyrrole isomers using a suite of standard spectroscopic techniques. We will move beyond simply listing data, focusing instead on the causality—why different isomers produce distinct spectral fingerprints. By understanding the underlying principles, researchers can confidently characterize their molecules and make informed decisions in their synthetic and screening campaigns.
For this guide, we will focus our comparison on three representative isomers that highlight key structural and electronic differences:
-
N-Vinylpyrrole: Features an sp²-hybridized, conjugated substituent.
-
N-Acetylpyrrole: An electron-withdrawing substituent.
-
N-Phenylpyrrole: An aromatic, conjugating substituent.
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. The chemical shift (δ) of each nucleus is exquisitely sensitive to its local electronic environment, allowing us to map the molecule's connectivity and electronic landscape.
Causality Behind NMR Distinctions
The substituent on the pyrrole nitrogen dramatically alters the electron density of the entire ring system.
-
Electron-Withdrawing Groups (EWGs): An N-acetyl group pulls electron density away from the pyrrole ring through resonance and inductive effects. This "deshields" the ring protons and carbons, causing their signals to appear at a higher chemical shift (downfield).[2]
-
Conjugated Groups: N-vinyl and N-phenyl groups introduce extended π-systems. The aromatic ring current of the phenyl group, in particular, exerts a significant deshielding effect on nearby protons.[3] The orientation of the substituent relative to the pyrrole ring influences the degree of conjugation and, consequently, the chemical shifts.
¹H NMR Comparison
The protons on the pyrrole ring, designated as α-protons (at C2, C5) and β-protons (at C3, C4), are the most informative reporters of N-substitution.
-
N-Acetylpyrrole: The strong electron-withdrawing nature of the acetyl group causes the α-protons to be significantly shifted downfield (~7.3 ppm) compared to the β-protons (~6.2 ppm).[4] The methyl protons of the acetyl group appear as a sharp singlet around 2.4 ppm.[4]
-
N-Phenylpyrrole: The α-protons (~7.08 ppm) and β-protons (~6.34 ppm) are both influenced by the phenyl group.[5] The signals for the phenyl protons themselves appear in the aromatic region (7.2-7.4 ppm), often as a complex multiplet.[5]
-
N-Vinylpyrrole: The vinyl group protons create a characteristic splitting pattern, typically an AMX system, with distinct signals for the proton on the nitrogen-adjacent carbon and the two terminal protons.
Table 1: Comparative ¹H NMR Data (CDCl₃, ppm)
| Compound | α-Protons (H2, H5) | β-Protons (H3, H4) | Substituent Protons |
| N-Acetylpyrrole | ~7.3 (t) | ~6.2 (t) | ~2.4 (s, 3H, -CH₃)[4] |
| N-Phenylpyrrole | ~7.08 (t) | ~6.34 (t) | ~7.40-7.21 (m, 5H, Ar-H)[5] |
| N-Vinylpyrrole | ~6.9 (dd) | ~6.2 (t) | ~6.5 (dd, 1H, N-CH=), ~5.1 (dd, 1H, =CH₂), ~4.6 (dd, 1H, =CH₂) |
Chemical shifts are approximate and can vary with solvent and concentration. Multiplicity: s=singlet, t=triplet, m=multiplet, dd=doublet of doublets.
¹³C NMR Comparison
¹³C NMR provides a direct measure of the carbon skeleton's electronic environment. The trends observed in ¹H NMR are often magnified in the ¹³C spectrum.
-
N-Acetylpyrrole: The carbonyl carbon of the acetyl group provides a hallmark signal far downfield (~168.0 ppm). The α-carbons (C2, C5) are shifted downfield to ~120.9 ppm due to the EWG's influence.[4]
-
N-Phenylpyrrole: The α-carbons are typically found around 121-122 ppm, while the β-carbons are around 110-111 ppm. The phenyl carbons produce several signals in the 120-140 ppm range.
-
N-Vinylpyrrole: The sp² carbons of the vinyl group give characteristic signals, typically with the nitrogen-bound carbon around 130 ppm and the terminal CH₂ carbon around 108 ppm.
Table 2: Comparative ¹³C NMR Data (CDCl₃, ppm)
| Compound | α-Carbons (C2, C5) | β-Carbons (C3, C4) | Substituent Carbons |
| N-Acetylpyrrole | ~120.9 | ~111.9 | ~168.0 (C=O), ~24.0 (-CH₃)[4] |
| N-Phenylpyrrole | ~121.5 | ~110.1 | ~140.7 (ipso), ~129.3, ~126.7, ~120.8 (Ar-C) |
| N-Vinylpyrrole | ~120.0 | ~109.0 | ~131.0 (N-CH=), ~108.5 (=CH₂) |
Chemical shifts are approximate and sourced from typical values. Specific assignments may require advanced 2D NMR techniques.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the pyrrole isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is needed.[6]
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typically, 16 to 64 scans are sufficient for a sample of this concentration.[6]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This requires a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and calibrate the chemical shift scale to the solvent residual peak or TMS (0.00 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy excels at identifying the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality Behind FTIR Distinctions
The key to differentiating N-substituted isomers via FTIR lies in the unique vibrational modes of the substituent itself.
-
N-Acetylpyrrole: The carbonyl group (C=O) has a very strong, sharp dipole moment, resulting in an intense and unmistakable absorption band.[4]
-
N-Phenylpyrrole: The phenyl group introduces several characteristic vibrations, including aromatic C=C stretching and C-H out-of-plane bending, which are absent in aliphatic-substituted pyrroles.[3]
-
N-Vinylpyrrole: The C=C double bond of the vinyl group has a distinct stretching frequency.
The C-N stretching vibration between the nitrogen and the substituent is also a useful diagnostic peak, though often weaker and appearing in the fingerprint region.[7]
Table 3: Comparative FTIR Data (cm⁻¹)
| Compound | Key Vibrational Modes & Wavenumbers |
| N-Acetylpyrrole | ~1710 (C=O stretch, strong), ~1370 (C-N stretch)[4] |
| N-Phenylpyrrole | ~3100 (Aromatic C-H stretch), ~1600 & ~1500 (Aromatic C=C stretch), ~750 & ~690 (Aromatic C-H bend)[8] |
| N-Vinylpyrrole | ~1640 (C=C stretch), ~1360 (C-N stretch)[9] |
Pyrrole ring C-H stretching typically occurs above 3100 cm⁻¹, and C=C ring stretching is observed around 1540 cm⁻¹.
Experimental Protocol: FTIR Spectroscopy (Liquid Film)
-
Instrument Preparation: Ensure the KBr plates and sample stage are clean. Run a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a single drop of the neat liquid sample onto one KBr plate. Gently place the second KBr plate on top to create a thin liquid film.[4]
-
Data Acquisition: Place the KBr sandwich in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will show percent transmittance versus wavenumber (cm⁻¹). Identify key absorption bands corresponding to the functional groups of interest.
UV-Visible Spectroscopy: Mapping π-Conjugation
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions).
Causality Behind UV-Vis Distinctions
The extent of the π-conjugated system is the primary factor determining the maximum absorption wavelength (λ_max).
-
Longer Conjugation = Higher λ_max: Systems with more extensive conjugation have a smaller HOMO-LUMO energy gap. Less energy is required to excite an electron, so light of a longer wavelength is absorbed.[10]
-
Substituent Effects: N-Phenylpyrrole, with its extended conjugation between the two rings, exhibits a significant bathochromic (red) shift in its λ_max compared to N-acetyl or other N-alkylpyrroles.[3][11] N-Vinylpyrrole also shows a red shift compared to a saturated N-alkylpyrrole due to conjugation.
Table 4: Comparative UV-Vis Data (in Methanol)
| Compound | λ_max (nm) | Key Electronic Transition |
| N-Acetylpyrrole | ~245 | π → π |
| N-Phenylpyrrole | ~270 | π → π (extended conjugation)[3] |
| N-Vinylpyrrole | ~255 | π → π* (extended conjugation) |
Values are illustrative and can be highly solvent-dependent.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) provides the mass-to-charge ratio (m/z) of ions, giving direct access to the molecular weight and, through fragmentation, invaluable structural clues. When coupled with Gas Chromatography (GC-MS), it is a powerful tool for separating and identifying isomers.
Causality Behind MS Distinctions
Under Electron Ionization (EI), a high-energy technique, molecules are ionized and fragmented in a reproducible manner. The N-substituent plays a critical role in directing this fragmentation.[12][13]
-
Molecular Ion (M•⁺): The most immediate distinction is the molecular weight of the isomer, given by the m/z of the molecular ion peak.
-
Characteristic Fragments: The stability of the fragments formed dictates the observed spectrum.
-
N-Acetylpyrrole: Readily loses the acetyl group (CH₃CO•), resulting in a very intense peak at m/z [M-43]. The base peak is often the molecular ion at m/z 109.[4]
-
N-Phenylpyrrole: As a stable aromatic system, it exhibits a prominent molecular ion peak at m/z 143. Fragmentation is less straightforward than for the acetyl derivative.
-
N-Vinylpyrrole: Shows a strong molecular ion at m/z 93. Fragmentation may involve the loss of acetylene (H₂C=CH₂).
-
Table 5: Comparative Mass Spectrometry Data (EI-MS)
| Compound | Molecular Ion (M•⁺) m/z | Key Fragment Ions m/z |
| N-Acetylpyrrole | 109 | 66 ([M-CH₃CO]⁺)[4] |
| N-Phenylpyrrole | 143 | 115, 89 |
| N-Vinylpyrrole | 93 | 66, 65 |
Experimental Protocol: GC-MS
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Method: Inject a small volume (e.g., 1 µL) into the GC. The sample is vaporized and separated on a capillary column based on boiling point and polarity. A typical temperature program might start at 50°C and ramp to 250°C.
-
MS Method: As compounds elute from the GC column, they enter the ion source of the mass spectrometer.
-
Ionization: The molecules are bombarded with a 70 eV electron beam, causing ionization and fragmentation.[12]
-
Analysis: The resulting ions are separated by the mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum for each time point in the chromatogram.
Conclusion
The differentiation of N-substituted pyrrole isomers is a critical task that is readily achievable with a systematic, multi-technique spectroscopic approach. While each method provides a piece of the puzzle, their combined power offers an irrefutable structural assignment.
-
NMR provides the definitive carbon-hydrogen framework and reveals subtle electronic effects.
-
FTIR rapidly confirms the presence or absence of key functional groups on the substituent.
-
UV-Vis offers insight into the extent of the molecule's π-conjugated system.
-
Mass Spectrometry confirms the molecular weight and provides a unique fragmentation fingerprint driven by the N-substituent.
By leveraging this comprehensive spectroscopic toolkit and understanding the chemical principles that underpin the results, researchers can characterize their N-substituted pyrroles with the highest degree of confidence, accelerating the pace of discovery and innovation.
References
- Spectroscopic Profile of N-Acetylpyrrole: A Technical Guide. (2025). Benchchem.
- Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1009.
- Simulated UV/vis absorption spectra of the studied pyrrole derivatives. (n.d.).
- Abell, A. D., Nabbs, B. K., & Battersby, A. R. (2000). X-ray Crystallographic and 13C NMR Investigations of the Effects of Electron-Withdrawing Groups on a Series of Pyrroles. The Journal of Organic Chemistry, 65(17), 5349-5354.
- Wang, J., et al. (2025). Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole.
- Mamduh, J., et al. (2024). Substituent effect on the electronic and optical properties of newly designed pyrrole derivatives using density functional theory. Journal of Molecular Structure, 1298, 137021.
- Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. (2025). Benchchem.
- Spectroscopic Characterization of 2-Phenyl-1H-pyrrole: A Technical Guide. (n.d.). Benchchem.
- 13 C NMR Spectra of Pyrroles 1 and 4*. (n.d.).
- 1-PHENYLPYRROLE(635-90-5) 1H NMR spectrum. (n.d.). ChemicalBook.
- Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2695-2705.
- Aeiyach, S., et al. (2008). New synthesis routes and electrochemical and optical properties of N-substitued phenylpyrrole. Arkivoc, 2008(17), 122-144.
- Confirming Pyrrole Structures: A Comparative Guide to Mass Spectrometry Analysis. (2025). Benchchem.
- DFT Studies of Electronic and UV-Vis Properties of Pyrrole-Based Oligomers. (2026). ChemRxiv.
- Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed.
- 1H-Pyrrole, 1-phenyl-. (n.d.). NIST WebBook.
- Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection. (2024). PubMed.
- FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Journal of Applicable Chemistry.
- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology.
Sources
- 1. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1-PHENYLPYRROLE(635-90-5) 1H NMR [m.chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scialert.net [scialert.net]
- 8. 1H-Pyrrole, 1-phenyl- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Comparative Biological Profiling of Synthetic Pyrrole Derivatives: Efficacy, Selectivity, and Mechanism
[1]
Executive Summary
The pyrrole ring (C₄H₅N) is a "privileged scaffold" in medicinal chemistry, distinguished by its electron-rich aromatic nature and capacity for diverse functionalization. While historically anchored by natural products like prodigiosin and blockbuster drugs like Atorvastatin, recent synthetic advancements have expanded the pyrrole pharmacophore into high-potency domains for oncology, infectious disease, and inflammation.
This guide provides a comparative technical analysis of emerging pyrrole derivatives. It moves beyond generic descriptions to evaluate specific structural classes—such as spiro-pyrrolopyridazines and halogenated pyrrole-benzamides—against key performance metrics (IC₅₀, MIC, Selectivity Index).
Structural Classes & Structure-Activity Relationship (SAR)
To understand the biological data, one must first categorize the derivatives based on their substitution patterns and fusion systems.
Key Structural Archetypes
| Class | Structural Feature | Primary Biological Target | SAR Driver |
| Fused Pyrroles | Pyrrole ring fused with pyrimidine or pyridine (e.g., Pyrrolo[2,3-d]pyrimidines).[1] | Anticancer (Kinase inhibition) | Mimics the purine core of ATP, allowing competitive inhibition at kinase active sites (e.g., EGFR, VEGFR). |
| Halogenated Pyrroles | Presence of Cl, Br, or I on the pyrrole ring or N-phenyl substituents. | Antimicrobial | Halogens increase lipophilicity (LogP), facilitating penetration of bacterial cell walls; EWGs enhance binding to DNA Gyrase. |
| N-Pyrrole Carboxylic Acids | Acidic moiety attached to the N1 or C2 position. | Anti-inflammatory | The acidic group forms salt bridges with Arg120 in the COX enzyme channel; bulky groups confer COX-2 selectivity. |
Critical SAR Insights
-
The C-2 Gateway: Substitution at the C-2 position is the most critical determinant of activity. For anticancer agents, C-2 aryl groups often stack with aromatic residues in the receptor pocket.
-
N-Substitution: In anti-inflammatory derivatives, N-alkylation with rigid spacers (e.g., phenyl rings) restricts conformational freedom, locking the molecule into the COX-2 hydrophobic pocket.
Comparative Efficacy Data
The following tables synthesize experimental data from recent high-impact studies (2022–2024), comparing novel derivatives against standard-of-care controls.
Anticancer Potency (Cytotoxicity)
Target: MCF-7 (Breast Cancer) and HeLa (Cervical Cancer) cell lines. Metric: IC₅₀ (Half-maximal inhibitory concentration).
| Compound Class | Derivative ID | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI)* | Reference Standard (IC₅₀) |
| Spiro-pyrrolopyridazine | SPP10 | MCF-7 | 2.31 | 11.6 | Erlotinib (0.40 µM) |
| Pyrrolo[2,3-d]pyrimidine | 4d | MCF-7 | 16.67 | >5 | Doxorubicin (40 µM**) |
| Iodo-Heteroaromatic | 3g | HeLa | 3.16 | 8.48 | Cisplatin (13.34 µM) |
*SI = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). SI > 10 indicates high therapeutic potential. **Note: Doxorubicin potency varies by assay conditions; 4d showed superior safety profile.
Antimicrobial Spectrum
Target:Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[2][3] Metric: MIC (Minimum Inhibitory Concentration).[3][4]
| Compound Class | Derivative ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Mechanism Note | Control (Ciprofloxacin) |
| Pyrrolamide | GyrB-Inhib-1 | 0.008 | 1.0 | Dual GyrB/ParE inhibitor | 0.5 - 1.0 µg/mL |
| Marinopyrrole Analog | MP-A Derivative | 0.125 | >64 | Membrane disruption | 0.5 µg/mL |
| Pyrrole-Benzamide | 2,3-Cl-PB | 3.125 | 12.5 | InhA Inhibition | 2.0 µg/mL |
Anti-inflammatory Selectivity
Target: Cyclooxygenase Enzymes (COX-1 vs. COX-2).[5][6][7][8] Metric: IC₅₀ and Selectivity Ratio (COX-1/COX-2).[5][6][9]
| Compound Class | Derivative ID | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Ratio | Clinical Standard (Celecoxib) |
| N-Pyrrole Carboxylic Acid | 4h | 0.11 | >100 | >900 | 0.28 µM (Ratio ~178) |
| Pyrrolopyridine | 3l | 0.52 | 22.25 | 42.7 | 0.78 µM |
| Fused Pyrimidine | L2 | 1.79 | 45.23 | 25.2 | 2.51 µM |
Mechanistic Visualization
The following diagram illustrates the divergent signaling pathways targeted by these derivatives. The pyrrole scaffold acts as a "master key," with specific substitutions directing it toward DNA intercalation, Kinase inhibition, or Enzyme blockade.
Caption: Divergent pharmacological pathways of pyrrole derivatives based on structural modification. Blue node represents the core scaffold; Red/Yellow/Green nodes represent key SAR modifications.
Validated Experimental Protocols
To ensure reproducibility and data integrity (Trustworthiness), the following protocols highlight critical control steps often omitted in general guides.
Protocol A: MTT Cytotoxicity Assay (Standardized)
Objective: Determine IC₅₀ values for anticancer pyrroles.
-
Seeding: Seed MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂ to allow attachment. -
Treatment:
-
Dissolve pyrrole derivative in DMSO (Stock 10 mM).
-
Prepare serial dilutions in culture medium. Critical: Final DMSO concentration must be <0.1% to prevent solvent toxicity.
-
Include Positive Control (Doxorubicin) and Vehicle Control (0.1% DMSO).
-
-
Incubation: Treat cells for 48h.
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h.
-
Mechanism:[5] Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan.
-
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Quantification: Measure absorbance at 570 nm (reference 630 nm).
-
Calculation:
.
Protocol B: COX-2 Fluorometric Inhibitor Screening
Objective: Assess anti-inflammatory selectivity (COX-1 vs COX-2).[5][6][7]
-
Enzyme Prep: Reconstitute recombinant human COX-1 and COX-2 in assay buffer (Tris-HCl, pH 8.0).
-
Inhibitor Incubation:
-
Mix 10 µL of pyrrole test compound (varied concentrations) with enzyme solution.
-
Incubate at 25°C for 10 minutes. Why? Allows the inhibitor to access the hydrophobic channel before substrate addition.
-
-
Reaction Initiation: Add Arachidonic Acid (substrate) and a fluorometric probe (e.g., ADHP).
-
Measurement: Monitor fluorescence (Ex/Em = 535/587 nm) kinetically for 15 minutes.
-
Data Analysis: Plot slope of fluorescence vs. time. Calculate % Inhibition relative to Solvent Control (100% Activity).
Conclusion & Future Outlook
The comparative data confirms that the pyrrole ring is not merely a passive linker but an active pharmacophore.
-
Oncology: Fused pyrroles (SPP10) are achieving low-micromolar potency against resistant breast cancer lines, rivaling established kinase inhibitors.
-
Infectious Disease: Halogenated pyrroles are breaking the "Gram-negative barrier," with specific derivatives showing efficacy against E. coli where traditional scaffolds fail.
-
Inflammation: N-pyrrole carboxylic acids offer a pathway to "super-selective" COX-2 inhibitors (Selectivity Ratio >900), potentially reducing the gastric side effects associated with traditional NSAIDs.
Future Direction: The next frontier lies in Multi-Target Directed Ligands (MTDLs) . Research is currently validating hybrid pyrroles that simultaneously inhibit COX-2 and EGFR, addressing both the proliferation and inflammatory microenvironment of tumors.
References
-
Osmaniye, D. et al. (2023). Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach.[6] ACS Omega. Link
-
Al-Ostoot, F.H. et al. (2021). Pyrimidine derivatives as selective COX-2 inhibitors with anti-inflammatory and antioxidant properties. Molecules (MDPI). Link
-
Goli-Garmroodi, F. et al. (2022). Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity and EGFR Inhibitory Activity. ACS Omega. Link
-
Rawat, P. et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Antibiotics (MDPI). Link
-
Zhao, X. et al. (2023). Discovery of pyrrolamide-type GyrB/ParE inhibitors with exceptional antibacterial efficacy.[2] Journal of Medicinal Chemistry. Link
-
Bhardwaj, S. et al. (2024). In vitro and In silico Molecular Modeling Studies of Newly Synthesized Pyrrole Derivatives for their Antimicrobial and Anticancer Properties. Letters in Drug Design & Discovery. Link
Sources
- 1. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]
- 2. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria | Auctores [auctoresonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Pyrrolopyrimidine derivatives as dual COX-2/ACE2 inhibitors: design, synthesis, and anti-inflammatory evaluation [frontiersin.org]
- 8. chalcogen.ro [chalcogen.ro]
- 9. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
analysis of substituent effects on the properties of pyrrole compounds
Executive Summary
In medicinal chemistry and materials science, the pyrrole ring is a "privileged scaffold." However, its utility is not intrinsic to the parent heterocycle but is unlocked through substituent tuning . This guide objectively compares how Electron-Donating Groups (EDGs) and Electron-Withdrawing Groups (EWGs) differentially modulate pyrrole's three critical parameters: nucleophilicity , acid-base profile (pKa) , and metabolic stability .
Key Insight: Unsubstituted pyrrole is
Comparative Analysis: EDG vs. EWG Substitution
The following table contrasts the physicochemical shifts observed when modifying the pyrrole core. This data is essential for decision-making in Structure-Activity Relationship (SAR) campaigns.
Table 1: Physicochemical & Reactivity Shifts
| Feature | Electron-Donating Groups (EDG) | Electron-Withdrawing Groups (EWG) | Mechanistic Impact |
| Representative Groups | Alkyl (-Me, -Et), Alkoxy (-OMe), Amino (-NR | Nitro (-NO | EDG: +I / +M effects increase electron density.EWG: -I / -M effects decrease electron density. |
| Reactivity (EAS) | Hyper-Reactive : Reaction often diffusion-controlled. Prone to poly-substitution. | Deactivated : Requires stronger electrophiles or Lewis acid catalysts. Mono-substitution is controllable. | EDGs stabilize the |
| Regioselectivity | Directs | Directs | Electronic density is highest at |
| Acidity (N-H pKa) | Decreases Acidity (pKa > 17.5). N-H bond becomes stronger; less likely to deprotonate. | Increases Acidity (pKa drops to ~10–14). Stabilizes the pyrrolide anion via resonance/induction. | Critical for H-bond donor capability in drug targets (e.g., kinase hinges). |
| Oxidative Stability | Low : Prone to polymerization and air oxidation ("pyrrole black"). | High : Resistant to oxidative degradation. | Higher HOMO energy in EDG-pyrroles facilitates single-electron transfer (SET) oxidation. |
Electronic Modulation & Reactivity Logic
To design a scalable synthesis, one must predict the site of Electrophilic Aromatic Substitution (EAS). Pyrrole is inherently
Mechanism of Regioselectivity
-
EDG at C2: Activates C5 (para-like) and C3 (ortho-like). C5 is usually preferred due to sterics.
-
EWG at C2: Deactivates the ring. Incoming electrophiles are directed to C4 (meta-like) to avoid the destabilizing positive charge adjacent to the EWG.
Visualization: Reactivity Decision Logic
The following diagram illustrates the decision matrix for predicting the major product in substituted pyrroles.
Figure 1: Decision tree for predicting regioselectivity in electrophilic aromatic substitution of pyrroles based on electronic effects.
Experimental Protocol: Vilsmeier-Haack Formylation[1][2][3]
This protocol validates the regioselective nature of pyrrole chemistry. We utilize the Vilsmeier-Haack reaction because it is sensitive to steric and electronic factors, making it an ideal probe for substituent effects.
Objective: Synthesis of 3,4-diethylpyrrole-2-carbaldehyde.
Rationale: The ethyl groups at C3/C4 block
Protocol Workflow
-
Reagent Formation (In Situ):
-
Substrate Addition:
-
Action: Dissolve 3,4-diethylpyrrole (1.0 eq) in DCM. Add slowly to the Vilsmeier salt.
-
Observation: Mixture turns from colorless to orange/red (formation of iminium intermediate).
-
Reflux: Heat to 40°C for 2 hours to drive the EAS reaction.
-
-
Hydrolysis (Critical Step):
-
Action: Cool to 0°C. Add saturated Sodium Acetate (NaOAc) solution (3.0 eq).
-
Why NaOAc? Strong bases (NaOH) can cause Cannizzaro side reactions or ring opening. NaOAc buffers the hydrolysis of the iminium salt to the aldehyde.
-
-
Isolation:
-
Action: Extract with DCM, wash with brine, dry over MgSO
. -
Validation: ^1H NMR will show a distinct aldehyde singlet at
9.5 ppm.
-
Visualization: Synthetic Workflow
Figure 2: Step-by-step workflow for the Vilsmeier-Haack formylation of substituted pyrroles.
Pharmacological Implications (SAR)
In drug discovery, the pyrrole ring is rarely unsubstituted. The substituents dictate the molecule's "drug-likeness."
Case Study: Atorvastatin (Lipitor)
Atorvastatin utilizes a penta-substituted pyrrole core.
-
Substituents: Isopropyl, Phenyl, p-Fluorophenyl, Amide, and the Heptanoic acid side chain.
-
Analysis:
-
The Isopropyl group (C3) provides steric bulk, preventing metabolic attack at the ring and locking the conformation.
-
The Amide/Phenyl groups create a hydrophobic pocket fit within HMG-CoA Reductase.
-
Synthesis: Constructed via the Paal-Knorr synthesis (1,4-diketone + amine), which allows the simultaneous introduction of all substituents, avoiding the regioselectivity issues of sequential substitution.
-
Case Study: Sunitinib (Sutent)
Sunitinib features a pyrrole fused to an indolinone.
-
Key Substituent: The C3-Propionic Acid/Amide tail on the pyrrole.
-
Effect: This substituent solubilizes the molecule and projects into the solvent front of the VEGFR kinase domain, while the pyrrole N-H forms a critical hydrogen bond with the kinase hinge region.
-
pKa Tuning: The electron-withdrawing nature of the conjugated indolinone system lowers the pyrrole N-H pKa, strengthening the H-bond donor capability compared to an alkyl-pyrrole.
References
-
BenchChem. (2025).[1][6] Application Note & Protocol: Vilsmeier-Haack Formylation of 3,4-Diethylpyrrole. Retrieved from 1
-
Royal Society of Chemistry. (1970).[7] Pyrrole studies.[1][3][4][5][6][7][8][9] Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles.[7][10] Journal of the Chemical Society C. Retrieved from 10
-
BenchChem. (2025).[1][6] Synthetic Routes to Pyrrole-Containing Bioactive Molecules: Atorvastatin and Sunitinib.[6] Retrieved from 6
-
National Institutes of Health (PMC). (2021). Bioactive pyrrole-based compounds with target selectivity. Retrieved from 11
-
DrugDesign.org. (2005). Structure Activity Relationships (SAR) in Heterocycles. Retrieved from 12
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]
- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 4. scribd.com [scribd.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure Activity Relationships - Drug Design Org [drugdesign.org]
Guide to Cross-Verification of Analytical Data for Novel Pyrrole Compounds
Executive Summary: The "Privileged" but Problematic Scaffold
Pyrrole derivatives are "privileged scaffolds" in drug discovery, forming the core of blockbuster drugs like Atorvastatin (Lipitor) and Sunitinib (Sutent). However, their electron-rich nature creates a paradox: while they are chemically versatile, they are analytically deceptive.
The Problem: Standard analytical workflows (1H NMR + HPLC-UV) often fail to detect:
-
Regioisomers: Paal-Knorr and Hantzsch syntheses often yield inseparable isomeric mixtures (e.g., 1,2- vs. 1,3-substitution) that co-elute on C18 columns.
-
Oxidative Degradation: Pyrroles are prone to autoxidation and polymerization, especially in acidic NMR solvents (e.g., CDCl₃).
-
Silent Impurities: Oligomers lacking distinct chromophores often go undetected by UV, inflating purity values.
The Solution: This guide contrasts the Standard "Rapid-Fire" Workflow against an Integrated Cross-Verification Protocol . We demonstrate why the latter is the only acceptable standard for IND-enabling studies.
Comparative Analysis: Standard vs. Cross-Verification Workflows
The following table summarizes the risks of relying on single-method analysis versus orthogonal cross-verification.
| Feature | Method A: Standard Workflow (Common in Early Discovery) | Method B: Integrated Cross-Verification (Required for Lead Opt/CMC) |
| Primary Purity Data | HPLC-UV (254 nm) Area % | qNMR (Internal Standard) + UPLC-MS (TIC) |
| Structural ID | 1H NMR (1D) | 2D NMR (HSQC/HMBC/NOESY) |
| Regioisomer Check | Assumed based on synthetic route | Verified via 3-bond HMBC correlations |
| Solvent Protocol | CDCl₃ (Standard Grade) | DMSO-d₆ or Neutralized CDCl₃ (Basic Alumina) |
| Detection Limit | > 1.0% (often misses oligomers) | > 0.1% (ICH Q3A Compliant) |
| Risk Factor | High: False positives in bioassays due to active impurities. | Low: Absolute purity confirmed w/w%. |
The Analytical Challenge: Regioisomerism & Instability
The Regioisomer Trap
In pyrrole functionalization, distinguishing between N-alkylation and C-alkylation, or 2,3- vs. 2,4-substitution, is notoriously difficult with 1D Proton NMR alone due to the symmetry of the pyrrole ring and overlapping chemical shifts (
The Acid Sensitivity Trap
Pyrroles are
Critical Insight: Always filter
through basic alumina or usefor pyrrole analysis.
Detailed Experimental Protocols
Protocol A: The "Acid-Free" NMR Sample Preparation
Use this for all novel pyrrole derivatives to prevent artifactual degradation.
-
Solvent Selection: Prefer DMSO-d₆ (creates a "freeze-frame" of exchangeable NH protons). If CDCl₃ is required for solubility:
-
Neutralization:
-
Place 500 mg of Basic Alumina (Activity I) in a small glass pipette plugged with cotton.
-
Pass 1.0 mL of CDCl₃ through the pipette directly into the NMR tube.
-
-
Sample Dissolution: Add 5–10 mg of the pyrrole compound. Cap immediately.
-
Acquisition: Run spectrum within 15 minutes of preparation.
Protocol B: qNMR Purity Determination (The "Truth" Standard)
Replaces HPLC Area% for absolute purity assessment.
-
Internal Standard (IS): Select Maleic Acid (singlet at
6.2 ppm, distinct from pyrrole aromatics) or 1,3,5-Trimethoxybenzene . -
Weighing: Weigh ~10 mg of analyte and ~5 mg of IS into the same vial using a microbalance (precision
0.01 mg). -
Dissolution: Dissolve in 0.6 mL DMSO-d₆. Ensure complete homogeneity.
-
Acquisition Parameters:
-
Relaxation Delay (
): 60 seconds (Must be of the slowest proton). -
Pulse Angle: 90°.
-
Scans: 16 or 32.
-
-
Calculation:
(Where =Integral, =Number of protons, =Molar Mass, =Weight, =Purity)
Visualizing the Logic
Diagram 1: The Cross-Verification Workflow
This decision tree illustrates when to escalate from standard analysis to advanced structural elucidation.
Caption: Integrated workflow ensuring no "silent" impurities or misassigned isomers pass to biological testing.
Diagram 2: Solving the Regioisomer Puzzle (HMBC Logic)
How to distinguish a 1,2-disubstituted pyrrole from a 1,3-disubstituted pyrrole using Heteronuclear Multiple Bond Correlation (HMBC).
Caption: HMBC correlations (3-bond) provide the definitive "fingerprint" for pyrrole substitution patterns.
References & Authoritative Grounding
-
ICH Q6A Guidelines. "Specifications: Test Procedures and Acceptance Criteria for New Drug Substances." International Council for Harmonisation, 1999.
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.
-
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016. (Standard text for 2D NMR interpretation logic).
-
ICH Q3A(R2). "Impurities in New Drug Substances."[1] International Council for Harmonisation, 2006.
-
Laha, J. K., et al. "Aroylation of Electron-Rich Pyrroles... without Polymerization."[2] Organic Letters, 2020.[2] (Reference for pyrrole instability/polymerization issues). [2]
Sources
- 1. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Aroylation of Electron-Rich Pyrroles under Minisci Reaction Conditions [organic-chemistry.org]
Comparative Stability Profiling of N-Alkyl Pyrroles: From Methyl to Dodecyl
Executive Summary
In drug development and organic electronics, the stability of N-alkyl pyrroles is a critical parameter often misunderstood due to conflicting electronic and steric factors. While the pyrrole ring is inherently electron-rich and prone to oxidative degradation and acid-catalyzed polymerization, the length of the N-alkyl chain introduces a dichotomy:
-
Electronic Activation: Alkyl groups are electron-donating (+I effect), theoretically making N-alkyl pyrroles more reactive toward electrophiles (and thus less chemically stable) than unsubstituted pyrrole.
-
Steric & Lipophilic Protection: Increasing chain length (Methyl
Dodecyl) provides steric bulk and hydrophobic shielding, which kinetically inhibits polymerization and hydrolytic attack.
This guide provides a definitive comparison of N-Methyl , N-Butyl , and N-Dodecyl pyrroles, offering experimental protocols to quantify their stability profiles under stress conditions.
Mechanistic Insight: The Stability Paradox
To predict shelf-life and process stability, we must decouple the thermodynamic reactivity from kinetic barriers.
The Electronic Factor (Inductive Effect)
Pyrroles are
-
N-H Pyrrole: The N-H bond is a site for deprotonation (
), but the ring is less electron-rich than alkylated variants. -
N-Alkyl Pyrroles: The alkyl group pushes electron density into the ring (+I effect). This raises the HOMO energy level, making the ring more susceptible to oxidation (e.g., by air or peroxides) and electrophilic attack (acid-catalyzed polymerization).
The Steric Factor (Kinetic Shielding)
As the alkyl chain lengthens, two physical phenomena enhance stability:
-
Steric Hindrance: Long chains (e.g., dodecyl) can fold over the ring or create steric bulk that hinders the approach of other monomers. This significantly slows down the rate of polymerization (
), which requires close - stacking. -
Hydrophobic Shielding: Longer chains increase lipophilicity (
), repelling water and polar acids from the reactive ring center in biphasic or humid storage conditions.
Degradation Pathways
The two primary failure modes for N-alkyl pyrroles are:
-
Oxidative Ring Opening: Formation of succinimides/maleimides.
-
Acid-Catalyzed Polymerization: Formation of "pyrrole blacks" (conjugated polymers).
Figure 1: Primary degradation pathways for N-alkyl pyrroles. Note that N-alkylation prevents N-protonation but activates C-protonation.
Comparative Performance Data
The following data summarizes the stability trends. Note that N-Methylpyrrole often shows "apparent" instability due to volatility, whereas N-Dodecylpyrrole exhibits superior kinetic stability.
Table 1: Stability Profile Comparison
| Feature | N-Methylpyrrole (C1) | N-Butylpyrrole (C4) | N-Dodecylpyrrole (C12) |
| Molecular Weight | 81.12 g/mol | 123.20 g/mol | 235.41 g/mol |
| Boiling Point | 112°C (Volatile) | 171°C | ~300°C (Non-volatile) |
| Oxidative Stability | Low (High Reactivity) | Moderate | High (Steric Shielding) |
| Acid Resistance | Poor (Rapid Polymerization) | Moderate | Good (Slow Polymerization) |
| Storage Risk | Evaporation & Darkening | Darkening | Waxy Solidification (Stable) |
| Rel.[1] Polymerization Rate | 1.0 (Reference) | ~0.65 | < 0.10 |
Key Insight: While N-Methylpyrrole is electronically similar to N-Dodecylpyrrole, the latter's polymerization rate is drastically reduced due to the inability of the monomers to stack effectively for chain propagation.
Experimental Protocols (Self-Validating)
To verify these profiles in your specific formulation, use the following Forced Degradation Protocol.
Workflow Overview
Figure 2: Forced degradation workflow for comparative stability assessment.
Protocol A: HPLC Stability Monitoring
Use this method to quantify % recovery and detect maleimide formation.
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 10 minutes. (Short chains elute early; long chains elute late).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 225 nm (Pyrrole
) and 254 nm (Aromatic impurities).
-
-
Sample Preparation:
-
Prepare 10 mM stock solutions of N-Methyl, N-Butyl, and N-Dodecyl pyrrole in MeCN.
-
Control: Store aliquot at 4°C in dark.
-
-
Stress Procedure (Oxidative):
-
Mix 1 mL of stock with 1 mL of 3%
. -
Incubate at Room Temperature (RT) for 4 hours.
-
Validation Check: If N-Methylpyrrole solution turns yellow/brown, oxidation is proceeding.
-
-
Analysis:
-
Inject 5 µL. Calculate % Recovery:
. -
Note: N-Dodecyl pyrrole may require a wash step (100% MeCN) at the end of the run to prevent carryover.
-
Protocol B: NMR Kinetics (Polymerization Rate)
Use this to measure the "Shelf-Life" stability regarding tar formation.
-
Setup: Dissolve 20 mg of pyrrole derivative in 0.6 mL
. -
Initiation: Add 5 µL of Trifluoroacetic acid (TFA-d).
-
Monitoring: Acquire
NMR spectra every 10 minutes for 2 hours. -
Data Extraction:
-
Monitor the decay of the
-proton signal (typically ~6.5-6.7 ppm). -
Monitor the appearance of broad polymer peaks (3.0 - 5.0 ppm).
-
Result: Plot
vs. Time. The slope represents the instability constant. You will observe .
-
Storage & Handling Recommendations
Based on the comparative data, adopt the following handling strategies:
-
N-Methylpyrrole:
-
Risk: High volatility and rapid oxidation.
-
Storage: Store under Argon at 2-8°C. Use septum-sealed vials.
-
Handling: Avoid open vessels; evaporation mimics degradation.
-
-
N-Dodecylpyrrole:
-
Risk: Waxy solidification and surface oxidation.
-
Storage: Amber glass at RT or 4°C.
-
Handling: If solid, melt gently (<40°C) under inert gas. The "skin" of the solid may oxidize, but the bulk remains stable due to hydrophobic protection.
-
References
-
IUPAC. (2025). Nomenclature of Organic Chemistry: Pyrrole Derivatives. International Union of Pure and Applied Chemistry. Link
-
Stanke, D., et al. (2013).[3] "Kinetics and mechanism of pyrrole chemical polymerization." Journal of Polymer Science. (Demonstrates the kinetic order of polymerization). Link
-
Gómez-Elvira, J.M., et al. (2022). "Synthesis of high thermal stability Polypropylene copolymers with pyrrole functionality." Digital CSIC. (Discusses radical scavenging and thermal stability of N-alkyl pyrroles). Link
-
Pipzine Chemicals. (2024). "N-Methylpyrrole: Properties and Stability Data." (Industrial safety and handling data). Link
-
Vladimirova, S., et al. (2019). "Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring." ResearchGate.[4][5] (Source for HPLC buffer and gradient conditions). Link
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [academia.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Electrochemical Properties of Functionalized Polypyrroles
Executive Summary: The Conductivity-Functionality Trade-off
For researchers in biosensing and drug delivery, Polypyrrole (PPy) represents a premier conductive polymer due to its biocompatibility and low oxidation potential. However, a critical trade-off exists: functionalization of the pyrrole ring almost invariably disrupts the
This guide objectively compares three distinct classes of functionalized polypyrroles—Carboxylated (Ionic) , Ferrocene-functionalized (Redox-Active) , and Sulfonated (Doped/Soluble) —to help you select the optimal variant for your electrochemical interface.
Part 1: Strategic Synthesis & Causality
Why choose one method over another?
The electrochemical performance of functionalized PPy is dictated by the synthesis strategy. You must choose between Pre-polymerization Functionalization (polymerizing modified monomers) and Post-polymerization Functionalization (modifying a pre-formed film).
| Feature | Pre-Polymerization (Monomer Modification) | Post-Polymerization (Surface Grafting) |
| Mechanism | Electropolymerization of 3-substituted or N-substituted pyrroles.[1][2][3] | Chemical coupling (e.g., Click chemistry) on pre-formed PPy-azide or PPy-ester films. |
| Conductivity | Lower. Substituents induce steric strain, twisting the backbone and reducing effective conjugation length. | Higher. The conductive backbone is formed first; functional groups are attached to the surface, preserving bulk conductivity. |
| Distribution | Homogeneous distribution of functional groups throughout the film. | Functional groups are localized at the solid-liquid interface. |
| Best For... | Bulk capacitance, volumetric drug loading. | High-sensitivity biosensors, surface-specific interactions. |
Visualization: Synthesis Decision Logic
The following diagram illustrates the decision pathway for synthesizing functionalized PPy based on required electrochemical properties.
Figure 1: Decision matrix for selecting synthesis routes based on conductivity vs. loading requirements.
Part 2: Comparative Electrochemical Analysis
Carboxylated Polypyrrole (PPy-COOH)
Primary Variant: Poly(pyrrole-3-carboxylic acid) (PP3C). Role: Bio-anchoring interface for enzymes, DNA, and proteins.
-
Conductivity: Significantly lower than pristine PPy. While PPy can reach 10–100 S/cm, PP3C often ranges from 10^-3 to 2 S/cm depending on the dopant and nanocomposite formulation [1, 6].
-
Impedance (EIS): Exhibits higher charge transfer resistance (
) due to the disruption of the -system by the electron-withdrawing carboxyl group. -
Bio-Interface: The -COOH group allows for covalent amide bonding (EDC/NHS chemistry), making it superior for stable biosensor construction compared to physical adsorption.
Ferrocene-Functionalized Polypyrrole (PPy-Fc)
Primary Variant: N-substituted or 3-substituted ferrocenyl pyrroles.[2] Role: Self-referencing redox sensors, mediator-less glucose sensors.[4]
-
Redox Behavior: Shows distinct, reversible redox couples characteristic of the Fe(II)/Fe(III) transition.
-
Capacitance: The ferrocene moiety adds pseudocapacitance . However, direct polymerization of N-substituted ferrocene monomers (e.g., Py4Fc) can sometimes lead to loss of ferrocene activity unless specific spacers (alkyl chains) are used to decouple the redox center from the polymer backbone [2, 3].
-
Post-Functionalization Advantage: "Clicking" ferrocene onto a pre-formed polymer (e.g., P(Py6-post-Fc)) results in a material that retains both the electrochromic doping/de-doping of PPy and the redox signal of ferrocene [2].
Sulfonated/Doped Polypyrrole (PPy-SO3)
Primary Variant: PPy doped with large anions like p-toluene sulfonate (pTS) or Polystyrene Sulfonate (PSS). Role: Stable cation-exchange interfaces, drug delivery.
-
Stability vs. Capacity:
-
PPy/Cl- (Small ion): High initial capacitance but lower stability.
-
PPy/pTS (Large ion): Highly ordered structure. Lower specific capacitance (due to "inactive" bulk volume) but superior cycle stability and environmental stability [7].
-
-
Ion Exchange: Sulfonated dopants (like PSS) are immobile. This forces the polymer to exchange cations (e.g., Na+, K+) with the solution during redox cycling to maintain neutrality, which is critical for drug release applications.
Summary Data Table
| Property | Pristine PPy (Doped) | Carboxylated (PP3C) | Ferrocene-PPy (Post-Func) | Sulfonated (PPy/pTS) |
| Conductivity (S/cm) | 10 - 100 | 0.001 - 2.0 [6] | 0.1 - 5.0 | 10 - 50 [7] |
| Redox Behavior | Broad capacitive | Broad capacitive | Sharp Fe(II)/Fe(III) peaks | Broad capacitive |
| Bio-Anchoring | Poor (Adsorption) | Excellent (Covalent) | Moderate | Good (Electrostatic) |
| Cycle Stability | Moderate | Moderate | High (if spacer used) | High (Ordered) |
| Primary Use | Conductive Trace | Biosensor Interface | Redox Mediator / Reference | Cation Exchange / Drug Release |
Part 3: Experimental Protocols (Self-Validating)
Protocol A: Electrosynthesis of Poly(pyrrole-3-carboxylic acid) (PP3C)
Target: Creating a bio-receptive interface on a Gold (Au) electrode.
Reagents:
-
Monomer: Pyrrole-3-carboxylic acid (50 mM).
-
Electrolyte: 0.1 M LiClO4 (Lithium Perchlorate) in Acetonitrile (ACN) or Water.
-
Reference Electrode: Ag/AgCl (aq) or Ag/Ag+ (non-aq).
Step-by-Step Workflow:
-
Electrode Polishing: Polish Au electrode with 0.05
m alumina slurry. Sonicate in ethanol and water (3 min each) to remove debris.-
Validation: Run a CV in 5 mM Ferricyanide.
should be < 80 mV.
-
-
Solution Prep: Dissolve monomer and electrolyte in solvent. Purge with
for 10 mins to remove oxygen (oxygen quenches radicals). -
Electropolymerization (Potentiodynamic):
-
Scan range: -0.2 V to +1.1 V vs Ag/AgCl.
-
Scan rate: 50 mV/s.[5]
-
Cycles: 5–10 cycles.
-
Observation: Look for the "nucleation loop" on the first scan and increasing current densities on subsequent scans, indicating film growth.
-
-
Washing: Rinse gently with monomer-free electrolyte solution to remove oligomers.
Protocol B: Electrochemical Impedance Spectroscopy (EIS) Characterization
Target: Validating the interface charge transfer properties.
Setup:
-
Electrolyte: 5 mM
(1:1 ratio) in 0.1 M KCl (PBS pH 7.4). -
Bias Potential: Set to the Open Circuit Potential (OCP) or the formal potential of the probe (+0.22 V vs Ag/AgCl).
Parameters:
-
Frequency Range: 100 kHz to 0.1 Hz.
-
Amplitude: 10 mV RMS.
Data Interpretation (Self-Validation):
-
Nyquist Plot: You should see a semi-circle at high frequencies (Charge Transfer Resistance,
) and a linear tail at low frequencies (Warburg Diffusion). -
Check: If functionalized successfully (e.g., with bulky groups),
should increase compared to bare Au. If is extremely high (>1 M ), the film may be over-oxidized or insulating (synthesis failure).
Visualization: Characterization Workflow
This diagram outlines the logical flow for characterizing the modified electrodes.
Figure 2: Validation workflow for electrochemical characterization of PPy films.
References
-
Investigation of spectroscopic and electrical properties of doped poly(pyrrole-3-carboxylic acid). Source: ResearchGate.
-
Ferrocene clicked polypyrrole derivatives: effect of spacer group on electrochemical properties. Source: Taylor & Francis Online.
-
Redox active poly(pyrrole-N-ferrocene-pyrrole) copolymer based mediator-less biosensors. Source: ResearchGate.
-
Electrochemical functionalization of polypyrrole through amine oxidation of poly(amidoamine) dendrimers. Source: PubMed.
-
Analytical characterization of poly(pyrrole-3-carboxylic acid) films electrosynthesised on Pt, Ti and Ti/Al/V substrates. Source: PubMed.
-
Development of an Electrochemical Biosensor Based on Polypyrrole-3-carboxylic Acid/Polypyrrole/Au Nanoparticle Composites. Source: MDPI.
-
Polypyrrole capacitance characteristics with different doping ions and thicknesses. Source: PubMed (Phys Chem Chem Phys).
Sources
Structural Elucidation of N-Substituted Pyrroles using 2D NMR: A Comparative Guide
Executive Summary
Objective: To provide a definitive technical framework for the structural elucidation of N-substituted pyrroles, distinguishing them from C-alkylated isomers and tautomers.
Core Insight: While 1D NMR (
The Structural Challenge: N- vs. C-Substitution
In drug development, pyrrole rings are ubiquitous scaffolds (e.g., Atorvastatin, Sunitinib). Synthetic pathways often yield mixtures of N1-substituted (desired) and C2/C3-substituted (isomeric impurity) products.
Why 1D NMR Fails
-
Chemical Shift Ambiguity: The inductive effect of an alkyl group at N1 vs C2 often results in
changes of <0.5 ppm, which is insufficient for de novo structure determination without a reference standard. -
Quaternary Nitrogens: In N-substituted pyrroles, the nitrogen is "silent" in standard
H/ C experiments. There is no attached proton to show a signal or coupling in 1D H NMR (unlike the N-H doublet in free pyrroles).
Strategic Decision Workflow
The following decision tree outlines the logical progression from sample acquisition to definitive structure, prioritizing efficiency and sensitivity.
Figure 1: Logical workflow for the structural elucidation of pyrrole derivatives. Note the critical branch point at
Technical Deep Dive: The 2D NMR Suite
The Workhorses: HSQC & HMBC
-
HSQC (Heteronuclear Single Quantum Coherence): Essential for identifying the protonated carbons. In N-substituted pyrroles, the
-protons (C2/C5) typically resonate around 6.5–7.0 ppm, while -protons (C3/C4) are shielded (6.0–6.2 ppm). HSQC maps these directly to their attached carbons. -
HMBC (Heteronuclear Multiple Bond Correlation): Provides long-range (2-3 bond) connectivity.
-
Limitation: In N-substituted pyrroles, the lack of protons on the nitrogen breaks the "coupling chain" between the substituent and the ring carbons if the bridge is quaternary.
-
The "Nuclear Option": H- N HMBC
This is the definitive experiment for N-substitution. Since
-
Why it works: It detects the coupling between the protons on the substituent (e.g., N-CH
) and the pyrrole nitrogen nucleus. -
Sequence Choice: CIGAR-HMBC (Constant Time Inverse-Detection Gradient Accordion Rescaled) is superior to standard HMBC. It samples a range of
-coupling constants (typically 4–10 Hz), which is critical because couplings in heterocycles vary widely depending on geometry and hybridization [1]. -
Diagnostic Signal: A cross-peak between the substituent protons (e.g., methyl group) and the pyrrole nitrogen (
to ppm relative to nitromethane) definitively proves N-alkylation [2].
NOESY (Nuclear Overhauser Effect Spectroscopy)
Used for spatial confirmation.[1]
-
N-Substitution: Strong NOE correlation between the N-substituent protons and the pyrrole ring protons at positions 2 and 5 (ortho positions).
-
C-Substitution: If the substituent is at C2, NOE is observed only between the substituent and the H3 proton (and potentially NH if exchange is slow), but the symmetry of the N-substituent NOE is lost [3].
Comparative Analysis: 2D NMR vs. Alternatives
The following table contrasts 2D NMR against X-Ray Crystallography and Mass Spectrometry for this specific application.
| Feature | 2D NMR Suite ( | X-Ray Crystallography | Mass Spectrometry (MS/MS) |
| Primary Output | Connectivity & Solution Geometry | 3D Atomic Coordinates | Molecular Weight & Fragmentation |
| Sample State | Solution (Native state) | Solid Crystal (Lattice artifacts) | Gas Phase (Ionized) |
| Regio-Specificity | High (via | Absolute | Low (Isomers often frag. similarly) |
| Sample Req. | 1–10 mg (Non-destructive) | Single Crystal (Hard to grow) | <1 mg (Destructive) |
| Time to Result | 2–12 Hours | Days to Weeks (Growth dependent) | Minutes |
| Cost Efficiency | High (Routine instrumentation) | Low (Resource intensive) | High |
| Limit of Detection | mM range | Crystal size dependent | pM range |
Expert Insight: While X-ray is absolute, it fails if the pyrrole derivative is an oil or amorphous solid—a common scenario in early-stage synthesis. NMR is the only robust solution-phase method.
Experimental Protocol: Self-Validating Workflow
Prerequisites:
-
Sample: ~5-10 mg in 0.6 mL deuterated solvent (DMSO-
or CDCl ). -
Instrument: 500 MHz+ spectrometer with CryoProbe (recommended for
N sensitivity).
Step 1: 1D Screening & Solvent Selection
Acquire a standard
-
Validation: If N-H is not observed, ensure the solvent is not exchanging (avoid CD
OD). DMSO- is preferred as it slows exchange and sharpens N-H signals if present [4].
Step 2: The N-HMBC Experiment (Critical Step)
Set up the
-
Parameter Setup:
-
CNST13 (
): Set to 6–8 Hz. This covers the typical range for and in pyrroles. -
Scans (NS): Minimum 128–256 scans due to low
N sensitivity. -
Carrier Frequency: Center
N around -200 ppm (relative to CH NO ).
-
-
Interpretation: Look for a cross-peak connecting the alkyl protons to a nitrogen resonance.
-
Result A: Correlation observed
N-Substitution confirmed. -
Result B: No correlation, but N-H proton seen in 1D
C-Substitution.
-
Step 3: NOESY Confirmation
Run a phase-sensitive NOESY (mixing time
-
Target: Check for NOE between the alkyl group and the ring protons.
-
Causality: In N-substituted pyrroles, the N-alkyl group is spatially proximal to both C2-H and C5-H (if unsubstituted), resulting in symmetric cross-peaks. C-alkylation breaks this symmetry.
References
-
Martin, G. E., & Hadden, C. E. (2000). Long-range 1H-15N heteronuclear shift correlation. Journal of Natural Products. Link
-
Kovacs, H. (2025). A robust method for determining H-1-N-15 long-range correlations: N-15 optimized CIGAR-HMBC experiments. ResearchGate. Link
-
LibreTexts Chemistry. (2025). NOESY Spectra and Stereochemical Determination. LibreTexts. Link
-
Pinto, D. C. G. A., et al. (2020). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro / IPB. Link
-
Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Link
Sources
Safety Operating Guide
Navigating the Disposal of 1-(1-Methoxypropan-2-yl)-1H-pyrrole: A Comprehensive Guide for Laboratory Professionals
This document provides essential procedural guidance for the safe and compliant disposal of 1-(1-Methoxypropan-2-yl)-1H-pyrrole. As a trusted partner in your research and development endeavors, we are committed to providing value beyond the product itself by ensuring you have the critical information necessary for safe laboratory operations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Profile and Core Safety Principles
Key Hazard Considerations:
-
Flammability: The parent compound, pyrrole, is a flammable liquid and vapor.[1][2][3] The presence of the methoxypropanol side chain also suggests flammability.[4][5] Therefore, this compound should be handled with strict precautions against ignition sources.
-
Toxicity: Pyrrole is toxic if swallowed and harmful if inhaled.[1][6] Heterocyclic compounds, in general, can pose various toxicological risks.[7][8][9] The toxicological properties of the combined molecule are not fully characterized, warranting a cautious approach.
-
Irritation: Substituted pyrroles and related compounds are known to cause skin and eye irritation.[10][11] Direct contact should be avoided through the use of appropriate personal protective equipment.
-
Environmental Hazards: Many synthetic organic compounds can have adverse effects on the environment.[7][8][9][12] It is crucial to prevent the release of this compound into the environment.
Given these considerations, all waste containing this compound must be treated as hazardous waste.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to minimize exposure risk during the handling and disposal of this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are essential. A face shield should be worn in situations with a higher risk of splashing.[2] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised for enhanced protection. Gloves should be inspected for any signs of degradation or puncture before and during use.[2][10] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and properly fastened. |
| Respiratory | Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6][13] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
| Feet | Closed-toe Shoes | Shoes should be made of a non-porous material to protect against spills. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The following steps provide a clear, actionable plan for the disposal of this compound waste.
Step 1: Waste Segregation
All liquid and solid waste contaminated with this compound must be collected separately from other waste streams. This includes:
-
Unused or expired neat compound.
-
Contaminated solvents and reaction mixtures.
-
Contaminated consumables (e.g., pipette tips, chromatography materials, gloves, and bench paper).
The principle of waste segregation is to prevent inadvertent and potentially dangerous chemical reactions that can occur when incompatible waste streams are mixed.
Step 2: Waste Container Selection and Labeling
-
Container Selection: Use only approved, chemically compatible waste containers. High-density polyethylene (HDPE) or other resistant polymers are generally suitable for organic solvent waste. Ensure the container has a secure, vapor-tight lid to prevent the release of flammable and potentially toxic fumes.
-
Labeling: Waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration or percentage of the compound in the waste.
-
Associated hazards (e.g., "Flammable," "Toxic").
-
The date the waste was first added to the container.
-
Proper labeling is a cornerstone of safe laboratory practice, ensuring that all personnel are aware of the container's contents and associated hazards.
Step 3: Waste Storage
Store waste containers in a designated, well-ventilated, and secondary containment area. This area should be away from incompatible materials, such as strong oxidizing agents, acids, and bases.[13][14] The storage location should be cool and protected from direct sunlight and sources of ignition.[1][2][4]
Step 4: Final Disposal
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][3][15] Do not dispose of this chemical down the drain. [10]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Immediately eliminate all sources of ignition, including flames, sparks, and hot surfaces.[1][2][6]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain and Absorb: For small spills, use a non-combustible absorbent material such as vermiculite, sand, or earth to soak up the spilled liquid.[4][13]
-
Collect and Dispose: Carefully collect the absorbent material and any contaminated debris using non-sparking tools and place it in a labeled, sealable container for hazardous waste disposal.[1][4][13]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Personnel Exposure
-
Inhalation: Move the affected individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Waste Disposal Workflow for this compound.
References
- BenchChem. (2025).
- Alfa Aesar. (2025).
- Alfa Aesar. (2010).
- Santa Cruz Biotechnology, Inc. (2015).
- CDH Fine Chemical.
- Fisher Scientific. (2023).
- Fisher Scientific. (2010).
- Fisher Scientific. (2023). (S)-(+)
- CDH Fine Chemical.
- Santa Cruz Biotechnology, Inc.
- Techspray. (2019).
- Georganics.
- MilliporeSigma. (2024).
- FUJIFILM Wako.
- ECHEMI.
- Regulations.gov. (2017).
- MDPI. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
- Cole-Parmer.
- Cole-Parmer.
- ResearchGate. (2024). The Hidden Dangers: How Synthetic Organic Compounds Impact Health and the Environment.
- DWK Life Sciences.
- ScienceDirect. (2023). Analyzing the potential environmental impact of NIOSH list of hazardous drugs (group 2).
- International Journal of Nursing Information. (2024). The Hidden Dangers: How Synthetic Organic Compounds Impact Health and the Environment.
- Cospheric.
- European Research Materials. (2025). ENVIRONMENTAL HAZARDOUS EFFECTS OF ORGANIC HALOGEN COMPOUNDS AND MEASURES PLAN.
- PENTA s.r.o. (2023).
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.de [fishersci.de]
- 4. bigcomm.ktecdirect.com [bigcomm.ktecdirect.com]
- 5. fishersci.de [fishersci.de]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. journal.qqrcenter.com [journal.qqrcenter.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. ENVIRONMENTAL HAZARDOUS EFFECTS OF ORGANIC HALOGEN COMPOUNDS AND MEASURES PLAN | European Research Materials [ojs.publisher.agency]
- 13. fishersci.com [fishersci.com]
- 14. vumc.org [vumc.org]
- 15. cdhfinechemical.com [cdhfinechemical.com]
Personal protective equipment for handling 1-(1-Methoxypropan-2-yl)-1H-pyrrole
Topic: Personal protective equipment for handling 1-(1-Methoxypropan-2-yl)-1H-pyrrole Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
CAS No: 745026-94-2 Chemical Family: N-Alkyl Pyrroles / Ether Derivatives Physical State: Liquid (BP ~182°C)[1]
Executive Safety Summary
Status: WARNING – Irritant / Combustible Liquid[1]
This compound is a specialized heterocyclic building block used in pharmaceutical synthesis.[1] While it lacks the extreme toxicity of simple pyrrole, its lipophilic ether side chain facilitates skin absorption, and the pyrrole ring is prone to oxidative degradation.[1]
Core Hazards:
-
Skin/Eye Irritation: Moderate to severe.[1] The compound is lipophilic and can penetrate dermal layers.[1]
-
Inhalation: Vapors may cause respiratory tract irritation and narcotic effects at high concentrations.[1][2]
-
Combustibility: High boiling point (~182°C) implies a flash point likely >60°C, classifying it as a Combustible Liquid (Class IIIA) .[1]
-
Reactivity: Pyrroles are electron-rich and sensitive to strong acids (polymerization) and light (oxidation).[1]
Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. This matrix is calibrated for the specific permeation risks of N-alkyl pyrroles.[1]
| Protection Zone | Required Equipment | Technical Specification & Rationale |
| Ocular | Chemical Splash Goggles | Standard: ANSI Z87.1 (Impact + Splash).Rationale: Safety glasses are insufficient.[1] As a liquid irritant, any droplet entry can cause severe conjunctivitis.[1] |
| Dermal (Hands) | Double Gloving Strategy | Inner Layer: Nitrile (4 mil).Outer Layer: Nitrile (Minimum 5-8 mil) or Laminate (Silver Shield®).Rationale: Pyrroles can permeate thin nitrile.[1] Double gloving provides a "breakthrough buffer" allowing safe removal of the outer glove upon contamination.[1] |
| Respiratory | Fume Hood / Half-Mask | Primary: Handle strictly inside a certified chemical fume hood.Secondary: If hood work is impossible, use a half-mask respirator with Organic Vapor (OV) cartridges (Black band).[1] |
| Body | Lab Coat + Chemical Apron | Material: 100% Cotton or Nomex (Fire Resistant).[1] Synthetic blends can melt into skin if ignited.Add-on: Butyl rubber or Neoprene apron for transfers >100 mL.[1] |
Operational Handling Protocols
A. Storage and Stability[1][4]
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] The electron-rich pyrrole ring is susceptible to autoxidation, turning the clear liquid to a dark brown tar over time.[1]
-
Temperature: Refrigeration (2–8°C) is recommended to retard oxidation, though room temperature is acceptable for short-term active use.[1]
-
Incompatibles: Segregate from Strong Acids (causes violent polymerization) and Oxidizing Agents .[1]
B. Synthesis & Transfer Workflow
-
Vessel Selection: Use borosilicate glass.[1] Avoid plastics for long-term storage as the ether moiety may leach plasticizers.[1]
-
Static Control: Ground all metal containers during transfer. Although the flash point is elevated, static discharge can still ignite aerosols generated during pouring.[1]
C. Emergency Response Visualization
Figure 1: Incident Response Logic Flow
Caption: Decision logic for immediate response to spills or exposure events involving this compound.[1][3]
Waste Disposal & Deactivation[1]
Do NOT pour down the drain. This compound is toxic to aquatic life and can damage plumbing seals.[1]
| Waste Stream | Handling Procedure |
| Liquid Waste | Collect in a dedicated "Non-Halogenated Organic Solvent" carboy.[1] Ensure the container is compatible (HDPE or Glass).[1] |
| Solid Waste | Contaminated gloves, paper towels, and absorbents must be placed in a sealed hazardous waste bag (yellow/orange biohazard-style bags often used for chemical solids).[1] |
| Rinsate | The first 3 rinses of any glassware must go into the liquid waste container, not the sink.[1] |
References
-
BioFount. (n.d.).[1] this compound (745026-94-2) Experimental Precautions. Retrieved February 19, 2026, from [Link][1]
-
National Center for Biotechnology Information (PubChem). (n.d.).[1] Compound Summary for Pyrrole Derivatives. Retrieved February 19, 2026, from [Link][1]
-
ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier for N-Alkyl Pyrroles. Retrieved February 19, 2026, from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
